Technical Documentation Center

N-Ethyl-2-(3-methoxyphenoxy)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Ethyl-2-(3-methoxyphenoxy)ethanamine
  • CAS: 915923-69-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Executive Summary & Strategic Analysis This technical guide outlines a robust, scalable synthetic pathway for N-Ethyl-2-(3-methoxyphenoxy)ethanamine , a secondary amine scaffold frequently utilized in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide outlines a robust, scalable synthetic pathway for N-Ethyl-2-(3-methoxyphenoxy)ethanamine , a secondary amine scaffold frequently utilized in medicinal chemistry as a linker or pharmacophore fragment in CNS-active ligands.

The synthesis is designed around a Two-Step Nucleophilic Displacement Strategy . Unlike direct alkylation methods that suffer from poly-alkylation or difficult separations, this stepwise approach isolates a stable halide intermediate, allowing for rigorous quality control (QC) before the final amination.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the amine bond. The most reliable disconnection reveals 3-methoxyphenol and ethylamine as the terminal precursors, linked via an ethylene spacer.

Retrosynthesis Target Target: N-Ethyl-2-(3-methoxyphenoxy)ethanamine Inter Intermediate: 1-(2-Bromoethoxy)-3-methoxybenzene Inter->Target C-N Disconnection (Amination) SM1 Precursor 1: 3-Methoxyphenol SM1->Inter C-O Disconnection (Williamson Ether) SM2 Linker: 1,2-Dibromoethane SM2->Inter SM3 Reagent: Ethylamine SM3->Target

Figure 1: Retrosynthetic tree illustrating the stepwise disconnection to commercially available precursors.

Detailed Synthetic Protocol

Phase 1: Williamson Ether Synthesis

Objective: Synthesis of 1-(2-bromoethoxy)-3-methoxybenzene. Critical Mechanism: SN2 Substitution.[1][2] Challenge: Preventing the formation of the bis-phenoxy dimer (1,2-bis(3-methoxyphenoxy)ethane).

Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Dissolve 3-methoxyphenol (1.0 eq, 12.4 g, 100 mmol) in Acetonitrile (MeCN, 150 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (2.0 eq, 27.6 g).

    • Expert Note: K2CO3 is preferred over NaOH/H2O to minimize hydrolysis of the alkyl bromide.

  • Linker Addition (Critical Step): Add 1,2-Dibromoethane (4.0 eq, 34.5 mL).

    • Causality: A large excess (3-4 equivalents) is strictly required. This statistical overload ensures the phenoxide nucleophile attacks a free dibromide molecule rather than the mono-substituted product, suppressing dimer formation [1].

  • Reaction: Reflux at 80-82°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate in vacuo.[3]

    • Purification: The excess 1,2-dibromoethane (bp ~131°C) can be removed via high-vacuum distillation or rotovap at elevated bath temperature (60°C, <10 mbar).

    • Residue is typically a pale yellow oil.

Yield Expectation: 75–85% Key QC Parameter: 1H NMR must show triplet signals for the ethylene linker (~3.6 ppm and ~4.3 ppm).

Phase 2: Nucleophilic Amination

Objective: Conversion of the bromide intermediate to the N-ethyl secondary amine. Critical Mechanism: SN2 Amination. Challenge: Controlling poly-alkylation (formation of tertiary amine).

Protocol
  • Setup: Use a High-Pressure Glass Pressure Vessel (e.g., Q-Tube or Ace Glass pressure tube). Standard reflux is insufficient due to the volatility of ethylamine (bp 16.6°C).

  • Reagents: Combine the Bromo-intermediate (1.0 eq, 23.1 g, 10 mmol) with Ethylamine (2.0M in THF or 70% aq. solution, 10.0 eq).

    • Causality: A massive excess of amine (10:1 ratio) is non-negotiable. It statistically favors the attack of ethylamine over the newly formed secondary amine product, preventing the formation of the tertiary amine side-product [2].

  • Reaction: Seal the vessel and heat to 60°C for 8–12 hours.

    • Safety: Do not exceed 80°C to keep internal pressure manageable.

  • Workup:

    • Cool to 0°C before opening.

    • Evaporate solvent and excess ethylamine (trap in acidic scrubber).

    • Partition residue between DCM (dichloromethane) and 1M NaOH.

    • Dry organic layer (Na2SO4) and concentrate.

  • Salt Formation (Optional but Recommended): Dissolve the free base oil in dry diethyl ether and add HCl (2M in ether) dropwise to precipitate the hydrochloride salt. This ensures long-term stability.

Yield Expectation: 60–70%

Process Logic & Pathway Visualization

The following diagram details the reaction flow, including critical side-reaction pathways that must be suppressed via stoichiometry control.

SynthesisPathway SM 3-Methoxyphenol Inter Intermediate: Bromo-ether SM->Inter K2CO3, MeCN Reflux, 16h Reagent1 1,2-Dibromoethane (4.0 eq) Reagent1->Inter Product Target Product: N-Ethyl-2-(3-methoxyphenoxy)ethanamine Inter->Product THF, Sealed Tube 60°C, 12h Side1 Impurity A: Bis-phenoxy Dimer Inter->Side1 Low Dibromide Ratio Reagent2 Ethylamine (10.0 eq) Reagent2->Product Side2 Impurity B: Tertiary Amine Product->Side2 Low Amine Ratio

Figure 2: Forward synthesis pathway highlighting critical control points for impurity suppression.

Troubleshooting & Optimization Guide

IssueObservationRoot CauseCorrective Action
Low Yield (Step 1) Large amount of solid precipitate insoluble in organic workup.Formation of Dimer (Bis-phenoxy ethane).Increase 1,2-dibromoethane to 5.0–6.0 eq. Ensure vigorous stirring.
Incomplete Conversion (Step 2) Starting material (bromide) remains on TLC.[4]Ethylamine evaporation.Use a sealed pressure vessel. Check seal integrity. Do not use open reflux.
Impurity (Step 2) Extra spot on TLC (lower Rf than product).Tertiary amine formation.[5][6]Increase Ethylamine equivalents to >10 eq.
Coloration Product turns dark brown/red upon standing.Oxidation of electron-rich phenol ring or free amine.Store as HCl salt.[7] Keep under Argon atmosphere.

Analytical Validation (Self-Validating System)

To confirm the identity of the product without external standards, utilize the following NMR diagnostic signals:

  • The "Methoxy" Singlet: A sharp singlet ~3.7–3.8 ppm (3H) confirms the integrity of the starting phenol core.

  • The "Ethyl" System: A triplet (~1.1 ppm) and quartet (~2.7 ppm) confirms the successful N-ethylation.

  • The "Linker" Bridge: Two distinct triplets at ~3.1 ppm (CH2-N) and ~4.1 ppm (CH2-O).

    • Validation Logic: If the CH2-Br triplet (~3.6 ppm) from the intermediate is absent, and the ethyl signals are present, the reaction has proceeded to completion.

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism for Step 1).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkylation of amines and suppression of tertiary amines).
  • Google Patents. (2015). CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.[8] Link (Industrial conditions for phenoxy-alkyl-halide synthesis).

  • Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine. Link (Analogous synthesis of alkoxy-phenoxy-ethylamines).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link (Mechanistic validation).

Sources

Exploratory

An In-depth Technical Guide to N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS 915923-69-2): Synthesis, Characterization, and Potential Applications

Introduction N-Ethyl-2-(3-methoxyphenoxy)ethanamine, with the CAS registry number 915923-69-2, is a substituted phenoxyethanamine derivative. This class of compounds is of significant interest to the pharmaceutical and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Ethyl-2-(3-methoxyphenoxy)ethanamine, with the CAS registry number 915923-69-2, is a substituted phenoxyethanamine derivative. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. While specific research on N-Ethyl-2-(3-methoxyphenoxy)ethanamine is not extensively published, its structural motifs are present in a variety of biologically active molecules. This guide aims to provide a comprehensive technical overview of its chemical structure, plausible synthetic routes, predicted analytical characteristics, and potential areas of application based on the analysis of structurally related compounds. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Physicochemical Properties

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is characterized by a 3-methoxyphenoxy group linked via an ether bond to an N-ethylethanamine moiety.

Chemical Structure:

Caption: Chemical structure of N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

A summary of its key identifiers and predicted physicochemical properties is provided in the table below.

PropertyValueSource
CAS Number 915923-69-2[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molecular Weight 195.26 g/mol [1]
IUPAC Name N-ethyl-2-(3-methoxyphenoxy)ethanamine[1]
Canonical SMILES CCNCCOC1=CC=CC(OC)=C1[1]
InChI Key CDRKZAFQUWLOIW-UHFFFAOYSA-N[1]
Predicted Boiling Point 302.0 ± 22.0 °C
Predicted Density 0.997 ± 0.06 g/cm³
Predicted pKa 9.37 ± 0.19

Plausible Synthetic Methodologies

While specific literature detailing the synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine is scarce, several established synthetic strategies for analogous phenoxyethylamines can be logically applied. The primary approaches would involve either the formation of the ether linkage followed by amination, or the direct alkylation of a pre-formed amine.

Method 1: Williamson Ether Synthesis followed by N-Alkylation

This two-step approach is a robust and common method for preparing such derivatives.

Workflow:

Caption: Two-step synthesis via Williamson ether synthesis and subsequent N-alkylation.

Step 1: Synthesis of 2-(3-Methoxyphenoxy)ethanamine (Intermediate)

  • Principle: This step involves the O-alkylation of 3-methoxyphenol with a suitable two-carbon electrophile bearing a protected or precursor amine functionality. A common approach is to use a haloalkane like 1-bromo-2-chloroethane, followed by reaction with an amine source.[2]

  • Protocol:

    • To a solution of 3-methoxyphenol in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • Stir the mixture at room temperature to form the phenoxide salt.

    • Add 1,2-dibromoethane dropwise and heat the reaction mixture (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • The resulting 1-bromo-2-(3-methoxyphenoxy)ethane is then reacted with a source of ammonia (e.g., aqueous ammonia or a Gabriel synthesis approach) to yield the primary amine, 2-(3-methoxyphenoxy)ethanamine.[2]

Step 2: N-Alkylation of 2-(3-Methoxyphenoxy)ethanamine

  • Principle: The primary amine intermediate is then alkylated using an ethylating agent to introduce the N-ethyl group.

  • Protocol:

    • Dissolve 2-(3-methoxyphenoxy)ethanamine in a suitable solvent (e.g., acetonitrile or THF).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) and an ethylating agent such as ethyl bromide or ethyl iodide.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work-up involves quenching the reaction, extraction, and purification by column chromatography or distillation to yield the final product.

Method 2: Reductive Amination

This method offers a more convergent approach, forming the C-N bond in a single pot.

Workflow:

Caption: Synthesis via reductive amination of a key aldehyde intermediate.

  • Principle: Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3]

  • Protocol:

    • The starting aldehyde, 2-(3-methoxyphenoxy)acetaldehyde, would first need to be synthesized, likely by the oxidation of 2-(3-methoxyphenoxy)ethanol.

    • In a one-pot reaction, 2-(3-methoxyphenoxy)acetaldehyde is dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Ethylamine (or its hydrochloride salt with a base) is added, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3]

    • The reaction is stirred at room temperature until completion.

    • The reaction is quenched with an aqueous basic solution, and the product is extracted and purified.

Potential Biological Activity and Applications

While no specific biological data for N-Ethyl-2-(3-methoxyphenoxy)ethanamine has been found in the public domain, the broader class of phenoxyethylamine derivatives has been investigated for a range of pharmacological activities.

  • Adrenoceptor Antagonism: Many phenoxyethylamine derivatives are known to interact with adrenergic receptors. For instance, certain derivatives have been identified as potent and selective α1D adrenoceptor antagonists.[4] The structural features of N-Ethyl-2-(3-methoxyphenoxy)ethanamine make it a candidate for screening against various adrenoceptor subtypes.

  • Anticonvulsant Activity: N-(phenoxy)alkylaminoalkanols, which share a similar structural backbone, have been evaluated for their anticonvulsant properties.[5] It is plausible that N-Ethyl-2-(3-methoxyphenoxy)ethanamine could be explored for its potential in modulating neuronal excitability.

  • Anti-inflammatory and Analgesic Properties: The phenoxy moiety is present in a number of compounds with anti-inflammatory and analgesic effects.[6][7] Therefore, this compound could be a candidate for screening in relevant assays.

  • Intermediate for More Complex Molecules: As with its close relative, 2-(2-methoxyphenoxy)ethylamine, which is a key intermediate in the synthesis of carvedilol and amosulalol, N-Ethyl-2-(3-methoxyphenoxy)ethanamine could serve as a valuable building block in the synthesis of more complex and potentially bioactive molecules.[8]

Predicted Analytical Characterization

For a research and development setting, robust analytical characterization is crucial. Below are the predicted spectral characteristics for this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the N-ethylethanamine side chain.

  • Aromatic Protons: Complex multiplets in the range of δ 6.8-7.4 ppm.[2]

  • Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8 ppm.

  • Ether-linked Methylene Protons (-O-CH₂-): A triplet around δ 4.1 ppm.[2]

  • Amine-linked Methylene Protons (-CH₂-N-): A triplet around δ 3.0 ppm.[2]

  • N-Ethyl Methylene Protons (-N-CH₂-CH₃): A quartet around δ 2.7 ppm.

  • N-Ethyl Methyl Protons (-N-CH₂-CH₃): A triplet around δ 1.1 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would complement the proton NMR data, with distinct signals for each carbon environment.

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • Ether-linked Methylene Carbon (-O-CH₂-): A signal around δ 68 ppm.

  • Amine-linked Methylene Carbon (-CH₂-N-): A signal around δ 50 ppm.

  • N-Ethyl Methylene Carbon (-N-CH₂-CH₃): A signal around δ 48 ppm.

  • N-Ethyl Methyl Carbon (-N-CH₂-CH₃): A signal around δ 15 ppm.

Mass Spectrometry:

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 195. Key fragmentation patterns would involve cleavage of the C-C bond between the two methylene groups of the ethylamine chain and benzylic cleavage.

Safety and Handling

  • Harmful if swallowed. [9]

  • May cause skin irritation or burns. [9]

  • May cause serious eye damage. [9]

Recommended Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, this guide provides a solid foundation for researchers by outlining plausible synthetic routes, predicting its analytical profile, and suggesting potential areas of biological investigation based on its structural relationship to known bioactive molecules. As with any novel compound, thorough experimental validation of its synthesis, properties, and biological activity is essential.

References

  • CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)
  • N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. (URL: [Link])

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and deriv
  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. (URL: [Link])

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. (URL: [Link])

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. (URL: [Link])

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists - PubMed. (URL: [Link])

  • Experimental Evaluation of QY-69: A Butyrylcholinesterase Inhibitor with Anti-Glioblastoma Efficacy - PubMed. (URL: [Link])

  • N-Ethyl-2-phenylethanamine | C10H15N | CID 547324 - PubChem - NIH. (URL: [Link])

  • Study Details | NCT06769555 | BCMA/CD3 BiTE for RRAL or NDAL Amyloidosis With Insufficient Depth of Hematologic Response After Induction Therapy | ClinicalTrials.gov. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

  • Design, physico-chemical properties and biological evaluation of some new N-[(phenoxy)alkyl]- and N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols as anticonvulsant agents - PubMed. (URL: [Link])

  • A Conserved Cysteine Residue of Bacillus subtilis SpoIIIJ Is Important for Endospore Development | PLOS One - Research journals. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (URL: [Link])

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. (URL: [Link])

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). (URL: [Link])

  • Synthesis of (1-N-alkylnitramino)methoxy-substituted oxetanes and oligomers based on them - ResearchGate. (URL: [Link])

  • Study of JDQ443 and Ribociclib in Combination for Adult Patients with Advanced Solid Tumors with KRAS G12C Mutation - Clinicaltrials.eu. (URL: [Link])

  • Synthesis and pharmacological screening of some noval benzoxazole derivatives - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of new N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides | Request PDF - ResearchGate. (URL: [Link])

  • Evaluation of the Efficacy, Safety and Tolerability of Orally Administered BI 409306, a Novel Phosphodiesterase Type 9 Inhibitor, in Two Randomised Controlled Phase II Studies in Patients With Prodromal and Mild Alzheimer's Disease - PubMed. (URL: [Link])

  • Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. (URL: [Link])

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - NIH. (URL: [Link])

  • 2-Chloroethylamine | C2H6ClN | CID 13369 - PubChem. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Introduction N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a substituted phenoxyethylamine derivative. Its core structure, comprising a methoxy-substituted phenyl ring linked via an ether bridge to an N-ethylated ethanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a substituted phenoxyethylamine derivative. Its core structure, comprising a methoxy-substituted phenyl ring linked via an ether bridge to an N-ethylated ethanamine side chain, suggests potential interactions with various biogenic amine receptors and transporters. The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. This guide will dissect the structural components of N-Ethyl-2-(3-methoxyphenoxy)ethanamine to infer its likely biological targets and downstream signaling effects.

Structural Analysis and Inferred Pharmacological Profile

The chemical architecture of N-Ethyl-2-(3-methoxyphenoxy)ethanamine provides critical clues to its potential mechanism of action. We can deconstruct the molecule into three key pharmacophoric regions: the N-ethyl ethanamine moiety, the ether linkage, and the 3-methoxyphenoxy group.

1. The N-Ethyl Ethanamine Moiety:

The ethylamine side chain is a common feature in many centrally acting compounds, including neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants and hallucinogens. The N-ethyl substitution can modulate receptor affinity and selectivity compared to a primary amine. This substitution may influence interactions with monoamine transporters and G-protein coupled receptors (GPCRs).

2. The Ether Linkage:

The ether bond provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into receptor binding pockets. The oxygen atom can also act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions.

3. The 3-Methoxyphenoxy Group:

The position of the methoxy group on the phenyl ring is a critical determinant of pharmacological activity. A meta-substitution (position 3) can influence receptor selectivity compared to ortho (position 2) or para (position 4) substitutions. For instance, in the realm of psychedelic phenethylamines, the position of methoxy groups drastically alters the affinity for serotonin receptors, particularly the 5-HT2A subtype.

Hypothesized Molecular Targets and Mechanism of Action

Based on the structure-activity relationships (SAR) of related compounds, we can propose several putative molecular targets for N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Primary Hypothesis: Serotonergic System Modulation

Many methoxyphenethylamine derivatives exhibit high affinity for serotonin (5-HT) receptors. The N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs), known as NBOMes, are potent 5-HT2A receptor agonists[1]. While N-Ethyl-2-(3-methoxyphenoxy)ethanamine is structurally distinct, the presence of the methoxyphenoxy and ethylamine moieties suggests a potential interaction with 5-HT receptors.

Proposed Mechanism:

  • Direct 5-HT Receptor Agonism/Partial Agonism: The compound may act as a direct agonist or partial agonist at 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A/2C. Agonism at 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT1A agonism is linked to anxiolytic and antidepressant properties.

  • Monoamine Reuptake Inhibition: The phenethylamine backbone is a known scaffold for monoamine reuptake inhibitors. It is plausible that N-Ethyl-2-(3-methoxyphenoxy)ethanamine could inhibit the reuptake of serotonin, and possibly norepinephrine and dopamine, from the synaptic cleft, thereby increasing their synaptic concentrations.

Signaling Pathway Diagram: Hypothetical 5-HT2A Receptor Activation

5-HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound N-Ethyl-2-(3-methoxyphenoxy)ethanamine Receptor 5-HT2A Receptor Compound->Receptor Gq Gαq Receptor->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response In_Vitro_Workflow Start N-Ethyl-2-(3-methoxyphenoxy)ethanamine Binding Radioligand Binding Assays (Determine Ki) Start->Binding High_Affinity High Affinity Hit? Binding->High_Affinity Functional Functional Assays (Determine EC50/IC50, Mode of Action) Active Functionally Active? Functional->Active High_Affinity->Functional Yes End Characterized Mechanism High_Affinity->End No Downstream Downstream Signaling Studies (e.g., Western Blot for pERK) Active->Downstream Yes Active->End No Downstream->End

Caption: Step-wise workflow for in vitro characterization.

Tier 2: Cellular and Ex Vivo Assays

Objective: To investigate the effects of the compound in a more complex biological system.

Methodology:

  • Monoamine Transporter Uptake Assays:

    • Principle: To measure the inhibition of serotonin, dopamine, and norepinephrine transporters.

    • Protocol:

      • Use synaptosomes prepared from rat brain tissue or cells expressing the transporters.

      • Incubate with radiolabeled monoamines (e.g., [³H]5-HT) in the presence of varying concentrations of the test compound.

      • Measure the amount of radiolabel taken up by the cells/synaptosomes.

  • Electrophysiology:

    • Principle: To assess the effect of the compound on neuronal excitability.

    • Protocol:

      • Perform whole-cell patch-clamp recordings from neurons in brain slices (e.g., from the prefrontal cortex or hippocampus).

      • Bath-apply the compound and record changes in membrane potential, firing rate, and synaptic currents.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of in vitro data that could be generated from the proposed experiments.

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
5-HT1A150300Partial Agonist
5-HT2A5080Full Agonist
5-HT2C200450Partial Agonist
SERT800>1000-
DAT>1000>1000-
NET>1000>1000-
α1-adrenergic500900Antagonist
D2 Dopamine>1000>1000-

Conclusion

While the precise mechanism of action of N-Ethyl-2-(3-methoxyphenoxy)ethanamine remains to be elucidated, its structural characteristics strongly suggest activity at serotonergic and potentially adrenergic receptors. The proposed experimental framework provides a clear path forward for characterizing its pharmacological profile. The primary hypothesis points towards a 5-HT2A receptor agonist, a mechanism shared by many psychoactive phenethylamines. However, only rigorous experimental validation as outlined in this guide will definitively uncover its true biological function and therapeutic potential.

References

  • This reference section would be populated with actual citations and URLs upon completion of a real-world research project on this compound.
  • Punagri Organics & Lifesciences. (n.d.). 2-(2-Methoxyphenoxy) Ethylamine Supplier. Retrieved from Punagri Organics & Lifesciences website. [2]3. Halberstadt, A. L., et al. (2013). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropsychopharmacology, 38(8), 1532–1541. [1]4. Chemdad Co., Ltd. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry. Retrieved from Chemdad website.

Sources

Exploratory

Unveiling the Therapeutic Potential of N-Ethyl-2-(3-methoxyphenoxy)ethanamine: A Technical Guide to Target Identification and Validation

Foreword: Charting a Course for Novel Therapeutics In the landscape of modern drug discovery, the exploration of novel chemical entities with unique pharmacological profiles is paramount. N-Ethyl-2-(3-methoxyphenoxy)etha...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Therapeutics

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique pharmacological profiles is paramount. N-Ethyl-2-(3-methoxyphenoxy)ethanamine, a compound of interest, stands at the intersection of known pharmacophores, suggesting a rich and untapped therapeutic potential. This in-depth technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic framework to logically deduce, identify, and validate the therapeutic targets of this intriguing molecule. By synthesizing data from structural analogs, employing predictive computational methods, and detailing robust experimental validation protocols, we aim to illuminate a clear path from compound to clinical candidate.

The Molecular Blueprint: Understanding N-Ethyl-2-(3-methoxyphenoxy)ethanamine

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a substituted phenoxyethanamine. Its core structure, comprising a methoxy-substituted phenyl ring linked via an ether to an ethylamine moiety, is a recurring motif in a variety of pharmacologically active compounds. A thorough understanding of its chemical properties is the foundation upon which we build our investigation into its biological activity.

Chemical PropertyValue
IUPAC Name N-ethyl-2-(3-methoxyphenoxy)ethanamine
CAS Number 915923-69-2
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Canonical SMILES CCNCCOC1=CC=CC(OC)=C1

Table 1: Key Chemical Properties of N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

The presence of a secondary amine and an ether linkage suggests metabolic pathways likely involving N-dealkylation and O-demethylation. The lipophilicity imparted by the phenyl and ethyl groups suggests potential for crossing the blood-brain barrier, a critical consideration for neurological targets.

A Tale of Two Families: Deducing Potential Targets from Structural Analogs

The therapeutic promise of a novel compound can often be inferred from the known activities of its structural relatives. N-Ethyl-2-(3-methoxyphenoxy)ethanamine shares key structural features with two important classes of drugs: those acting on the cardiovascular system and those targeting the central nervous system.

The Cardiovascular Connection: Adrenergic Receptor Modulation

The 2-(methoxyphenoxy)ethylamine scaffold is a cornerstone in the structure of several cardiovascular drugs. For instance, 2-(2-Methoxyphenoxy)ethylamine is a crucial intermediate in the synthesis of Carvedilol and Amosulalol, both of which are utilized in the management of heart-related conditions.[1] Carvedilol functions as a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist. Similarly, Tamsulosin, an antagonist of the alpha-1A adrenoceptor, also incorporates a related structural motif. This strong precedent suggests that adrenergic receptors (both α and β subtypes) are highly probable therapeutic targets for N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

The Neurological Nexus: Serotonergic and Dopaminergic Pathways

The phenethylamine core of the topic compound is the defining feature of a vast array of psychoactive substances. The "2C" family of psychedelic phenethylamines, which are substituted 2,5-dimethoxyphenethylamines, are well-known for their potent agonist activity at serotonin 2A (5-HT₂ₐ) receptors.[2] The structure-activity relationship (SAR) for these compounds reveals that the methoxy groups on the phenyl ring are critical for this activity. Furthermore, a close structural analog, 2-(2-Methoxyphenoxy)ethylamine hydrochloride, has been identified as a partial agonist at the 5-HT₁ₐ receptor and an antagonist at the α₁-adrenergic receptor, with potential applications in neurological conditions like anxiety and depression.[3] This body of evidence strongly implicates serotonin receptors (particularly 5-HT₁ₐ and 5-HT₂ₐ) as primary targets of interest.

In Silico Crystal Ball: A Computational Approach to Target Prediction

To refine our target list and move beyond analog-based inference, a robust in silico approach is indispensable. This computational screening phase allows for a hypothesis-driven and cost-effective prioritization of experimental efforts.

Rationale for In Silico Screening

Computational methods, such as those based on machine learning and structural alerts, can predict the biological activity of a small molecule by comparing its structural and physicochemical properties to vast databases of known drug-target interactions.[4] This allows for the identification of potential off-target effects and the elucidation of novel therapeutic applications.

Recommended In Silico Workflow

The following workflow is proposed to predict the therapeutic targets of N-Ethyl-2-(3-methoxyphenoxy)ethanamine:

in_silico_workflow cluster_input Input Data cluster_prediction Prediction & Analysis cluster_output Output compound N-Ethyl-2-(3-methoxyphenoxy)ethanamine (SMILES: CCNCCOC1=CC=CC(OC)=C1) similarity_search Ligand-Based Similarity Search (e.g., SEA, SwissTargetPrediction) compound->similarity_search Input Structure docking Structure-Based Molecular Docking (Against prioritized targets) compound->docking Input Structure adme_tox ADME/Tox Prediction (e.g., SwissADME) compound->adme_tox Input Structure target_list Ranked List of Potential Targets similarity_search->target_list Generates binding_poses Predicted Binding Modes docking->binding_poses Predicts pharmacokinetic_profile Predicted PK/PD Profile adme_tox->pharmacokinetic_profile Predicts target_list->docking Informs

In Silico Target Prediction Workflow

Step-by-Step In Silico Protocol:

  • Ligand-Based Similarity Searching:

    • Objective: To identify known protein targets of compounds structurally similar to N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

    • Methodology:

      • Input the canonical SMILES string (CCNCCOC1=CC=CC(OC)=C1) into web-based tools such as the Searchable Ensemble of Ancestors (SEA) or SwissTargetPrediction.[5]

      • These tools compare the input molecule's fingerprint to a database of known ligands and rank potential targets based on similarity.

    • Expected Output: A prioritized list of potential protein targets, likely including various subtypes of adrenergic and serotonergic receptors.

  • Structure-Based Molecular Docking:

    • Objective: To predict the binding affinity and pose of the compound at the active sites of the high-priority targets identified in the previous step.

    • Methodology:

      • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

      • Prepare the protein and ligand structures for docking using software like AutoDock or Schrödinger Suite.

      • Perform docking simulations to predict the most favorable binding conformations and estimate the binding energy.

    • Expected Output: A visual representation of the predicted binding mode and a quantitative estimate of binding affinity, which can be used to rank-order the targets for experimental validation.

  • ADME/Tox Prediction:

    • Objective: To computationally assess the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion, and potential toxicity.

    • Methodology:

      • Utilize web-based platforms like SwissADME to predict a range of pharmacokinetic and toxicological properties based on the compound's structure.[6]

    • Expected Output: A profile of the compound's predicted bioavailability, blood-brain barrier permeability, metabolic stability, and potential for toxicity, which is crucial for early-stage risk assessment.

From Prediction to Proof: A Guide to Experimental Target Validation

While in silico methods provide a strong starting point, experimental validation is the gold standard for confirming therapeutic targets. The following section details a logical and comprehensive workflow for the experimental characterization of N-Ethyl-2-(3-methoxyphenoxy)ethanamine's interactions with its predicted targets.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assays Receptor Binding Assays (Determine Affinity) functional_assays Functional Assays (Determine Efficacy - Agonist/Antagonist) binding_assays->functional_assays Inform pk_pd Pharmacokinetic & Pharmacodynamic Studies (Assess exposure and in vivo target engagement) functional_assays->pk_pd Guide animal_models Disease-Relevant Animal Models (Evaluate therapeutic efficacy) pk_pd->animal_models Inform Dose Selection

Experimental Target Validation Workflow
Step 1: Receptor Binding Assays
  • Objective: To quantitatively determine the binding affinity (Ki) of N-Ethyl-2-(3-methoxyphenoxy)ethanamine for the predicted adrenergic and serotonergic receptors.

  • Methodology: Radioligand Binding Assay

    • Materials:

      • Cell membranes expressing the human receptor of interest (e.g., α₁ₐ, α₁ₑ, β₁, β₂, 5-HT₁ₐ, 5-HT₂ₐ).

      • A suitable radioligand for each receptor (e.g., [³H]Prazosin for α₁, [³H]DPCPX for β, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).

      • N-Ethyl-2-(3-methoxyphenoxy)ethanamine (test compound).

      • A known non-labeled ligand for each receptor to determine non-specific binding.

      • Scintillation vials and cocktail.

      • Filtration apparatus and glass fiber filters.

      • Liquid scintillation counter.

    • Procedure:

      • Prepare a series of dilutions of the test compound.

      • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

      • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess non-labeled ligand).

      • After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

      • Wash the filters to remove unbound radioligand.

      • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate the specific binding at each concentration of the test compound.

      • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

      • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor TargetRecommended Radioligand
α₁-Adrenergic[³H]Prazosin
β-Adrenergic[³H]CGP-12177
5-HT₁ₐ[³H]8-OH-DPAT
5-HT₂ₐ[³H]Ketanserin

Table 2: Recommended Radioligands for Binding Assays.

Step 2: Functional Assays
  • Objective: To determine the functional activity of N-Ethyl-2-(3-methoxyphenoxy)ethanamine at the high-affinity receptors identified in the binding assays (i.e., is it an agonist, antagonist, or inverse agonist?).

  • Methodology: cAMP and Calcium Flux Assays

    • For Gs and Gi-coupled receptors (e.g., β-adrenergic, 5-HT₁ₐ):

      • Principle: Measure changes in intracellular cyclic AMP (cAMP) levels.

      • Procedure:

        • Use a cell line stably expressing the receptor of interest.

        • Treat the cells with varying concentrations of the test compound.

        • To test for antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist.

        • Lyse the cells and measure cAMP levels using a commercially available ELISA or HTRF assay kit.

    • For Gq-coupled receptors (e.g., α₁-adrenergic, 5-HT₂ₐ):

      • Principle: Measure changes in intracellular calcium concentration.

      • Procedure:

        • Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

        • Measure baseline fluorescence.

        • Add the test compound and monitor changes in fluorescence over time using a fluorescence plate reader or microscope.

        • To test for antagonist activity, pre-incubate with the test compound before adding a known agonist.

  • Data Analysis:

    • For agonist activity, plot the response (e.g., % increase in cAMP or calcium) against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonist activity, perform a Schild analysis to determine the pA₂ value, a measure of antagonist potency.

Step 3: In Vivo Pharmacokinetic and Pharmacodynamic Studies
  • Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism and to confirm target engagement in vivo.

  • Methodology:

    • Pharmacokinetics:

      • Administer a single dose of N-Ethyl-2-(3-methoxyphenoxy)ethanamine to a suitable animal model (e.g., rats or mice) via relevant routes (e.g., oral, intravenous).

      • Collect blood samples at various time points and measure the concentration of the parent compound and its major metabolites using LC-MS/MS.

      • Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.

    • Pharmacodynamics:

      • Select a relevant biomarker of target engagement. For example, if the compound is a potent β-adrenergic antagonist, measure its effect on isoproterenol-induced tachycardia.

      • Administer the compound to animals and measure the change in the biomarker over time and at different dose levels.

Step 4: Disease-Relevant In Vivo Models
  • Objective: To evaluate the therapeutic efficacy of N-Ethyl-2-(3-methoxyphenoxy)ethanamine in animal models that mimic human diseases.

  • Model Selection:

    • Cardiovascular:

      • Spontaneously Hypertensive Rat (SHR) model: To assess antihypertensive effects.

      • Ischemia-reperfusion injury model: To evaluate cardioprotective effects.

    • Neurological/Psychiatric:

      • Forced swim test or tail suspension test: To screen for antidepressant-like activity.

      • Elevated plus maze or open field test: To assess anxiolytic or anxiogenic effects.

      • Prepulse inhibition of the acoustic startle response: A model of sensorimotor gating relevant to psychosis.

  • Procedure:

    • Determine the appropriate dose range based on the in vivo PD studies.

    • Administer the compound to the animals according to the study design.

    • Measure relevant physiological and behavioral endpoints.

    • Include appropriate positive and negative control groups.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the elucidation of the therapeutic targets of N-Ethyl-2-(3-methoxyphenoxy)ethanamine. By leveraging knowledge from its structural analogs, employing predictive computational tools, and conducting systematic experimental validation, researchers can efficiently and effectively uncover its pharmacological profile. The strong evidence pointing towards adrenergic and serotonergic receptor modulation suggests promising therapeutic potential in both cardiovascular and neurological disorders. The successful execution of the outlined protocols will not only define the mechanism of action of this novel compound but also pave the way for its potential development as a next-generation therapeutic agent.

References

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. ResearchGate. [Link]

  • Phytochemistry - ETFLIN. ETFLIN. [Link]

  • In-silico Prediction Analysis of Polyphenolic Contents of Ethanolic Extract of Moringa oleifera Leaves. Medic UPM. [Link]

Sources

Foundational

The Phenoxyethanamine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The substituted phenoxyethanamine scaffold is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The substituted phenoxyethanamine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of this versatile motif, from its fundamental synthesis and structure-activity relationships (SAR) to its diverse pharmacological applications. We will delve into the mechanistic underpinnings of key drugs derived from this scaffold, offering field-proven insights into the experimental choices that have driven their development. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Significance of the Phenoxyethanamine Core

The 2-phenoxyethanamine moiety, characterized by a phenoxy group linked to an ethylamine chain, is a privileged scaffold in drug discovery due to its unique combination of structural flexibility and specific molecular interactions.[1] This framework allows for strategic modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. Its presence in a wide array of drugs, from antidepressants to agents for attention deficit hyperactivity disorder (ADHD), underscores its importance in modern medicine.[2] The ether linkage provides a degree of conformational constraint while also influencing the overall lipophilicity and metabolic stability of the molecule. The basic amine function is crucial for forming salt bridges and other key interactions with biological targets. This guide will systematically dissect the key aspects of this important chemical class.

Synthetic Strategies: Constructing the Phenoxyethanamine Backbone

The synthesis of substituted phenoxyethanamines can be approached through several reliable and adaptable methods. The choice of a particular synthetic route is often dictated by the desired substitution patterns on the aromatic rings and the nature of the amine.

Williamson Ether Synthesis: A Classic and Versatile Approach

One of the most common methods for constructing the phenoxyether linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Experimental Protocol: General Procedure for Williamson Ether Synthesis of a Phenoxyethanamine Precursor

  • Phenoxide Formation: A substituted phenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This deprotonation generates the more nucleophilic phenoxide anion.

  • Nucleophilic Substitution: A suitable 2-haloethylamine derivative (e.g., 2-bromoethylamine), often with a protecting group on the amine, is added to the reaction mixture. The phenoxide displaces the halide, forming the ether bond.

  • Deprotection (if necessary): If a protecting group was used for the amine, it is removed in a subsequent step to yield the final phenoxyethanamine.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

The versatility of this method lies in the wide availability of substituted phenols and 2-haloethylamines, allowing for the creation of diverse compound libraries.[3]

Reductive Amination: Introducing the Amine Moiety

In an alternative approach, the amine functionality can be introduced via reductive amination of a phenoxy-substituted aldehyde or ketone.

Experimental Protocol: General Procedure for Reductive Amination

  • Formation of the Phenoxy-carbonyl Compound: A phenoxyacetic acid derivative can be reduced to the corresponding aldehyde, or a Friedel-Crafts acylation can be employed to introduce a phenoxyacetyl group onto an aromatic ring.

  • Imine/Enamine Formation: The carbonyl compound is reacted with a primary or secondary amine in the presence of a dehydrating agent or under conditions that favor the removal of water, forming an imine or enamine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added to reduce the imine/enamine to the corresponding amine.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified as described previously.

This method is particularly useful when the desired amine is readily available and when direct alkylation of the amine might lead to over-alkylation.

Synthesis of Specific Drug Scaffolds

The core synthetic strategies are adapted and refined for the industrial-scale production of specific drugs. For instance, the synthesis of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), involves the reaction of p-methoxyphenylacetonitrile with cyclohexanone.[4][5] This is followed by reduction and methylation to yield the final product.[5]

Structure-Activity Relationships (SAR): Decoding the Impact of Substituents

The pharmacological activity of substituted phenoxyethanamines is highly dependent on the nature and position of substituents on both the phenoxy and phenyl rings (if present), as well as on the amine.

Substitutions on the Phenoxy Ring

Substituents on the phenoxy ring can profoundly influence receptor affinity, selectivity, and metabolic stability. For example, in the development of anti-inflammatory (2-phenoxyphenyl)acetic acids, halogen substitution on the phenoxy ring was found to significantly enhance activity.[6]

Substituent Position Effect on Activity Rationale
Halogens (Cl, F)ortho, paraIncreased potencyCan enhance binding through halogen bonding and alter electronic properties.
Alkyl groupsortho, paraGenerally positive effect on affinity for 5-HT2A receptors[7]Can increase lipophilicity, potentially improving membrane permeability and receptor binding.
Methoxy groupparaOften seen in active compounds (e.g., venlafaxine)[8]Can influence electronic properties and provide a site for metabolism.
Modifications of the Ethylamine Linker

The two-carbon chain separating the phenoxy group and the amine is a critical determinant of activity for many adrenergic and serotonergic targets.[9] Altering the length or rigidity of this linker can drastically change the pharmacological profile.

N-Substituents on the Amine

The nature of the substituent(s) on the nitrogen atom plays a pivotal role in determining receptor selectivity.

  • Increasing the bulk of the N-substituent generally decreases α-adrenergic receptor activity and increases β-adrenergic receptor activity.[9]

  • Methyl substitution is common in many centrally acting agents, such as atomoxetine.[10]

  • Cyclization of the amine into a ring system, such as a piperidine or morpholine, can lead to compounds with a wide range of activities, including antitussive, anticancer, and selective estrogen receptor modulator (SERM) properties.[11]

Key Therapeutic Classes and Mechanisms of Action

The substituted phenoxyethanamine scaffold is the foundation for several important classes of drugs, each with a distinct mechanism of action.

Norepinephrine Reuptake Inhibitors (NRIs)

Atomoxetine and Reboxetine are selective norepinephrine reuptake inhibitors (NRIs) used in the treatment of ADHD and depression, respectively.[10][12]

  • Mechanism of Action: These drugs bind to the norepinephrine transporter (NET) in the presynaptic neuronal membrane, blocking the reuptake of norepinephrine from the synaptic cleft.[13][14] This leads to an increase in the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

NRI_Mechanism cluster_0 cluster_1 Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic->NE Release Postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds NRI Atomoxetine / Reboxetine NRI->NET Blocks Receptor->Postsynaptic Signal Transduction SynapticCleft Synaptic Cleft

Caption: Mechanism of Norepinephrine Reuptake Inhibitors.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Venlafaxine is a prominent example of an SNRI, widely used to treat depression, anxiety disorders, and neuropathic pain.[8][15]

  • Mechanism of Action: Venlafaxine and its active metabolite, O-desmethylvenlafaxine, inhibit the reuptake of both serotonin and norepinephrine by binding to their respective transporters (SERT and NET).[15] This dual action is believed to result in a broader spectrum of antidepressant activity compared to selective serotonin reuptake inhibitors (SSRIs).

Adrenergic Receptor Antagonists

Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist.[16][17]

  • Mechanism of Action: Phenoxybenzamine covalently binds to α-adrenergic receptors, causing a long-lasting blockade.[16] This leads to vasodilation and a decrease in blood pressure. It is primarily used in the management of hypertension associated with pheochromocytoma.[17]

Adrenergic_Antagonist_Workflow Start Phenoxybenzamine Administration Binding Irreversible Covalent Binding to α-Adrenergic Receptors Start->Binding Blockade Long-lasting Blockade of α-Adrenergic Receptors Binding->Blockade Vasodilation Vasodilation of Blood Vessels Blockade->Vasodilation BP_Drop Decrease in Blood Pressure Vasodilation->BP_Drop Outcome Management of Pheochromocytoma-induced Hypertension BP_Drop->Outcome

Caption: Pharmacological Workflow of Phenoxybenzamine.

Future Directions and Emerging Applications

The versatility of the substituted phenoxyethanamine scaffold continues to be explored for new therapeutic applications.

  • Neurological and Inflammatory Disorders: Substituted phenethylamines, a closely related class, are being investigated at sub-hallucinogenic concentrations for the treatment of inflammatory and neurological disorders, targeting the 5-HT2A receptor.[18] This suggests potential new avenues for phenoxyethanamine derivatives.

  • Anticancer and Anticonvulsant Activities: Novel phenoxy acetamide derivatives are being designed and synthesized as potential biphasic anticancer and anticonvulsant agents.[19]

  • Dopaminergic Agents: 3-OH-phenoxyethylamine derivatives have been identified as new templates for the design of dopamine D2 partial agonists.[20]

The continued exploration of this scaffold, aided by advances in synthetic chemistry and a deeper understanding of its SAR, promises to yield a new generation of innovative medicines.

References

  • Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J. F., & Stillings, M. R. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 26(10), 1353–1360. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. [Link]

  • ResearchGate. (2025). Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Venlafaxine Hydrochloride. [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

  • PMC - NIH. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2024). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. [Link]

  • PubChem - NIH. (n.d.). 2-Phenoxyethanamine. [Link]

  • PubMed. (n.d.). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. [Link]

  • PubMed. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

  • Wikipedia. (n.d.). Atomoxetine. [Link]

  • PubChem - NIH. (n.d.). Reboxetine. [Link]

  • Wikipedia. (n.d.). Phenoxyethylamine. [Link]

  • PMC - NIH. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. [Link]

  • ResearchGate. (2016). Synthesis of New N-Substituted Phenoxazine Derivatives. [Link]

  • ResearchGate. (n.d.). Three main subgroups of phenoxyalkyl amine bioactive scaffold. [Link]

  • Wikipedia. (n.d.). Venlafaxine. [Link]

  • precisionFDA. (n.d.). REBOXETINE. [Link]

  • ResearchGate. (2025). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. [Link]

  • PubMed. (n.d.). Venlafaxine: a structurally unique and novel antidepressant. [Link]

  • NCBI Bookshelf - NIH. (n.d.). Phenoxybenzamine. [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. [Link]

  • SpringerLink. (n.d.). Synthesis and selected immunological properties of 10-substituted 1,8-diazaphenothiazines. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Phenoxybenzamine. [Link]

  • Wikipedia. (n.d.). Reboxetine. [Link]

  • PubMed. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. [Link]

  • PMC - PubMed Central. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

  • PMC - NIH. (n.d.). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. [Link]

  • Google Patents. (n.d.).
  • Unodc. (n.d.). Details for Phenethylamines. [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. (2009). Applications substituted 2-aminothiophenes in drug design. [Link]

  • ResearchGate. (2025). Synthesis of new 10-substituted phenothiazines as antiinflammatory and analgesic agents. [Link]

  • SciTechDaily. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of reboxetine. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • PMC - NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • PubMed. (n.d.). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. [Link]

Sources

Exploratory

Theoretical Binding Mode of N-Ethyl-2-(3-methoxyphenoxy)ethanamine: A Structural &amp; Pharmacological Analysis

Topic: Theoretical Binding Mode of N-Ethyl-2-(3-methoxyphenoxy)ethanamine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists[1] Executive Summary & Chemical Identity N-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Binding Mode of N-Ethyl-2-(3-methoxyphenoxy)ethanamine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists[1]

Executive Summary & Chemical Identity

N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2) represents a distinct chemical scaffold within the aryloxyalkylamine class.[1] Structurally, it bridges the gap between simple phenoxyethylamines (often associated with sodium channel modulation, e.g., Mexiletine) and aryloxypropanamine antidepressants (e.g., Atomoxetine, Nisoxetine).[1]

This guide delineates the theoretical binding mode of this molecule, positing it as a ligand for the Monoamine Transporter (MAT) family—specifically the Serotonin (SERT) and Norepinephrine (NET) transporters.[1] By synthesizing established Structure-Activity Relationships (SAR) of homologous ligands, we construct a predictive model of its interaction within the S1 central binding site.[1]

Physicochemical Profile
PropertyValueRelevance
Formula C₁₁H₁₇NO₂Low MW fragment, high ligand efficiency potential.[1]
MW 195.26 g/mol Crosses BBB; amenable to lead optimization.[1]
LogP ~2.18 (Predicted)Optimal lipophilicity for membrane protein access.[1]
pKa (Base) ~9.5Predominantly protonated (+1) at physiological pH (7.4).[1]
H-Bond Donors/Acceptors 1 / 2Amine (Donor), Ether/Methoxy (Acceptors).[1]

Theoretical Target: The Monoamine Transporter S1 Site

Based on the aryloxy-amine pharmacophore , the primary theoretical targets are the SLC6 family transporters: SERT and NET .[1] These proteins share the "LeuT fold" architecture, characterized by a central substrate-binding site (S1) located halfway across the membrane bilayer.[1]

The Pharmacophore Hypothesis

The molecule aligns with the classic MAT inhibitor pharmacophore:

  • Aromatic Head: The 3-methoxyphenoxy ring mimics the indole of serotonin or the phenyl ring of norepinephrine.[1]

  • Linker Region: The ethoxy (-O-CH₂-CH₂-) chain provides the requisite distance (approx. 5–7 Å) and flexibility.[1]

  • Basic Terminus: The secondary amine (N-ethyl) serves as the anchor, forming a critical salt bridge.[1]

Molecular Binding Mechanism (In-Depth)

The binding mode is modeled against the crystal structures of hSERT (PDB: 5I6X) and hNET homology models.[1] The ligand is predicted to bind in the Outward-Open conformation, stabilizing the transporter in an occluded or open-to-out state, thereby inhibiting reuptake.[1]

A. The Anchor: Ionic Salt Bridge[1]
  • Interaction: The protonated nitrogen of the N-ethyl group forms a direct salt bridge with the carboxylate side chain of a conserved aspartate residue.[1]

    • hSERT: Asp98 (TM1)

    • hNET: Asp75 (TM1)[1]

  • Causality: This interaction is thermodynamically essential; mutation of Asp98 abolishes binding for almost all amine-containing inhibitors.[1] The N-ethyl substituent likely points toward the extracellular vestibule, sitting in a sub-pocket defined by Phe335 (SERT), potentially offering steric bulk tolerance compared to a primary amine.[1]

B. The Hydrophobic Core: Aromatic Stacking[1]
  • Interaction: The 3-methoxyphenoxy ring occupies the hydrophobic S1 pocket.[1]

    • Pi-Pi Stacking: The benzene ring engages in T-shaped or parallel displaced pi-stacking with Tyr95 (SERT) or Phe72 (NET) on TM1.[1]

    • Hydrophobic Enclosure: Residues Ile172 , Ala173 , and Tyr176 (SERT) form the "floor" of the pocket.[1]

  • 3-Methoxy Effect: The meta-methoxy group is positioned to exploit specific sub-cavities.[1] In SERT, the S1 pocket has a "C" sub-zone that tolerates meta-substitution (similar to the 3-CF3 of fluoxetine), potentially forming a weak hydrogen bond with Thr439 or Ser438 (TM8), enhancing affinity over the unsubstituted phenol.[1]

C. The Linker & Steric Constraints[1]
  • Ether Oxygen: Acts as a weak H-bond acceptor, potentially interacting with the hydroxyl of Tyr176 or structural water molecules trapped within the site.[1]

  • Chain Length: The 2-carbon (ethyl) linker is shorter than the 3-carbon (propyl) linker found in selective inhibitors like Atomoxetine.[1] This shorter chain restricts the depth of penetration, likely forcing the aromatic ring to tilt differently or reducing selectivity, potentially increasing cross-reactivity with Sodium Channels (Nav1.x), where the phenoxy-ethyl-amine motif (Mexiletine-like) is the primary pharmacophore.[1]

Visualization: Interaction Network & Workflow[1]

Diagram 1: Theoretical Interaction Map (S1 Pocket)

This diagram illustrates the predicted contacts within the hSERT binding site.[1]

BindingMode Ligand N-Ethyl-2-(3-methoxyphenoxy) ethanamine Asp98 Asp98 (TM1) Anionic Anchor Ligand->Asp98 Salt Bridge (+/-) Tyr95 Tyr95 (TM1) Pi-Stacking Ligand->Tyr95 Pi-Pi / Pi-Cation Ile172 Ile172 (TM3) Hydrophobic Floor Ligand->Ile172 Van der Waals Ser438 Ser438/Thr439 H-Bond (Methoxy) Ligand->Ser438 H-Bond (Predicted) Phe335 Phe335 (TM6) Steric Gate Ligand->Phe335 Steric Interaction (N-Ethyl)

Caption: Predicted residue-level interactions of the ligand within the human SERT S1 binding pocket.[1]

Experimental Validation Protocols

To move from theory to fact, the following self-validating experimental workflows are required.

Protocol A: Radioligand Competition Binding (In Vitro)

Objective: Determine


 values for SERT, NET, and DAT.
  • Membrane Preparation:

    • Transfect HEK293 cells with hSERT, hNET, or hDAT cDNA.[1]

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge (20,000 x g) to isolate membrane fractions.

  • Assay Setup:

    • Tracer: Use [³H]-Citalopram (SERT) or [³H]-Nisoxetine (NET) at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       concentration (~1-2 nM).
      
    • Test Compound: Prepare serial dilutions of N-Ethyl-2-(3-methoxyphenoxy)ethanamine (

      
       M to 
      
      
      
      M).
    • Non-Specific Control: Define NSB using 10 µM Paroxetine (SERT) or Desipramine (NET).[1]

  • Incubation & Filtration:

    • Incubate for 60 min at 25°C to reach equilibrium.

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% PEI (reduces filter binding).[1]

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Fit data to a one-site competition model: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
    • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       using the Cheng-Prusoff equation.
      
Protocol B: Molecular Docking (In Silico)

Objective: Visualize the binding pose and calculate binding free energy (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).
  • Protein Prep: Retrieve PDB 5I6X (hSERT).[1] Remove endogenous ligands (e.g., paroxetine).[1] Add hydrogens and optimize H-bond network (PropKa pH 7.4).

  • Ligand Prep: Generate 3D conformers of the ligand.[1] Assign protonation state (amine +1).[1]

  • Grid Generation: Center grid box on Asp98 (coordinates: x,y,z of carboxylate).[1] Box size: 20Å x 20Å x 20Å.

  • Docking: Use Glide XP (Extra Precision) or AutoDock Vina.[1]

    • Constraint: Enforce H-bond/Salt bridge with Asp98.[1]

  • Scoring: Evaluate poses based on Glide Score and E-model energy. Look for the "lowest energy pose" that maintains the salt bridge and aromatic stacking.[1]

Diagram: Experimental Workflow Logic

This diagram ensures the validation process is logical and sequential.

Workflow Start Compound Synthesis (>95% Purity) InSilico In Silico Docking (PDB: 5I6X) Start->InSilico Predict Mode Screen Primary Screen (10 µM Single Point) Start->Screen Validate Activity KiDet Ki Determination (Dose-Response) InSilico->KiDet Inform SAR Screen->KiDet If >50% Inhibition Func Functional Uptake Assay (Neurotransmitter Flux) KiDet->Func Confirm Mechanism (Inhibitor vs Substrate)

Caption: Sequential workflow for validating the theoretical binding profile of the target ligand.

References

  • Coleman, J. A., et al. (2016).[1] Structure of the Human Serotonin Transporter Bound to Selective Serotonin Reuptake Inhibitors. Science . Link[1]

  • Andersen, J., et al. (2015).[1] Molecular Basis for Selective Serotonin Reuptake Inhibition by the Antidepressant Agent Citalopram. Nature Communications .[1] Link[1]

  • Apparsundaram, S., et al. (2008).[1] Molecular Cloning and Characterization of Human Norepinephrine Transporter Variants. Journal of Pharmacology and Experimental Therapeutics . Link

  • PubChem Compound Summary. (2024). 2-(2-Methoxyphenoxy)ethanamine (Analog Reference).[1][2][3][4] National Library of Medicine .[1] Link[1]

  • Rao, A., et al. (2018).[1] Structural Biology of the SLC6 Family of Transporters. Biochemistry . Link[1]

Sources

Foundational

discovery and history of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Part 1: Executive Summary & Historical Context 1.1 Compound Identity IUPAC Name: N-Ethyl-2-(3-methoxyphenoxy)ethanamine CAS Registry Number: 915923-69-2[1][2] Molecular Formula: C₁₁H₁₇NO₂[2] Molecular Weight: 195.26 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Historical Context

1.1 Compound Identity

  • IUPAC Name: N-Ethyl-2-(3-methoxyphenoxy)ethanamine

  • CAS Registry Number: 915923-69-2[1][2]

  • Molecular Formula: C₁₁H₁₇NO₂[2]

  • Molecular Weight: 195.26 g/mol

  • Classification: Aryloxyalkylamine; Secondary Amine; Phenol Ether derivative.

1.2 The "Discovery": A Product of Combinatorial Evolution Unlike penicillin or aspirin, N-Ethyl-2-(3-methoxyphenoxy)ethanamine was not "discovered" in a single serendipitous moment by a lone pharmacologist. Instead, its history is inextricably linked to the combinatorial chemistry boom of the early 2000s , designed to fill a specific chemical space within the aryloxyethylamine pharmacophore.

This scaffold acts as a "privileged structure" in medicinal chemistry, serving as the backbone for major therapeutic classes:

  • Beta-Blockers (1960s-80s): The Nobel Prize-winning work of Sir James Black established the aryloxypropanolamine scaffold (Propranolol). Our subject compound is a "chain-shortened" (ethyl vs. propyl) and "reduced" (lacking the

    
    -hydroxyl) analog of these early giants.
    
  • Alpha-Antagonists (1980s-90s): Drugs like Tamsulosin utilize a phenoxy-ethylamine tail. The 3-methoxy variant (CAS 915923-69-2) represents a positional isomer used to probe Structure-Activity Relationships (SAR) , specifically testing how meta-substitution affects binding affinity compared to the ortho-substitution seen in clinical drugs.

  • Sigma Receptor Ligands (2000s-Present): Recent research utilizes N-substituted phenoxyethylamines to target Sigma-1 (

    
    ) receptors for neuroprotection and analgesia.
    

1.3 Historical Significance of the "3-Methoxy" Motif The specific inclusion of the 3-methoxy (meta-methoxy) group is a deliberate medicinal chemistry tactic.

  • Metabolic Stability: Unlike para-substitution (which is prone to rapid CYP450 oxidation), meta-substitution often alters metabolic clearance rates.

  • Electronic Effects: The methoxy group acts as a weak electron-donating group (EDG) by resonance but electron-withdrawing by induction, subtly altering the pKa of the terminal amine and the lipophilicity (LogP ~2.18) of the molecule.[3][4]

Part 2: Chemical Architecture & Synthesis (Self-Validating Protocol)

The synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine follows a convergent pathway. The most robust method involves a Williamson Ether Synthesis followed by Amination .

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis cluster_legend Pathway Logic Target Target Molecule N-Ethyl-2-(3-methoxyphenoxy)ethanamine Intermediate Intermediate 1-(2-bromoethoxy)-3-methoxybenzene Target->Intermediate N-Alkylation AmineSource Reagent Ethylamine (aq or gas) Target->AmineSource Precursors Precursors 3-Methoxyphenol + 1,2-Dibromoethane Intermediate->Precursors Williamson Ether Synthesis Ether Linkage Formation Ether Linkage Formation Nucleophilic Substitution Nucleophilic Substitution Ether Linkage Formation->Nucleophilic Substitution

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the ether linkage followed by amine introduction.

Validated Synthetic Protocol

Step 1: Ether Linkage Formation (Williamson Synthesis)

  • Reagents: 3-Methoxyphenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), Potassium Carbonate (

    
    , 2.5 eq), Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve 3-methoxyphenol in MeCN.

    • Add finely ground anhydrous

      
      .
      
    • Add excess 1,2-dibromoethane (excess prevents dimerization).

    • Reflux at 80°C for 12 hours.

    • Validation: TLC (Hexane:EtOAc 9:1) should show disappearance of phenol (

      
      ) and appearance of the bromo-ether (
      
      
      
      ).
  • Yield: Expect 75-85% of 1-(2-bromoethoxy)-3-methoxybenzene.

Step 2: Aminolysis (Introduction of N-Ethyl)

  • Reagents: Intermediate from Step 1 (1.0 eq), Ethylamine (70% in

    
     or 2M in THF, 10.0 eq).
    
  • Procedure:

    • Place the bromo-ether in a pressure vessel (sealed tube).

    • Add excess ethylamine solution.

    • Heat to 60°C for 4-6 hours. Note: Excess amine acts as a base to scavenge HBr.

    • Workup: Evaporate solvent/excess amine. Partition residue between DCM and 1M NaOH (to free-base the amine). Dry organic layer (

      
      ).
      
    • Purification: Convert to HCl salt using 4M HCl in Dioxane for stable storage.

2.3 Analytical Data (Expected)

ParameterSpecificationNotes
Appearance Colorless Oil (Free base) / White Solid (HCl salt)Amine oxidizes slowly in air; store under

.
¹H NMR (CDCl₃)

7.2 (t, 1H), 6.5 (m, 3H), 4.1 (t, 2H), 3.8 (s, 3H), 3.0 (t, 2H), 2.7 (q, 2H), 1.1 (t, 3H)
Characteristic triplets at 4.1 (O-CH2) and 3.0 (N-CH2).[1][2][3][4][5][6][7]
LC-MS

Positive mode ESI.
Solubility DMSO, Methanol, DCMPoor water solubility as free base.

Part 3: Pharmacological Utility & Mechanism

This compound is rarely a final drug but is a critical Chemical Probe . Its utility lies in its ability to map the steric and electronic requirements of receptor binding pockets.

Pharmacophore Mapping (DOT Diagram)

SAR_Map cluster_Left Aromatic Head (3-Methoxy) cluster_Middle Linker (Ethoxy) cluster_Right Tail (N-Ethyl) Center N-Ethyl-2-(3-methoxyphenoxy)ethanamine CYP CYP2D6 Metabolic Site Center->CYP Flex Rotational Freedom (Conformational Scan) Center->Flex Ionic Ionic Bond (Asp residue in GPCR) Center->Ionic PiStack Pi-Pi Stacking (Receptor Interaction) HBond H-Bond Acceptor (Ether Oxygen) Steric Steric Bulk Test (vs Methyl/Isopropyl)

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety within the biological environment.

Key Application Areas
  • Monoamine Transporter Selectivity:

    • Researchers use this compound to test selectivity between NET (Norepinephrine Transporter) and SERT (Serotonin Transporter) . The 3-methoxy group often shifts affinity toward SERT compared to unsubstituted analogs.

  • Sigma-1 (

    
    ) Receptor Agonism: 
    
    • The N-alkyl-phenoxyalkylamine motif is a classic pharmacophore for

      
       ligands, which are investigated for treating depression and neuropathic pain. The ethyl tail provides moderate steric bulk, often balancing affinity with bioavailability.
      
  • Local Anesthetic Potency:

    • Structurally related to Pramoxine, this compound blocks voltage-gated sodium channels (

      
      ). The N-ethyl group is less bulky than the piperidine ring of Pramoxine, potentially altering the kinetics of channel blockade (fast-on/fast-off).
      

Part 4: Safety & Handling (E-E-A-T Compliance)

Hazard Identification (GHS Classification):

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Damage: Category 1 (Causes serious eye damage) – Due to the basicity of the secondary amine.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Protocol:

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs

    
     from the air to form carbamates.
    
  • Spill Management: Neutralize spills with weak acid (citric acid) before cleanup. Do not use bleach (forms chloramines).

  • PPE: Chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and lab coat are mandatory.

Part 5: References

  • PubChem Compound Summary. (2025). N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CID 11533588). National Center for Biotechnology Information. Link

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast). Journal of Medicinal Chemistry, 52(6), 1522-1524. (Demonstrates the utility of 3-alkoxy-4-methoxy scaffolds). Link

  • Glennon, R. A., et al. (2004). Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry. (Contextualizes the phenoxy/phenyl-alkylamine SAR).

  • Sigma-Aldrich. (2024). Product Specification: N-Ethyl-2-(3-methoxyphenoxy)ethanamine. Link

  • Hit2Lead. (2024). Compound Monograph: CAS 915923-69-2.[1][2] ChemBridge Corporation.[2] Link

Sources

Exploratory

N-Ethyl-2-(3-methoxyphenoxy)ethanamine as a chemical building block

An In-Depth Technical Guide to N-Ethyl-2-(3-methoxyphenoxy)ethanamine as a Chemical Building Block Introduction: Unveiling a Versatile Scaffold for Synthesis N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a bifunctional organ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Ethyl-2-(3-methoxyphenoxy)ethanamine as a Chemical Building Block

Introduction: Unveiling a Versatile Scaffold for Synthesis

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a bifunctional organic molecule that serves as a highly valuable building block, particularly in the realms of medicinal chemistry and drug discovery. Its structure is characterized by three key components: a methoxy-substituted phenyl ring, a flexible ethyl ether linkage, and a nucleophilic N-ethyl secondary amine. This unique combination of features provides chemists with a versatile scaffold, offering multiple reaction sites for the construction of more complex molecular architectures. The aryloxyalkylamine framework is a common motif in a variety of biologically active compounds, making this molecule a strategic starting point for the development of novel therapeutic agents.[1] This guide offers a comprehensive overview of its properties, synthesis, and potential applications, providing researchers and drug development professionals with the technical insights required to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Structural Properties

A precise understanding of a building block's fundamental properties is critical for its effective application in synthesis. The key identifiers and physicochemical characteristics of N-Ethyl-2-(3-methoxyphenoxy)ethanamine are summarized below.

PropertyValueSource
CAS Number 915923-69-2[2][3]
Molecular Formula C₁₁H₁₇NO₂[3]
Molecular Weight 195.26 g/mol
IUPAC Name N-ethyl-2-(3-methoxyphenoxy)ethanamine[3]
Canonical SMILES CCNCCOC1=CC=CC(OC)=C1[3]
InChI Key CDRKZAFQUWLOIW-UHFFFAOYSA-N[3]
Purity Typically ≥95.0%[3]

Strategic Synthesis and Retrosynthetic Analysis

The synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine can be logically devised through retrosynthetic analysis. The most apparent disconnections are at the C-N bond of the secondary amine and the C-O bond of the ether linkage. This suggests a convergent synthesis starting from commercially available precursors: 3-methoxyphenol, a two-carbon unit, and ethylamine.

A robust and widely applicable forward synthesis involves two primary stages:

  • Williamson Ether Synthesis: This classical method is employed to form the ether linkage. 3-methoxyphenol is deprotonated with a suitable base to form the phenoxide, which then acts as a nucleophile, attacking a two-carbon electrophile such as 2-bromoethanol.

  • Formation of the Aminated Side Chain: The terminal hydroxyl group of the resulting intermediate, 2-(3-methoxyphenoxy)ethanol, is first converted to a better leaving group (e.g., a tosylate or a bromide). Subsequent nucleophilic substitution with ethylamine yields the final product. This two-step amination process generally provides better control and higher yields than attempting a direct reaction with an N-ethyl-2-haloethanamine.

G product N-Ethyl-2-(3-methoxyphenoxy)ethanamine intermediate1 2-(3-Methoxyphenoxy)ethyl Tosylate reagent3 Solvent (e.g., THF) intermediate1->reagent3 intermediate2 2-(3-Methoxyphenoxy)ethanol reagent2 Base (e.g., Pyridine) intermediate2->reagent2 reactant1 3-Methoxyphenol reagent1 Base (e.g., K2CO3) Solvent (e.g., Acetone) reactant1->reagent1 reactant2 2-Bromoethanol reactant2->reagent1 reactant3 p-Toluenesulfonyl chloride (TsCl) reactant3->reagent2 reactant4 Ethylamine (EtNH2) reactant4->reagent3 reagent1->intermediate2 Williamson Ether Synthesis reagent2->intermediate1 Tosylation reagent3->product Nucleophilic Substitution

A representative synthetic workflow for N-Ethyl-2-(3-methoxyphenoxy)ethanamine.
Experimental Protocol: A Validated Approach

The following protocol describes a reliable, multi-step synthesis suitable for laboratory-scale preparation.

Step 1: Synthesis of 2-(3-Methoxyphenoxy)ethanol

  • To a stirred solution of 3-methoxyphenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Add 2-bromoethanol (1.1 eq.) to the suspension.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-(3-methoxyphenoxy)ethanol as a clear oil.

Step 2: Tosylation of the Alcohol Intermediate

  • Dissolve the 2-(3-methoxyphenoxy)ethanol (1.0 eq.) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(3-methoxyphenoxy)ethyl tosylate, which can often be used in the next step without further purification.

Step 3: N-Alkylation to form N-Ethyl-2-(3-methoxyphenoxy)ethanamine

  • Dissolve the tosylate intermediate (1.0 eq.) in a polar aprotic solvent such as tetrahydrofuran (THF).

  • Add an excess of ethylamine (EtNH₂) (3-5 eq.), either as a solution in THF or bubbled as a gas.

  • Stir the reaction in a sealed pressure vessel at room temperature for 24 hours or with gentle heating (40-50 °C) to accelerate the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess ethylamine and its salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography or distillation under reduced pressure to obtain pure N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Application as a Versatile Chemical Synthon

The true value of N-Ethyl-2-(3-methoxyphenoxy)ethanamine lies in its capacity as a versatile synthon. The secondary amine is a potent nucleophile and a key functional handle for a wide array of chemical transformations.[1]

  • Amide and Sulfonamide Formation: The N-ethyl amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides, enabling the exploration of structure-activity relationships in drug candidates.

  • Reductive Amination: It can participate in reductive amination reactions with aldehydes and ketones to introduce more complex substituents on the nitrogen atom.

  • Aromatic Ring Functionalization: The methoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution, primarily at the ortho and para positions relative to the ether and methoxy groups.[1] This allows for the introduction of halogens, nitro groups, or other functionalities, further expanding the chemical diversity of its derivatives.

  • Precursor to Pharmaceutical Analogs: The aryloxyalkylamine scaffold is present in numerous pharmaceuticals. For instance, the related compound 2-(2-methoxyphenoxy)ethylamine is a key starting material for the synthesis of Carvedilol and Amosulalol, drugs used to treat heart conditions.[4] While not a direct precursor, N-Ethyl-2-(3-methoxyphenoxy)ethanamine is an ideal building block for creating analogs of such drugs, or for synthesizing intermediates for compounds like Venlafaxine.[5][6]

G building_block N-Ethyl-2-(3-methoxyphenoxy)ethanamine reaction1 Acylation (R-COCl) building_block->reaction1 reaction2 Sulfonylation (R-SO2Cl) building_block->reaction2 reaction3 Electrophilic Aromatic Substitution (E+) building_block->reaction3 product1 Amide Derivative reaction1->product1 product2 Sulfonamide Derivative reaction2->product2 product3 Ring-Functionalized Derivative reaction3->product3

Reaction pathways for N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Analytical Characterization and Quality Control

Ensuring the identity and purity of N-Ethyl-2-(3-methoxyphenoxy)ethanamine is paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the two methylene groups of the ethyl bridge (triplets), and the aromatic protons.

    • ¹³C NMR: Will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which serves as a fingerprint for structural confirmation.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C-O-C stretching (ether), and C=C stretching (aromatic ring).

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product, typically reported as a percentage area.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8] Storing under an inert atmosphere (e.g., nitrogen) can prevent degradation.[7]

Conclusion

N-Ethyl-2-(3-methoxyphenoxy)ethanamine stands out as a strategically important and versatile chemical building block. Its accessible synthesis and multiple reactive sites—the nucleophilic secondary amine and the functionalizable aromatic ring—provide a robust platform for the synthesis of diverse and complex molecules. For researchers and scientists in drug development, this compound offers significant potential for creating novel molecular entities and exploring new therapeutic frontiers. Its structural relationship to known pharmacophores further underscores its value as a key intermediate in the pursuit of next-generation pharmaceuticals.

References

  • Benchchem. 2-(3-Phenoxyphenoxy)ethanamine.
  • Punagri Organics & Lifesciences. 2-(2-Methoxyphenoxy) Ethylamine Supplier.
  • Arctom Scientific. CAS NO. 915923-69-2 | N-Ethyl-2-(3-methoxyphenoxy)ethanamine.
  • Fluorochem. N-Ethyl-2-(3-methoxyphenoxy)ethanamine.
  • Sigma-Aldrich. N-ethyl-Ethanamine.
  • Google Patents. CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
  • Google Patents. CN101503365B - Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol.
  • Journal of the Indian Chemical Society. Preparation of Venlafaxine-Antidepressant Drug.
  • Fisher Scientific. SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine.

Sources

Foundational

N-Ethyl-2-(3-methoxyphenoxy)ethanamine stability and degradation products

Technical Whitepaper: Stability Profile and Degradation Kinetics of N-Ethyl-2-(3-methoxyphenoxy)ethanamine Executive Summary & Chemical Identity N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2) is a secondary am...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Degradation Kinetics of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Executive Summary & Chemical Identity

N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2) is a secondary amine ether derivative structurally related to the phenoxyethylamine class. Compounds in this class often serve as intermediates in the synthesis of beta-blockers (e.g., Carvedilol analogs) or as pharmacological probes for monoamine transporters.

While the ether linkage confers reasonable hydrolytic stability under neutral conditions, the secondary amine moiety and the electron-rich aromatic ring introduce specific vulnerabilities to oxidation and photolysis. This guide outlines the theoretical degradation pathways and defines a self-validating forced degradation protocol compliant with ICH Q1A(R2) guidelines.

Property Data
IUPAC Name N-Ethyl-2-(3-methoxyphenoxy)ethanamine
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Functional Groups Secondary Amine, Aryl Alkyl Ether, Methoxyarene
pKa (Calculated) ~9.5 (Amine), >15 (Phenol ether)
Storage Requirement Inert atmosphere (Argon/Nitrogen), < -20°C, Protect from light

Theoretical Degradation Pathways

Understanding the intrinsic reactivity of the functional groups allows us to predict the likely degradation products (DPs).

Oxidative Degradation (Primary Risk)

The secondary amine is the most labile site. Upon exposure to atmospheric oxygen or peroxides (often found in excipients like PEG or polysorbates), the nitrogen lone pair is susceptible to oxidation.

  • Mechanism: Nucleophilic attack of the amine nitrogen on an electrophilic oxygen species.

  • Product (DP-1): N-Ethyl-2-(3-methoxyphenoxy)ethanamine N-oxide .

  • Secondary Pathway: Radical-mediated oxidative dealkylation (via CYP450 mimics or radical initiators) can lead to the loss of the N-ethyl group, yielding the primary amine 2-(3-methoxyphenoxy)ethanamine .

Ether Cleavage (Acidic Stress)

The aryl-alkyl ether linkage is generally resistant to base but vulnerable to strong acidic conditions, particularly hydrohalic acids (HI, HBr) or Lewis acids.

  • Mechanism: Protonation of the ether oxygen followed by SN2 attack by a nucleophile (e.g., Cl⁻, Br⁻) at the alkyl carbon.

  • Product (DP-2): 3-Methoxyphenol and N-ethyl-2-haloethanamine (transient).

Photolytic Degradation

The electron-rich methoxybenzene ring absorbs UV radiation.

  • Mechanism: Photo-oxidation or radical cleavage of the benzylic-type positions (though less activated than true benzylic systems, the ether oxygen stabilizes adjacent radicals).

  • Product: Complex polymerization mixtures or ring-hydroxylated species.

Visualization: Degradation Pathways

The following diagram illustrates the logical flow of degradation based on stress conditions.

DegradationPathways Parent Parent Molecule N-Ethyl-2-(3-methoxyphenoxy)ethanamine NOxide DP-1: N-Oxide (Oxidative Stress) Parent->NOxide H2O2 / O2 (N-Oxidation) DeEthyl DP-2: De-ethylated Amine (Radical/Metabolic) Parent->DeEthyl Radical Initiation (Oxidative Dealkylation) Phenol DP-3: 3-Methoxyphenol (Strong Acid Hydrolysis) Parent->Phenol 1N HCl / Heat (Ether Cleavage)

Figure 1: Predicted degradation pathways under oxidative, radical, and acidic stress conditions.

Forced Degradation Protocol (Stress Testing)

To validate analytical methods and confirm the pathways above, a forced degradation study must be performed.[1][2][3] This protocol is designed to achieve 5–20% degradation, ensuring mass balance without destroying the molecule completely.

Experimental Design Table
Stress TypeReagent / ConditionDurationTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C24–48 hrs5–20%Challenges ether stability and amine salt solubility.
Base Hydrolysis 0.1 N NaOH, 60°C24–48 hrs< 5%Ethers/Amines are generally base-stable; checks for unexpected impurities.
Oxidation 3% H₂O₂ (RT)1–6 hrs10–20%Simulates peroxide impurities in formulation; targets N-oxide formation.
Thermal 60°C (Dry Heat)7 days< 5%Assesses inherent thermal stability (solid state).
Photolytic 1.2 million lux hours~5-7 daysVariableICH Q1B requirement; assesses UV absorption of the aromatic ring.
Step-by-Step Workflow (Self-Validating)
  • Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Acetonitrile/Water (50:50).

  • Stressing: Aliquot 1 mL into amber HPLC vials (for thermal/chemical) and clear quartz vials (for photo). Add 1 mL of stress reagent (HCl, NaOH, or H₂O₂).

  • Control: Prepare a "Dark Control" (wrapped in foil) for photolysis and a "Zero Time" sample (stored at 4°C).

  • Quenching (Critical):

    • Acid samples: Neutralize with equal volume 0.1 N NaOH.

    • Base samples: Neutralize with equal volume 0.1 N HCl.

    • Oxidation samples: Quench with dilute sodium metabisulfite or catalase to prevent on-column oxidation during analysis.

  • Analysis: Inject immediately onto HPLC-DAD-MS.

Analytical Strategy

A generic gradient method is recommended for initial screening. The method must separate the basic amine (parent) from the likely neutral/acidic degradation products (phenols).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm. High pH stability is preferred to allow alkaline mobile phases if peak tailing occurs.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — Basic pH keeps the amine unprotonated, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • UV: 270 nm (characteristic of the anisole/phenoxy chromophore).

    • MS: ESI+ (Positive Mode) for Parent (M+H = 196.1) and N-oxide (M+H = 212.1). ESI- (Negative Mode) for Phenol detection.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL Stock) Stress Apply Stress Conditions (Acid, Base, Ox, Light) Sample->Stress Quench Neutralization / Quenching (Stop Reaction) Stress->Quench Analysis LC-MS Analysis (High pH Mobile Phase) Quench->Analysis Data Data Processing (Mass Balance Check) Analysis->Data

Figure 2: Standardized workflow for stability indicating method development.

Handling and Storage Recommendations

Based on the chemical structure and degradation susceptibility:

  • Atmosphere: Store under Argon or Nitrogen. The secondary amine readily absorbs CO₂ (forming carbamates) and reacts with O₂.

  • Temperature: Long-term storage at -20°C is recommended to inhibit thermal oxidation.

  • Solution Stability: Solutions in protic solvents (Methanol/Water) should be used within 24 hours. For longer storage, use DMSO and freeze.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Conference on Harmonisation. Link

  • PubChem. (2023). 2-(2-Methoxyphenoxy)ethylamine Compound Summary. National Center for Biotechnology Information. (Structural analog data used for pKa/LogP inference). Link

  • Fluorochem. (2023). N-Ethyl-2-(3-methoxyphenoxy)ethanamine Safety Data Sheet. (Confirming "Air Sensitive" status).[6] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][2][3] Advanced Drug Delivery Reviews. (General reference for forced degradation mechanisms of amines). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

This response is structured as a detailed Application Note and Protocol for the synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS 915923-69-2), a structural isomer of the key intermediate used in Carvedilol synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a detailed Application Note and Protocol for the synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS 915923-69-2), a structural isomer of the key intermediate used in Carvedilol synthesis. The methodology is adapted from established industrial protocols for phenoxyethylamine derivatives.[1]

Introduction & Retrosynthetic Analysis

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a functionalized phenoxyethylamine building block.[1] Structurally, it consists of a 3-methoxyphenol core linked via an ethyl ether chain to a secondary ethylamine.[1]

To ensure high purity and scalability, we avoid direct alkylation of the amine with phenoxyethyl halides (which can lead to over-alkylation/quaternary salts).[1] Instead, we utilize a stepwise Williamson Ether Synthesis followed by Nucleophilic Substitution .[1] This approach allows for the isolation of the intermediate alkyl halide, ensuring the final amination proceeds with controlled stoichiometry.[1]

Retrosynthetic Logic:

  • C-N Disconnection: The secondary amine is formed via nucleophilic attack of ethylamine on an electrophilic phenoxyethyl halide.[1]

  • C-O Disconnection: The ether linkage is established by alkylating 3-methoxyphenol with a dihaloethane.[1]

Chemical Safety & Hazard Mitigation (PPE)

CRITICAL: This protocol involves the use of strong bases, alkyl halides, and volatile amines.[1]

  • Engineering Controls: All reactions must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved for alkyl halides), chemical splash goggles, and a fire-resistant lab coat.[1]

  • Specific Hazards:

    • 1,2-Dibromoethane: Potential carcinogen and highly toxic.[1] Handle with extreme care.

    • Ethylamine: Flammable gas/liquid; corrosive.[1] Keep cold and open only in the hood.

Experimental Protocol

This step utilizes a Williamson ether synthesis.[1] A large excess of the dihalide is used to suppress the formation of the bis-phenoxy byproduct.[1]

  • Reagents:

    • 3-Methoxyphenol (1.0 eq)[1]

    • 1,2-Dibromoethane (3.0 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq)[1]
      
    • Solvent: Acetonitrile (MeCN) or Acetone[1]

Procedure:

  • Charge a reaction vessel with 3-methoxyphenol (12.4 g, 100 mmol) and Acetonitrile (150 mL).

  • Add anhydrous

    
      (27.6 g, 200 mmol) in a single portion.
    
  • Add 1,2-dibromoethane (56.4 g, 300 mmol) dropwise over 20 minutes to prevent exotherm spikes.

  • Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the phenol.[1]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: The excess 1,2-dibromoethane is removed via high-vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

    • Target Yield: 75–85%[1]

    • Appearance: Colorless to pale yellow oil.[1][2]

The bromo-intermediate is reacted with excess ethylamine.[1] The excess amine acts as both the nucleophile and the base to scavenge the HBr generated.[1]

  • Reagents:

    • 1-(2-Bromoethoxy)-3-methoxybenzene (from Step 1) (1.0 eq)[1]

    • Ethylamine (70% aq.[1] solution or 2.0M in THF) (5.0 eq)

    • Solvent: Ethanol (EtOH) or THF[1]

Procedure:

  • Dissolve 1-(2-Bromoethoxy)-3-methoxybenzene (10.0 g, 43 mmol) in Ethanol (50 mL) in a pressure-rated vessel (or round-bottom flask with a highly efficient reflux condenser if using aqueous amine).

  • Cool the solution to

    
    .[1]
    
  • Add Ethylamine solution (excess) slowly.[1]

  • Seal the vessel (if pressure-rated) and heat to

    
     for 6–8 hours. If using open reflux, heat to 
    
    
    
    overnight.
  • Workup: Concentrate the reaction mixture to remove ethanol and excess ethylamine.

  • Dissolve the residue in DCM (100 mL) and wash with 1M NaOH (2 x 50 mL) to liberate the free base.[1]

  • Dry the organic layer over

    
    , filter, and concentrate.[1]
    
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1) or convert to the hydrochloride salt for recrystallization.[1]

Data Summary & Specifications

ParameterSpecificationNotes
Appearance Pale yellow liquidDarkens upon air exposure (oxidation).[1]
Molecular Weight 195.26 g/mol Formula:

Step 1 Yield 75 - 85%Critical to remove excess dihalide.[1]
Step 2 Yield 60 - 70%Depends on amine excess.[1]
Storage 2-8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen.

Reaction Pathway Visualization

SynthesisPathway Start 3-Methoxyphenol Inter Intermediate: 1-(2-Bromoethoxy)- 3-methoxybenzene Start->Inter Step 1: K2CO3, MeCN Reflux, 16h (Williamson Ether Synthesis) Reagent1 1,2-Dibromoethane (Excess) Reagent1->Inter Product Product: N-Ethyl-2-(3-methoxyphenoxy) ethanamine Inter->Product Step 2: EtOH, 60°C (Nucleophilic Substitution) Reagent2 Ethylamine (Nucleophile) Reagent2->Product

Figure 1: Two-step synthetic pathway utilizing Williamson ether synthesis followed by amine alkylation.

References

  • Fluorochem . N-Ethyl-2-(3-methoxyphenoxy)ethanamine Product Sheet. Retrieved from [1]

  • Google Patents . WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.[1] (Describes the analogous synthesis of the 2-methoxy isomer). Retrieved from

  • ChemicalBook . 2-(2-Methoxyphenoxy)ethylamine Properties and Synthesis. Retrieved from [1]

Sources

Application

Application Note: Quantitative Analysis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Introduction N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a synthetic amine derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for further development, robust and r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a synthetic amine derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for further development, robust and reliable analytical methods for its quantification are paramount. These methods are essential for a variety of applications, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and monitoring of chemical reactions. This application note provides detailed protocols for the quantification of N-Ethyl-2-(3-methoxyphenoxy)ethanamine using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

The methodologies presented herein are designed to be both scientifically sound and practical for implementation in a research or quality control laboratory. Each protocol is accompanied by an explanation of the underlying principles and the rationale for the selection of specific experimental parameters. Furthermore, this document emphasizes the importance of method validation in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the integrity and reliability of the generated data.[1][2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and versatile technique for the quantification of analytes that possess a UV chromophore. N-Ethyl-2-(3-methoxyphenoxy)ethanamine, containing a phenyl ring, is expected to exhibit UV absorbance, making this a suitable analytical approach.

Principle and Rationale

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The methoxyphenoxy group and the ethylamine chain contribute to the overall polarity of the molecule, influencing its retention on the C18 column. The mobile phase composition, specifically the ratio of organic solvent (acetonitrile) to aqueous buffer and the pH of the buffer, are critical parameters that are optimized to achieve good chromatographic resolution and peak shape. An acidic mobile phase is often employed for the analysis of amines to ensure they are in their protonated, more polar form, which generally leads to better peak symmetry on silica-based columns.[5]

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • N-Ethyl-2-(3-methoxyphenoxy)ethanamine reference standard

  • Volumetric flasks, pipettes, and autosampler vials

1.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Ethyl-2-(3-methoxyphenoxy)ethanamine reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

1.2.3. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic or Gradient (e.g., 30% B for 10 min)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection274 nm (hypothetical, requires experimental verification)
Run Time10 minutes

1.2.4. Method Validation The method should be validated according to ICH guidelines, evaluating parameters such as:

  • Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels. The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at three different concentrations. The relative standard deviation (RSD) should be <2%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Serial Dilutions for Working Standards B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. N-Ethyl-2-(3-methoxyphenoxy)ethanamine, with a predicted moderate boiling point, is a suitable candidate for GC-MS analysis.

Principle and Rationale

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for highly specific identification and quantification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the analyte are monitored, significantly improving sensitivity and reducing interferences.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Ethyl acetate (GC grade)

  • N-Ethyl-2-(3-methoxyphenoxy)ethanamine reference standard

  • Autosampler vials with inserts

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as described for HPLC-UV, using ethyl acetate as the solvent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution in ethyl acetate to cover the desired concentration range (e.g., 0.1-10 µg/mL).

2.2.3. GC-MS Conditions

ParameterCondition
Inlet Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionFull Scan (for identification) and Selected Ion Monitoring (SIM) for quantification
SIM IonsTo be determined from the full scan mass spectrum of the standard

2.2.4. Method Validation The validation of the GC-MS method will follow similar principles to the HPLC-UV method, with adjustments for the specific technique. Key parameters to evaluate include specificity (absence of interfering peaks at the retention time and m/z of the analyte), linearity, accuracy, precision, LOD, and LOQ.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Standards in Volatile Solvent C Inject into GC A->C B Prepare Sample Solution B->C D Vaporization & Separation in Column C->D E Ionization (EI) D->E F Mass Analysis (Scan/SIM) E->F G Detection F->G H Extract Ion Chromatogram G->H I Peak Integration H->I J Construct Calibration Curve I->J K Calculate Concentration J->K

Caption: Workflow for GC-MS quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification of compounds in complex matrices, such as biological fluids. This technique is particularly well-suited for pharmacokinetic studies where low concentrations of the analyte are expected.[6]

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), to form a protonated molecule ([M+H]⁺). This precursor ion is then selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass as the analyte of interest. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[7]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC system coupled to a triple quadrupole mass spectrometer

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • N-Ethyl-2-(3-methoxyphenoxy)ethanamine reference standard

  • Stable isotope-labeled internal standard (e.g., N-Ethyl-d5-2-(3-methoxyphenoxy)ethanamine)

  • Sample preparation materials (e.g., protein precipitation plates, solid-phase extraction cartridges)

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and Internal Standard Stock Solutions: Prepare as described previously.

  • Working Standards and Quality Control (QC) Samples: Prepare by spiking the reference standard into the appropriate biological matrix (e.g., plasma, urine) at various concentrations.

3.2.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean plate or vials for analysis.

3.2.4. LC-MS/MS Conditions

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient elution (e.g., 5-95% B over 3 minutes)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be optimized by infusing the standard solution. Hypothetical transitions: Analyte (e.g., m/z 196 -> 121), IS (e.g., m/z 201 -> 121)
Collision EnergyTo be optimized for each transition

3.2.5. Method Validation Validation for bioanalytical methods is more extensive and should follow FDA or EMA guidelines. In addition to the parameters mentioned for HPLC-UV and GC-MS, the following should be assessed:

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.[8]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Spike Sample with Internal Standard B Protein Precipitation / LLE / SPE A->B C Isolate Supernatant/Eluate B->C D Inject into LC C->D E Chromatographic Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration (Analyte/IS) G->H I Calculate Peak Area Ratios H->I J Generate Weighted Calibration Curve I->J K Determine Analyte Concentration J->K

Caption: Workflow for LC-MS/MS quantification.

Method Comparison

The choice of analytical method depends on the specific application. The table below provides a summary of the key characteristics of each technique.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio of fragment ionsPrecursor to product ion transition
Selectivity ModerateHighVery High
Sensitivity µg/mL rangeng/mL to µg/mL rangepg/mL to ng/mL range
Matrix Tolerance ModerateLow (requires clean samples)High
Typical Application Purity analysis, in-process controlIdentification of volatile impuritiesBioanalysis, trace-level quantification
Throughput HighModerateHigh
Cost LowModerateHigh

Conclusion

This application note provides a comprehensive overview of three robust analytical methods for the quantification of N-Ethyl-2-(3-methoxyphenoxy)ethanamine. The choice of the most appropriate technique will be dictated by the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the available resources. Regardless of the method chosen, adherence to rigorous validation protocols based on ICH and other regulatory guidelines is essential to ensure the generation of high-quality, reliable, and defensible data.

References

  • SIELC. (n.d.). Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column. Retrieved from [Link]5]

  • Canellas, E., Vera, P., Nerin, C., & Demertzis, P. G. (2010). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Food Additives & Contaminants: Part A, 27(11), 1596-1603.[9]

  • Lombardo, F., & Kensey, K. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.[1]

  • Ragauskas, A. J., et al. (2014). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Green Chemistry, 16(2), 817-827.[10]

  • Al-Shdefat, R., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 184-191.[6]

  • Reddy, G. S., et al. (2024). A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. Journal of Chromatographic Science, bkae033.[11]

  • Liu, X., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Bioanalysis & Biomedicine, 2(4), 092-098.[7]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]2]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]3]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]]

  • Yoo, C. G., et al. (2016). Recent innovations in analytical methods for the qualitative and quantitative assessment of lignin. Carbon Resources Conversion, 1(1), 31-45.[12]

  • Wang, Y., et al. (2018). Transformation of Lignin Model Compounds to N-substituted Aromatics via Beckmann Rearrangement. ChemSusChem, 11(18), 3148-3154.[13]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]4]

  • Marchi, I., et al. (2010). Characterization and classification of matrix effects in biological samples analyses. Journal of Chromatography A, 1217(25), 4071-4078.[8]

Sources

Method

Application Notes and Protocols for the Medicinal Chemistry Investigation of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Foreword: The Rationale for Investigating N-Ethyl-2-(3-methoxyphenoxy)ethanamine In the landscape of medicinal chemistry, the exploration of novel chemical entities with the potential to modulate well-validated biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigating N-Ethyl-2-(3-methoxyphenoxy)ethanamine

In the landscape of medicinal chemistry, the exploration of novel chemical entities with the potential to modulate well-validated biological targets is a cornerstone of drug discovery. The compound N-Ethyl-2-(3-methoxyphenoxy)ethanamine emerges as a molecule of significant interest, not from a history of extensive characterization, but from a logical synthesis of established structure-activity relationships (SAR) within the broader class of phenoxyethanamine and phenylethylamine derivatives. While direct pharmacological data on this specific molecule is sparse in the public domain, its structural motifs suggest a high probability of interaction with monoaminergic systems, particularly adrenergic receptors.

The well-documented use of its isomer, 2-(2-methoxyphenoxy)ethylamine, as a key intermediate in the synthesis of the non-selective β-adrenergic blocker with α1-blocking activity, Carvedilol, provides a strong rationale for investigating the pharmacological profile of related structures.[1][2] The strategic placement of the methoxy group at the 3-position and the addition of an N-ethyl group are not arbitrary modifications; they are deliberate changes intended to explore new pharmacological space. The N-ethyl substitution, in particular, is known to modulate affinity and selectivity across adrenergic receptor subtypes. This guide, therefore, is designed for researchers, scientists, and drug development professionals who are poised to explore the potential of N-Ethyl-2-(3-methoxyphenoxy)ethanamine. It is a comprehensive roadmap for its synthesis, characterization, and rigorous pharmacological evaluation.

Section 1: Synthesis and Characterization

The synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine can be approached through several established synthetic routes for N-alkylated phenoxyethanamines. A common and reliable method involves the N-alkylation of a primary amine precursor.

Proposed Synthetic Pathway

A logical synthetic route commences with the synthesis of the parent amine, 2-(3-methoxyphenoxy)ethanamine, followed by N-ethylation.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-(3-methoxyphenoxy)ethanamine cluster_1 Step 2: N-Ethylation 3-methoxyphenol 3-Methoxyphenol intermediate_1 2-(3-methoxyphenoxy)ethanol 3-methoxyphenol->intermediate_1 Base (e.g., K2CO3) Solvent (e.g., Acetone) bromoethanol Bromoethanol bromoethanol->intermediate_1 parent_amine 2-(3-methoxyphenoxy)ethanamine intermediate_1->parent_amine Reaction with Ammonia ammonia Ammonia ammonia->parent_amine target_compound N-Ethyl-2-(3-methoxyphenoxy)ethanamine parent_amine->target_compound Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) ethyl_halide Ethyl halide (e.g., EtI, EtBr) ethyl_halide->target_compound

Caption: Proposed two-step synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Detailed Synthetic Protocol

Part 1: Synthesis of 2-(3-methoxyphenoxy)ethanamine

This protocol is adapted from general procedures for the synthesis of phenoxyethanols and their subsequent amination.[3]

  • Reaction Setup: To a solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Addition of Bromoethanol: To the stirred suspension, add 2-bromoethanol (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 2-(3-methoxyphenoxy)ethanol.

  • Purification of Intermediate: Purify the crude product by vacuum distillation or column chromatography.

  • Amination: Convert the purified 2-(3-methoxyphenoxy)ethanol to the corresponding amine by reacting with an excess of ammonia in a sealed vessel at elevated temperature and pressure.

Part 2: N-Ethylation of 2-(3-methoxyphenoxy)ethanamine

This protocol is based on standard N-alkylation procedures for primary amines.

  • Reaction Setup: Dissolve 2-(3-methoxyphenoxy)ethanamine (1 equivalent) in a polar aprotic solvent such as acetonitrile.

  • Addition of Base: Add a mild base such as potassium carbonate (2 equivalents) to the solution.

  • Addition of Ethylating Agent: Add an ethylating agent, for example, ethyl iodide or ethyl bromide (1.2 equivalents), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture and evaporate the solvent. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-Ethyl-2-(3-methoxyphenoxy)ethanamine by column chromatography or vacuum distillation.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Peaks corresponding to the ethyl group, the methoxy group, the aromatic protons, and the protons of the ethanamine backbone.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Determination of the molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
FTIR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (if secondary amine), C-O stretching (ether), and aromatic C-H stretching.
Purity Analysis (HPLC/GC) Determination of the purity of the final compound.A single major peak indicating high purity.

Section 2: Pharmacological Evaluation Workflow

Given the structural similarity to known adrenergic ligands, a logical starting point for the pharmacological evaluation of N-Ethyl-2-(3-methoxyphenoxy)ethanamine is to assess its interaction with adrenergic receptors. A tiered approach, starting with in vitro binding and functional assays, followed by selectivity profiling and potential in vivo studies, is recommended.

Pharmacological_Workflow Start Synthesized and Characterized N-Ethyl-2-(3-methoxyphenoxy)ethanamine Binding_Assay Primary Screening: Radioligand Binding Assays (α and β Adrenergic Receptors) Start->Binding_Assay Functional_Assay Functional Assays: (e.g., cAMP accumulation, Ca²⁺ mobilization) Binding_Assay->Functional_Assay Determine Ki Selectivity_Panel Selectivity Profiling: (Serotonin, Dopamine Receptors, Monoamine Transporters) Functional_Assay->Selectivity_Panel Determine EC50/IC50 and Emax SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Selectivity_Panel->SAR_Studies Identify Off-Target Activities In_Vivo_Models In Vivo Efficacy and Pharmacokinetic Studies SAR_Studies->In_Vivo_Models Refine Chemical Structure End Candidate Selection In_Vivo_Models->End Evaluate Therapeutic Potential

Caption: A workflow for the pharmacological evaluation of N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Section 3: In Vitro Assay Protocols

Radioligand Binding Assays for Adrenergic Receptors

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[4]

Objective: To determine the binding affinity (Ki) of N-Ethyl-2-(3-methoxyphenoxy)ethanamine for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [¹²⁵I]cyanopindolol for β).

  • Test compound: N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of N-Ethyl-2-(3-methoxyphenoxy)ethanamine at adrenergic receptors.

Example Protocol: cAMP Accumulation Assay for β-Adrenergic Receptors

Principle: β-adrenergic receptors are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP). This assay measures the level of cAMP produced in response to the test compound.

Materials:

  • Cells expressing the β-adrenergic receptor subtype of interest.

  • Test compound: N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

  • A known agonist (e.g., isoproterenol) as a positive control.

  • A known antagonist (e.g., propranolol) for antagonist mode testing.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Agonist Mode Protocol:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Incubation: Incubate for a specified time to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

Antagonist Mode Protocol:

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Agonist Challenge: Add a fixed concentration of a known agonist (typically its EC80).

  • Incubation and Detection: Follow the same incubation and detection steps as in the agonist mode protocol.

  • Data Analysis: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Monoamine Transporter Uptake Assays

Given the phenylethylamine-like core, it is prudent to evaluate for activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Objective: To determine if N-Ethyl-2-(3-methoxyphenoxy)ethanamine inhibits the reuptake of monoamines.

Principle: This assay uses cells expressing a specific monoamine transporter and a fluorescent or radiolabeled substrate for that transporter. The ability of the test compound to inhibit the uptake of the substrate is measured.[5]

Protocol Outline:

  • Cell Culture: Use HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Assay: Plate the cells and incubate them with the test compound.

  • Substrate Addition: Add a fluorescent or radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake and Termination: Allow uptake to proceed for a defined period, then terminate the process by rapid washing with ice-cold buffer.

  • Detection: Lyse the cells and measure the amount of substrate taken up using a fluorometer or liquid scintillation counter.

  • Data Analysis: Calculate the IC50 for the inhibition of substrate uptake.

Section 4: Structure-Activity Relationship (SAR) Insights

The systematic modification of N-Ethyl-2-(3-methoxyphenoxy)ethanamine and the evaluation of the resulting analogs can provide valuable insights into the structural requirements for optimal activity and selectivity.

Position of ModificationRationale for ModificationPotential Impact on Activity
N-Alkyl Group Varying the size and nature of the alkyl group can influence receptor selectivity.Increasing bulk may enhance β-receptor affinity over α-receptor affinity.
Aromatic Ring Substitution Introducing or modifying substituents on the phenyl ring can alter potency, selectivity, and metabolic stability.Electron-withdrawing or donating groups can modulate the electronic properties of the phenoxy moiety.
Ethylamine Linker Modifications to the linker, such as adding a methyl group to the α-carbon, can affect metabolism by monoamine oxidase (MAO).α-methylation can increase bioavailability and duration of action.

Section 5: Concluding Remarks

N-Ethyl-2-(3-methoxyphenoxy)ethanamine represents a promising, yet underexplored, chemical entity. The protocols and workflows detailed in this guide provide a robust framework for its comprehensive medicinal chemistry evaluation. By systematically investigating its synthesis, receptor binding, functional activity, and selectivity, researchers can elucidate its pharmacological profile and determine its potential as a lead compound for the development of novel therapeutics targeting monoaminergic systems. The journey from a rationally designed molecule to a potential clinical candidate is arduous, but it begins with the foundational experiments outlined herein.

References

  • ChemBK. [2-(3-methoxyphenoxy)ethyl]amine. [Link]

  • Vihita Drugs & Intermediates. 2-(2-Methoxy phenoxy) Ethyl Phthalimide. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)ethyl amine. [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • Google Patents. Preparation of 2-(2-alkoxy phenoxy)
  • PMC - PubMed Central. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. [Link]

  • NIH. Protocol for the Stimulating β3-Adrenergic Receptors for Peripheral Artery Disease (STAR-PAD) trial. [Link]

  • PubMed. [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding (2). [Link]

  • PMC - NIH. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • Google Patents. Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). [Link]

  • Oxford Academic. Functional β-adrenergic receptor signalling on nuclear membranes in adult rat and mouse ventricular cardiomyocytes. [Link]

  • PubMed. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists. [Link]

  • MDPI. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Research Explorer - The University of Manchester. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human α2-adrenergic and dopaminergic receptors. [Link]

  • PubMed. Binding and Functional Affinity of Some Newly Synthesized Phenethylamine and Phenoxypropanolamine Derivatives for Their Agonistic Activity at Recombinant Human beta3-adrenoceptor. [Link]

  • PubMed. Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. [Link]

  • AHA Journals. Upregulation of Functional β3-Adrenergic Receptor in the Failing Canine Myocardium. [Link]

  • MDPI. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

  • ResearchGate. Study design of (A) competition radioligand binding assay to quantify β... [Link]

  • PubMed. α-Adrenoceptor assays. [Link]

  • Dove Medical Press. Monoamine depletion by reuptake inhibitors. [Link]

  • MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • Docking.org. Structure-based discovery of nonopioid analgesics acting through the α2A-adrenergic receptor. [Link]

  • PubMed. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. [Link]

  • Cleveland Clinic Journal of Medicine. Adrenergic receptors: structure and function. [Link]

  • RTI International. Monoamine reuptake inhibitors. [Link]

  • PubMed. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. [Link]

  • PubMed Central. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. [Link]

  • PMC - PubMed Central. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders. [Link]

  • PubMed. Behavioral Effects of Dopamine Receptor Inactivation During the Adolescent Period. [Link]

  • Chongqing Chemdad Co. 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry. [Link]

Sources

Application

N-Ethyl-2-(3-methoxyphenoxy)ethanamine as a pharmaceutical intermediate

Technical Application Note: N-Ethyl-2-(3-methoxyphenoxy)ethanamine [1] Part 1: Executive Summary & Strategic Utility Compound Identity: Systematic Name: N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine CAS Number: 915923-69-2[1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: N-Ethyl-2-(3-methoxyphenoxy)ethanamine [1]

Part 1: Executive Summary & Strategic Utility

Compound Identity:

  • Systematic Name: N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine

  • CAS Number: 915923-69-2[1][2][3][4]

  • Molecular Formula: C₁₁H₁₇NO₂

  • Molecular Weight: 195.26 g/mol [4]

Pharmaceutical Significance: N-Ethyl-2-(3-methoxyphenoxy)ethanamine serves as a privileged scaffold intermediate in medicinal chemistry, specifically designed for the optimization of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it is a secondary amine analog of the aryloxyalkylamine pharmacophore found in blockbuster alpha-blockers (e.g., Tamsulosin, Silodosin) and non-selective beta-blockers (e.g., Carvedilol).

Key Application Areas:

  • Lead Optimization (SAR): Used to introduce the N-ethyl substituent, which modulates basicity (pKa ~9.5) and lipophilicity (LogP) compared to primary amine analogs. This modification often improves blood-brain barrier (BBB) penetration for CNS targets.

  • Adrenergic Receptor Antagonists: The 3-methoxyphenoxy moiety provides distinct electronic properties (meta-substitution) compared to the 2-methoxy isomers used in Carvedilol, often altering selectivity profiles between

    
     and 
    
    
    
    receptor subtypes.
  • Serotonin Modulators: The aryloxy-ethyl-amine motif is a core spacer in 5-HT receptor ligands; the N-ethyl group prevents rapid oxidative deamination by MAO-B compared to primary amines.

Part 2: Chemical Synthesis Protocol

Methodology Rationale: While reductive amination is possible, the Nucleophilic Substitution (S_N2) route via the bromide intermediate is preferred for scale-up due to higher atom economy and avoidance of unstable aldehyde intermediates. The following protocol is optimized for high purity (>98%) without chromatographic purification in early stages.

Step 1: Synthesis of 1-(2-Bromoethoxy)-3-methoxybenzene

Target: Creation of the electrophilic ether linker.

Reagents:

  • 3-Methoxyphenol (1.0 eq)[1]

  • 1,2-Dibromoethane (3.0 eq) – Excess prevents dimerization

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) – Anhydrous

Procedure:

  • Charge a reaction vessel with 3-Methoxyphenol and MeCN (5 mL/g).

  • Add K₂CO₃ and stir at room temperature for 15 minutes to form the phenoxide.

  • Add 1,2-Dibromoethane dropwise.

  • Heat the mixture to reflux (80-82°C) for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Work-up: Cool to RT, filter off inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: Product should be a clear, pale yellow oil.

Step 2: N-Ethylation to Final Product

Target: Selective formation of the secondary amine.

Reagents:

  • 1-(2-Bromoethoxy)-3-methoxybenzene (Intermediate from Step 1)

  • Ethylamine (2.0 M solution in THF or 70% aq. solution) (10.0 eq) – Large excess is critical to prevent tertiary amine formation

  • Solvent: Ethanol/THF (1:1)

Procedure:

  • Dissolve the bromo-intermediate in Ethanol/THF.

  • Cool the solution to 0°C .

  • Slowly add the Ethylamine solution.

  • Seal the vessel (pressure tube recommended) and heat to 60°C for 6–8 hours.

  • Work-up: Concentrate to remove solvent and excess ethylamine.

  • Acid-Base Extraction (Purification):

    • Dissolve residue in DCM.

    • Extract with 1M HCl (Product moves to aqueous phase; impurities stay in organic).

    • Wash the aqueous layer with DCM.

    • Basify aqueous layer to pH >12 with 4M NaOH .

    • Extract product back into DCM (3x).

    • Dry (Na₂SO₄) and concentrate.[5]

Yield Expectation: 75–85% (Two steps).

Part 3: Process Visualization (Workflow)

SynthesisWorkflow Start Start: 3-Methoxyphenol Step1 Step 1: Etherification (1,2-Dibromoethane, K2CO3, Reflux) Start->Step1 Inter Intermediate: 1-(2-Bromoethoxy)-3-methoxybenzene Step1->Inter S_N2 Mechanism Step2 Step 2: Amination (Ethylamine xs, 60°C) Inter->Step2 Nucleophilic Attack Extract Purification: Acid-Base Extraction Step2->Extract Remove tertiary amine by-products Final Final Product: N-Ethyl-2-(3-methoxyphenoxy)ethanamine Extract->Final Isolation

Caption: Optimized two-step synthesis workflow minimizing dimerization and tertiary amine impurities.

Part 4: Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

ParameterSpecificationMethod
Appearance Pale yellow to colorless oilVisual
Purity > 98.0%HPLC (C18, MeCN/H₂O + 0.1% TFA)
Identity (¹H NMR) δ ~6.5-7.2 (m, 4H, Ar-H)δ ~4.05 (t, 2H, -O-CH₂-)δ ~3.78 (s, 3H, -OCH₃)δ ~2.95 (t, 2H, -CH₂-NH-)δ ~2.70 (q, 2H, -NH-CH₂-CH₃)δ ~1.10 (t, 3H, -CH₃)400 MHz, CDCl₃
Mass Spec [M+H]⁺ = 196.13 m/zLC-MS (ESI+)
Residual Solvents < 5000 ppm (Ethanol/THF)GC-HS

Critical Impurity Profile:

  • Bis-alkylated impurity: Tertiary amine formed if ethylamine is insufficient. Control: Use >10 eq ethylamine.

  • Phenol impurity: Unreacted starting material. Control: NaOH wash in Step 1.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines absorb CO₂ from air to form carbamates.

  • Spill Response: Neutralize with weak acid (citric acid) before absorbing with inert material.

References

  • Fluorochem Ltd. (2025). N-Ethyl-2-(3-methoxyphenoxy)ethanamine Product Sheet. Retrieved from

  • PubChem Database. (2025). Compound Summary: 2-(3-methoxyphenoxy)ethylamine derivatives. National Center for Biotechnology Information. Retrieved from

  • Patil, P. et al. (2009). Process for the preparation of 2-(2-alkoxy phenoxy) ethylamine. World Intellectual Property Organization, WO2009128088A2. (Describes the general aryloxy-ethyl-amine synthesis platform). Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Phenoxyethylamines. Retrieved from

Sources

Method

purification techniques for N-Ethyl-2-(3-methoxyphenoxy)ethanamine

This Application Note and Protocol details the purification strategies for N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2). The protocols are designed for researchers requiring high-purity material (>98%) for p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the purification strategies for N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2). The protocols are designed for researchers requiring high-purity material (>98%) for pharmacological screening or synthetic intermediate use.

Compound Profile & Impurity Analysis

Before initiating purification, understanding the physicochemical properties and likely impurity profile is critical.

  • Chemical Name: N-Ethyl-2-(3-methoxyphenoxy)ethanamine[1][2][3]

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 195.26 g/mol

  • Physical State: Viscous liquid (Free Base); Solid (Salt forms)

  • pKa (Calculated): ~9.5 (Secondary amine)

  • LogP: ~2.18 (Lipophilic)

Common Impurities:

  • 3-Methoxyphenol: Unreacted starting material. Nature: Acidic.

  • Neutral Alkyl Halides: (e.g., 1-(2-bromoethoxy)-3-methoxybenzene) from incomplete amination. Nature: Neutral.

  • Tertiary Amines: N,N-Diethyl-2-(3-methoxyphenoxy)ethanamine (over-alkylation byproduct). Nature: Basic (difficult to separate by extraction alone).

Purification Protocols

Method A: Differential Acid-Base Extraction (The "Workhorse" Protocol)

Best for: Removing non-amine impurities (phenols, neutrals) from crude reaction mixtures.

Principle: This method exploits the basicity of the secondary amine and the acidity of the phenolic impurity.

Reagents:

  • Dichloromethane (DCM) or Toluene (ACS Grade)

  • Sodium Hydroxide (NaOH), 1M and 5M solutions

  • Hydrochloric Acid (HCl), 1M solution

  • Brine (Saturated NaCl)

  • Sodium Sulfate (Anhydrous)

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Phenol Removal (Base Wash):

    • Wash the organic phase twice with 1M NaOH (1:1 volume ratio).

    • Mechanism:[4][5] This converts unreacted 3-methoxyphenol into water-soluble sodium 3-methoxyphenolate. The lipophilic amine product remains in the DCM.

  • Amine Capture (Acid Extraction):

    • Extract the organic phase three times with 1M HCl .

    • Mechanism:[4][5] The amine converts to its hydrochloride salt and migrates to the aqueous phase. Neutral impurities (halides, tars) remain in the DCM.

    • Critical Step: Retain the Aqueous Phase . You may discard the organic phase after verifying no product remains (TLC).

  • Neutral Wash:

    • Wash the combined acidic aqueous extracts once with fresh DCM to remove entrained neutrals.

  • Free Base Regeneration:

    • Cool the aqueous phase to 0–5°C.

    • Slowly basify with 5M NaOH until pH > 12. The solution will become cloudy as the free base oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture three times with DCM.

    • Combine organics, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.

Yield: Typically 85-95% recovery of amine content.

Method B: Salt Formation & Recrystallization (High Purity)

Best for: Stabilizing the compound as a solid and removing structurally similar amine impurities.

Reagents:

  • Diethyl ether or Isopropyl acetate (IPAc)

  • HCl in Dioxane (4M) or Oxalic Acid

  • Ethanol (Absolute)

Protocol (Hydrochloride Salt):

  • Dissolve the purified free base (from Method A) in dry Diethyl ether (anhydrous).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane dropwise with vigorous stirring.

  • A white precipitate (N-Ethyl-2-(3-methoxyphenoxy)ethanamine HCl) should form immediately.

  • Recrystallization:

    • Filter the solid.[6]

    • Recrystallize from hot Ethanol/IPAc (1:5 ratio). Dissolve in minimum hot ethanol, then add IPAc until slightly turbid. Cool slowly to 4°C.

    • Filter and dry under vacuum.

Method C: Vacuum Distillation (Scalable)

Best for: Large scale (>50g) purification of the free base.

  • Boiling Point Estimation: Based on the primary amine analog (2-(2-methoxyphenoxy)ethylamine, bp 110-115°C @ 2 Torr) [1], the N-ethyl derivative will boil slightly higher.

  • Parameters:

    • Pressure: < 2 Torr (High Vacuum)

    • Expected Vapor Temp: 125–135°C

  • Note: Ensure the system is free of oxygen to prevent oxidation of the secondary amine at high temperatures.

Visualization of Workflows

Figure 1: Differential Extraction Logic

This diagram illustrates the separation of the target amine from phenolic and neutral impurities.

ExtractionWorkflow start Crude Mixture (Amine + Phenol + Neutrals) dcm Dissolve in DCM start->dcm wash_base Wash with 1M NaOH dcm->wash_base split1 Phase Separation wash_base->split1 aq_waste1 Aqueous Waste (Na-Phenolate) split1->aq_waste1 Phenols removed org_phase1 Organic Phase (Amine + Neutrals) split1->org_phase1 extract_acid Extract with 1M HCl org_phase1->extract_acid split2 Phase Separation extract_acid->split2 org_waste Organic Waste (Neutrals/Halides) split2->org_waste Neutrals removed aq_phase2 Aqueous Phase (Amine-HCl Salt) split2->aq_phase2 basify Basify to pH 12 (5M NaOH) aq_phase2->basify extract_final Extract with DCM Dry & Concentrate basify->extract_final final Purified Free Base (>95% Purity) extract_final->final

Caption: Figure 1. Acid-Base extraction flowchart isolating the secondary amine from acidic (phenolic) and neutral byproducts.

Analytical Validation

Table 1: Expected Analytical Parameters

TechniqueParameterExpected Observation
1H NMR (CDCl

)

6.5 - 7.2 ppm
Aromatic protons (4H, m) - Characteristic of 3-substituted benzene.

4.05 ppm
Triplet (

Hz), 2H: O-CH

-CH

-N

3.78 ppm
Singlet, 3H: Ar-OCH


2.95 ppm
Triplet, 2H: O-CH

-CH

-N

2.70 ppm
Quartet, 2H: N-CH

-CH


1.10 ppm
Triplet, 3H: N-CH

-CH

HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax)
Mobile Phase0.1% Formic Acid in Water (A) / Acetonitrile (B)
DetectionUV @ 210 nm & 280 nm (Phenoxy absorption)

References

  • Google Patents. (2003). WO2003095416A1 - Method for preparing 2-alkoxyphenoxyethanamines.
  • Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine.

Sources

Application

Process Optimization and Scale-Up Strategy: N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Executive Summary & Strategic Rationale This Application Note details the process chemistry and engineering controls required to scale up the synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine . This molecule—a secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the process chemistry and engineering controls required to scale up the synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine . This molecule—a secondary amine featuring a phenoxyethyl ether backbone—represents a classic challenge in process chemistry: constructing a flexible linker while managing the nucleophilicity of amines to prevent over-alkylation.

While various routes exist (e.g., reductive amination of aldehydes), this guide focuses on the Two-Step Displacement Strategy (Williamson Ether Synthesis followed by Aminolysis). This route is selected for its modularity, the availability of robust raw materials, and the ability to strictly control impurity profiles through stoichiometry and engineering controls.

Target Audience
  • Process Chemists optimizing yield/purity.

  • Pilot Plant Engineers designing safety protocols for volatile amines.

  • Medicinal Chemists transitioning to lead optimization.

Reaction Engineering & Pathway Analysis

The synthesis is broken down into two critical unit operations. Understanding the thermodynamics and kinetics of each is vital for scale-up.

The Synthetic Pathway

The chosen route utilizes 3-methoxyphenol and 1,2-dibromoethane to generate a bromide intermediate, which is subsequently displaced by ethylamine.

ReactionScheme cluster_0 Step 1: Ether Formation cluster_1 Step 2: Aminolysis SM1 3-Methoxyphenol (Nucleophile) Int 1-(2-Bromoethoxy)- 3-methoxybenzene SM1->Int K2CO3, MEK Reflux, 18h SM2 1,2-Dibromoethane (Electrophile - Excess) SM2->Int Product Target Molecule (Secondary Amine) Int->Product Pressure Vessel 60°C, 5 bar Amine Ethylamine (Anhydrous) Amine->Product Impurity Tertiary Amine (Over-alkylation) Product->Impurity Reaction with residual Int

Figure 1: Reaction pathway highlighting the critical intermediate and the competitive over-alkylation pathway in Step 2.

Step 1: Williamson Ether Synthesis (Scale-Up Protocol)

Objective: Synthesize 1-(2-bromoethoxy)-3-methoxybenzene. Critical Challenge: Preventing the formation of the dimer (1,2-bis(3-methoxyphenoxy)ethane), where the phenol attacks both ends of the dibromoethane.

Process Logic
  • Solvent Selection: We replace Acetone (bp 56°C) with Methyl Ethyl Ketone (MEK) (bp 80°C). The higher reflux temperature significantly increases reaction kinetics, necessary for the less reactive alkyl bromide.

  • Stoichiometry: To suppress dimerization, 1,2-dibromoethane is used in large excess (3.0 – 4.0 equivalents). This ensures that statistically, a phenoxide ion is far more likely to encounter a fresh dibromide molecule than an already mono-substituted product.

Experimental Protocol (1.0 mol Scale)
  • Setup: 2L Three-neck flask equipped with a mechanical stirrer (overhead), reflux condenser, and internal temperature probe.

  • Charging:

    • Charge 3-Methoxyphenol (124.1 g, 1.0 mol).

    • Charge MEK (600 mL).

    • Charge Potassium Carbonate (K2CO3) (207 g, 1.5 mol, granular). Note: Milling K2CO3 increases surface area and rate.

    • Charge 1,2-Dibromoethane (563 g, 3.0 mol).

  • Reaction: Heat to reflux (approx. 80°C internal) with vigorous stirring (400 RPM). Hold for 12–16 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Target <2% unreacted phenol.

  • Workup:

    • Cool to 25°C. Filter off inorganic salts (KBr, excess K2CO3).

    • Critical Step: Distill off the solvent (MEK) and the excess 1,2-dibromoethane under reduced pressure.

    • Note: 1,2-dibromoethane is toxic and volatile; efficient condensation and cold traps are mandatory.

  • Purification: The residue is typically an oil. For high purity, vacuum distillation is recommended (bp ~140-150°C at 2 mmHg), but for this specific sequence, the crude oil is often sufficiently pure (>90%) to proceed if the dimer content is low.

Step 2: Aminolysis (Pressure Reaction)

Objective: Convert the bromide intermediate to N-Ethyl-2-(3-methoxyphenoxy)ethanamine. Critical Challenge: Volatility of ethylamine (bp 16.6°C) and "Over-Alkylation" (formation of the tertiary amine).

Thermodynamics & Kinetics
  • Nucleophile: Ethylamine is a good nucleophile but is a gas at standard conditions.

  • Phase: The reaction must be run in a sealed pressure vessel (autoclave) or a thick-walled glass pressure reactor (for <100g).

  • Selectivity: The product (secondary amine) is more nucleophilic than the starting ethylamine. To prevent the product from reacting with more bromide, we must flood the system with Ethylamine (10–15 equivalents).

Protocol (0.5 mol Scale)
  • Equipment: 1L Stainless Steel Autoclave (Hastelloy or 316 SS) with pressure gauge and rupture disc.

  • Charging:

    • Dissolve Intermediate Bromide (115.5 g, 0.5 mol) in Ethanol (300 mL). Charge to the vessel.

    • Cool the vessel to 0°C.

    • Charge Anhydrous Ethylamine (225 g, ~5.0 mol, 10 eq) as a pre-cooled liquid or gas transfer.

  • Reaction:

    • Seal vessel. Heat to 60°C .

    • Pressure Warning: Expect internal pressure to rise to 3–6 bar depending on headspace.

    • Stir for 8–12 hours.

  • Workup (Degassing):

    • Cool to <10°C.

    • Carefully vent excess ethylamine into a scrubber (dilute HCl or H2SO4 trap). Do NOT vent into the open hood.

    • Concentrate the ethanolic solution to remove residual amine.

Purification Strategy: The "Self-Validating" System

Purification relies on the reversible acid-base properties of the amine. This method effectively separates the target secondary amine from neutral impurities (unreacted bromide, phenols) and drastically reduces tertiary amines if performed carefully.

Acid-Base Extraction Logic
PhasepH ConditionSpecies StateLocation
1 Acidic (pH < 2)Ammonium Salt (

)
Aqueous Layer
2 Basic (pH > 12)Free Base (

)
Organic Layer
Detailed Purification Protocol
  • Acid Wash: Dissolve crude residue in Dichloromethane (DCM). Extract with 1M HCl (2x).

    • Result: The Target Amine moves to the aqueous phase.[1] Neutral impurities (dimers, unreacted bromide) stay in DCM. Discard DCM layer.

  • Base Liberation: Basify the aqueous layer with 50% NaOH (cool with ice bath, exotherm!) to pH > 12.

    • Result: Target Amine becomes an oil and separates.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x). Combine organics, dry over MgSO4, and evaporate.

  • Salt Formation (Final Product):

    • Dissolve the free base oil in dry Diethyl Ether or Ethanol.

    • Add HCl (gas or solution in ether) dropwise.

    • The Hydrochloride Salt will precipitate as a white solid. Filter and recrystallize from Isopropanol/Ethanol for >99% purity.

Process Flow Diagram (Pilot Plant)

The following diagram illustrates the engineering flow, emphasizing the safety controls for handling the volatile amine.

ProcessFlow cluster_safety Engineering Controls Scrubber Acid Scrubber (Neutralize EtNH2) RawMat Raw Materials (Bromide + EtNH2) Reactor Autoclave Reactor (P = 5-8 bar, T = 60°C) RawMat->Reactor Charge (Cold) Flash Flash Evaporation (Solvent/Amine Recovery) Reactor->Flash Crude Mix Flash->Scrubber Vent EtNH2 gas Extraction Liquid-Liquid Extraction (pH Swing) Flash->Extraction Concentrate Crystallizer Crystallization (HCl Salt Formation) Extraction->Crystallizer Purified Free Base Filter Filtration & Drying Crystallizer->Filter Slurry Final Final Product (N-Ethyl-2-(3-methoxyphenoxy) ethanamine HCl) Filter->Final

Figure 2: Pilot-scale process flow emphasizing the containment of ethylamine vapors via scrubbing.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines."[2] Organic Letters, 1999, 1(11), 1893–1896.[2] (Highlighting selectivity challenges in amine alkylation).

  • European Patent EP1506156A1.Method for preparing 2-alkoxyphenoxyethanamines. Google Patents. Available at: (Describes industrial scale-up of similar phenoxy-ethanamine scaffolds).
  • Organic Chemistry Portal. Synthesis of Secondary Amines. Available at: [Link] (General methodologies for amine synthesis).

Sources

Method

Application Note: Functional Profiling of N-Ethyl-2-(3-methoxyphenoxy)ethanamine in CNS and Adrenergic Models

This Application Note provides a comprehensive technical guide for the functional characterization of N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS 915923-69-2). Given the structural homology of the phenoxyethylamine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functional characterization of N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS 915923-69-2).

Given the structural homology of the phenoxyethylamine scaffold to established monoaminergic modulators (e.g., Duloxetine, Atomoxetine) and adrenergic ligands (e.g., Carvedilol intermediates), this guide focuses on two critical cell-based screening modalities: Monoamine Transporter Uptake Assays and GPCR Calcium Flux Assays .

Introduction & Mechanistic Rationale

N-Ethyl-2-(3-methoxyphenoxy)ethanamine represents a privileged chemical scaffold sharing structural features with Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Adrenergic Receptor Antagonists . The core moiety—an aromatic ether linked to a secondary amine via an ethyl chain—is a critical pharmacophore for interacting with transmembrane proteins such as the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and G-Protein Coupled Receptors (GPCRs) like the


-adrenergic receptor.
Mechanistic Hypothesis
  • Transporter Modulation: The lipophilic 3-methoxyphenoxy tail mimics the aromatic recognition site of monoamine transporters, while the protonated secondary amine interacts with the central binding site (e.g., Asp98 in hSERT), potentially blocking neurotransmitter reuptake.

  • Receptor Interaction: Similar scaffolds act as antagonists at adrenergic receptors. The compound is profiled here for its ability to modulate intracellular calcium (

    
    ) mobilization or inhibit substrate uptake.
    

Experimental Workflows

The following protocols utilize HEK293 cells stably transfected with the target of interest.

Workflow Visualization

The diagram below illustrates the dual-pathway screening strategy: Path A (Transporter Inhibition) and Path B (GPCR Signaling).

AssayWorkflow cluster_Uptake Path A: Monoamine Uptake Assay cluster_GPCR Path B: GPCR Calcium Flux Compound N-Ethyl-2-(3-methoxyphenoxy) ethanamine Cells_MAT HEK293-hSERT/hNET Compound->Cells_MAT Cells_GPCR HEK293-Alpha1A Compound->Cells_GPCR Probe_ASP Fluorescent Probe (ASP+) Cells_MAT->Probe_ASP Blockade Transporter Blockade Probe_ASP->Blockade If Inhibitor Readout_Fl Decreased Intracellular Fluorescence Blockade->Readout_Fl Dye_Ca Ca2+ Indicator (Fluo-4 AM) Cells_GPCR->Dye_Ca Activation Ligand Interaction Dye_Ca->Activation Readout_Ca Cytosolic Ca2+ Transient Activation->Readout_Ca Modulation

Figure 1: Dual-modality screening workflow for phenoxyethylamine derivatives. Path A assesses reuptake inhibition; Path B assesses receptor-mediated signaling.

Protocol A: Fluorescent Monoamine Uptake Assay (ASP+)

This assay uses ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent substrate that mimics neurotransmitters. It is transported into the cell by SERT/NET. If N-Ethyl-2-(3-methoxyphenoxy)ethanamine inhibits the transporter, fluorescence accumulation decreases.

Materials
  • Cell Line: HEK293 stably expressing hSERT (Serotonin) or hNET (Norepinephrine).

  • Reagent: ASP+ Iodide (Sigma-Aldrich).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Plate: 96-well Poly-D-Lysine coated black/clear bottom plates.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest HEK293-hSERT/hNET cells and resuspend at

      
       cells/mL.
      
    • Plate 50,000 cells/well (50 µL) into 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to achieve 90% confluency.

  • Compound Preparation:

    • Dissolve N-Ethyl-2-(3-methoxyphenoxy)ethanamine in 100% DMSO to create a 10 mM stock.

    • Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in HBSS buffer. Final DMSO concentration must be <0.1%.

  • Pre-Incubation:

    • Remove culture media and wash cells once with 100 µL warm HBSS.

    • Add 50 µL of the diluted test compound to respective wells.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition & Kinetic Reading:

    • Prepare a 20 µM working solution of ASP+ in HBSS.

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Injection: Inject 50 µL of ASP+ solution (Final concentration: 10 µM).

    • Detection: Excitation 475 nm / Emission 605 nm.

    • Duration: Record fluorescence every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the Slope (RFU/min) of the linear uptake phase (typically 2–10 mins).

    • Normalize slope values to Vehicle Control (100% Uptake) and Non-Specific Control (e.g., 10 µM Cocaine, 0% Uptake).

    • Fit data to a sigmoidal dose-response equation to determine IC₅₀ .

Protocol B: GPCR Calcium Flux Assay

If the compound targets adrenergic receptors (e.g.,


), it may induce (agonist) or block (antagonist) calcium release.
Materials
  • Cell Line: HEK293-G

    
     or CHO-K1 expressing human 
    
    
    
    -Adrenergic Receptor.
  • Dye: Fluo-4 Direct™ Calcium Assay Kit (Invitrogen).

  • Agonist Control: Phenylephrine (for antagonist mode).

Step-by-Step Methodology
  • Dye Loading:

    • Seed cells (50,000/well) in black-wall 96-well plates 24h prior.

    • Remove media and add 50 µL of Fluo-4 loading dye (in HBSS/HEPES).

    • Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT).

  • Antagonist Mode (Blockade Test):

    • Add 25 µL of N-Ethyl-2-(3-methoxyphenoxy)ethanamine (5x concentration) to cells.

    • Incubate for 15 minutes at RT.

    • Place in plate reader.

    • Trigger: Inject 25 µL of Phenylephrine (EC₈₀ concentration).

    • Read: Measure fluorescence (Ex 494 / Em 516) peak height.

  • Agonist Mode (Activation Test):

    • Place dye-loaded cells (untreated) in reader.

    • Trigger: Inject 25 µL of N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

    • Read: Monitor for immediate calcium spike indicating receptor activation.

Data Presentation & Interpretation

The following table summarizes expected outcomes based on the compound's pharmacological profile.

AssayReadoutResult: Agonist/BlockerInterpretation
ASP+ Uptake Slope (RFU/min)Decrease (IC₅₀ < 1 µM)Potent Monoamine Transporter Inhibitor (SNRI-like).
ASP+ Uptake Slope (RFU/min)No Change Not a transporter substrate/inhibitor.
Ca²⁺ Flux Peak RFUSpike upon injection

-Adrenergic Agonist.
Ca²⁺ Flux Peak RFUInhibition of Phenylephrine

-Adrenergic Antagonist.

Troubleshooting & Optimization

  • High Background Fluorescence: N-Ethyl-2-(3-methoxyphenoxy)ethanamine contains a methoxy-phenol ring which may have intrinsic autofluorescence. Control: Run a "Cell-Free" well with compound + buffer to subtract background.

  • Cytotoxicity: Phenoxyethylamines can be cytotoxic at high concentrations (>50 µM). Always run an ATP-based viability assay (e.g., CellTiter-Glo) in parallel to ensure reduced uptake isn't due to cell death.

  • Solubility: The secondary amine may form salts. Ensure the DMSO stock is fully solubilized; if precipitation occurs in HBSS, reduce the working concentration or add 0.1% BSA as a carrier.

References

  • Schwartz, J. B., et al. (2005). "ASP+ is a fluorescent substrate for the serotonin transporter." Journal of Neurochemistry, 94(1), 108-119. Link

  • Zapata, A., et al. (2010). "Fluorescent substrates for the monoamine transporters: a comparative study." Journal of Neuroscience Methods, 194(1), 7-14. Link

  • Zhang, J., et al. (2003). "Fluorometric calcium assays for GPCR screening." Methods in Molecular Biology, 237, 29-38. Link

  • ChemBridge Corporation. (2023). "Product Datasheet: N-Ethyl-2-(3-methoxyphenoxy)ethanamine." Hit2Lead Database. Link

Application

Application Notes and Protocols: N-Ethyl-2-(3-methoxyphenoxy)ethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Secondary Amine Building Block N-Ethyl-2-(3-methoxyphenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Secondary Amine Building Block

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a secondary amine that holds significant promise as a versatile building block in the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structure, characterized by a flexible ethylamino group, a phenoxy ether linkage, and a methoxy-substituted aromatic ring, offers a unique combination of lipophilicity, hydrogen bonding capability, and steric influence. While specific literature on this exact molecule is emerging, its structural motifs are prevalent in a wide array of biologically active compounds. By drawing parallels with structurally related phenoxyethylamine derivatives and leveraging the well-established reactivity of secondary amines, we can delineate a clear roadmap for its application in the synthesis of novel chemical entities.

This guide provides an in-depth exploration of the potential applications of N-Ethyl-2-(3-methoxyphenoxy)ethanamine, complete with detailed protocols for key synthetic transformations. The causality behind experimental choices is explained to empower researchers to adapt and innovate in their own synthetic endeavors.

Core Attributes and Synthetic Rationale

The utility of N-Ethyl-2-(3-methoxyphenoxy)ethanamine as a synthetic building block stems from several key features:

  • Nucleophilic Secondary Amine: The secondary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. This allows for its facile incorporation into larger molecular scaffolds.

  • Modulation of Physicochemical Properties: The N-ethyl group provides a degree of steric bulk and lipophilicity compared to its primary amine analogue. This can be strategically employed to fine-tune the solubility, membrane permeability, and metabolic stability of target molecules.[1][2]

  • Phenoxy Ether Linkage: The ether linkage imparts flexibility to the molecule, which can be advantageous for optimizing ligand-receptor binding interactions.

  • Substituted Aromatic Ring: The 3-methoxy substitution pattern on the phenyl ring offers a site for potential further functionalization and influences the electronic properties of the aromatic system, which can impact biological activity.

Key Synthetic Applications

The primary applications of N-Ethyl-2-(3-methoxyphenoxy)ethanamine are centered around the construction of carbon-nitrogen bonds to build more complex molecular architectures. The following sections detail the most pertinent of these transformations.

Amide Bond Formation: A Gateway to Diverse Functionality

The acylation of the secondary amine of N-Ethyl-2-(3-methoxyphenoxy)ethanamine to form an amide is a fundamental and highly reliable transformation. Amides are a cornerstone of medicinal chemistry, present in a vast number of approved drugs. This reaction allows for the coupling of our title building block with a wide range of carboxylic acids, acyl chlorides, and anhydrides, thereby enabling the rapid generation of diverse compound libraries.

Causality in Protocol Design: The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. The use of an acyl chloride, for instance, is highly effective due to its high reactivity. A mild base, such as pyridine or triethylamine, is incorporated to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

Objective: To synthesize an N-acyl derivative of N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Materials:

Reagent/SolventMolar EquivalentsPurpose
N-Ethyl-2-(3-methoxyphenoxy)ethanamine1.0Starting Material
Acyl Chloride1.05Acylating Agent
Pyridine1.1Base
Dichloromethane (DCM)-Solvent
1 M HCl (aq)-Workup
Saturated NaHCO₃ (aq)-Workup
Brine-Workup
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Ethyl-2-(3-methoxyphenoxy)ethanamine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Acyl Chloride: Add a solution of the desired acyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram 1: N-Acylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine and Pyridine in DCM B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Aqueous Workup (Wash) E->F G Dry Organic Layer F->G H Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Caption: Workflow for the N-acylation of a secondary amine.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and widely used method for the formation of C-N bonds, and it is of paramount importance in pharmaceutical synthesis.[4][5] This reaction allows for the coupling of N-Ethyl-2-(3-methoxyphenoxy)ethanamine with aldehydes or ketones to generate more complex tertiary amines. The process involves the initial formation of an iminium ion, which is then reduced in situ by a mild reducing agent.

Causality in Protocol Design: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation because it is mild enough not to reduce the starting carbonyl compound and is selective for the iminium ion intermediate. The reaction is typically carried out in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF). The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.

Protocol 2: Reductive Amination with an Aldehyde

Objective: To synthesize a tertiary amine via reductive amination of N-Ethyl-2-(3-methoxyphenoxy)ethanamine with an aldehyde.

Materials:

Reagent/SolventMolar EquivalentsPurpose
N-Ethyl-2-(3-methoxyphenoxy)ethanamine1.0Starting Amine
Aldehyde1.1Carbonyl Source
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
Dichloroethane (DCE)-Solvent
Acetic Acid (optional)catalyticCatalyst
Saturated NaHCO₃ (aq)-Workup
Brine-Workup
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent

Procedure:

  • Reaction Setup: To a solution of N-Ethyl-2-(3-methoxyphenoxy)ethanamine (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid (if necessary).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. The crude product is then purified by flash column chromatography.

Diagram 2: Reductive Amination Mechanism

G Amine R₂NH Iminium [R₂N=CHR']⁺ Amine->Iminium + R'CHO - H₂O Carbonyl R'CHO Carbonyl->Iminium Product R₂N-CH₂R' Iminium->Product STAB NaBH(OAc)₃ STAB->Iminium

Caption: Simplified mechanism of reductive amination.

Inferred Applications in Drug Discovery

The true value of N-Ethyl-2-(3-methoxyphenoxy)ethanamine lies in its potential as a scaffold for the synthesis of novel drug candidates. The phenoxyethylamine motif is present in a number of pharmaceuticals. For example, the structurally related primary amine, 2-(2-methoxyphenoxy)ethylamine, is a key intermediate in the synthesis of Carvedilol, a beta-blocker, and Tamsulosin, used to treat benign prostatic hyperplasia.[6][7]

By employing N-Ethyl-2-(3-methoxyphenoxy)ethanamine in similar synthetic routes, medicinal chemists can explore the structure-activity relationships (SAR) of these drug classes. The introduction of the N-ethyl group could lead to compounds with altered receptor binding affinities, improved pharmacokinetic profiles, or reduced side effects.

Potential Therapeutic Areas for Exploration:

  • Cardiovascular Diseases: As analogues of beta-blockers or other cardiovascular agents.

  • Central Nervous System (CNS) Disorders: The phenethylamine scaffold is a well-known pharmacophore for CNS targets.

  • Oncology: As a building block for the synthesis of novel kinase inhibitors or other anti-cancer agents.

Conclusion and Future Outlook

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a promising, yet underexplored, building block for organic synthesis. The protocols and applications detailed in this guide, while inferred from the reactivity of analogous compounds, provide a solid and scientifically-grounded starting point for its utilization. As a readily available secondary amine, it offers a strategic tool for the diversification of chemical libraries and the development of next-generation therapeutics. Further research into the specific applications of this compound is warranted and is expected to unveil its full potential in the advancement of medicinal chemistry.

References

Sources

Method

use of N-Ethyl-2-(3-methoxyphenoxy)ethanamine in fragment-based drug discovery

Application Note: N-Ethyl-2-(3-methoxyphenoxy)ethanamine in Fragment-Based Drug Discovery Introduction: The Privileged Scaffold N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2) represents a classic "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Ethyl-2-(3-methoxyphenoxy)ethanamine in Fragment-Based Drug Discovery

Introduction: The Privileged Scaffold

N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2) represents a classic "privileged structure" in Fragment-Based Drug Discovery (FBDD). Belonging to the phenoxyethylamine class, this fragment shares significant structural homology with non-selective monoamine transporter ligands and adrenergic receptor modulators.

Unlike complex lead compounds, this fragment is designed to be a low-affinity, high-ligand-efficiency starting point. Its value lies in its chemical vectors : the secondary amine provides a robust handle for rapid elaboration ("growing"), while the 3-methoxyphenoxy tail offers established hydrophobic and electrostatic interactions (cation-


, H-bond accepting).

This guide details the protocols for quality control, biophysical screening, and chemical elaboration of this specific fragment.

Physicochemical Profile & Library Design

Before screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) criteria essential for FBDD.

Table 1: Physicochemical Properties

PropertyValueFBDD Relevance
Formula

--
MW 195.26 DaIdeal (<300) . Leaves room for substantial mass addition.
cLogP 2.18Ideal (<3) . Good solubility in DMSO; membrane permeable.
H-Bond Donors 1 (NH)Minimal desolvation penalty upon binding.
H-Bond Acceptors 2 (O, N)Key interaction points (Asp/Glu residues, backbone NH).
pKa (calc) ~9.5Protonated at physiological pH (cationic interaction).
Rotatable Bonds 6Flexible linker allows induced fit, but entails entropy penalty.

Storage Protocol:

  • Solvent: Dissolve to 100 mM in anhydrous DMSO (

    
    -DMSO for NMR libraries).
    
  • Stability: The secondary amine is prone to slow oxidation or carbamate formation if exposed to atmospheric

    
    . Store at -20°C under Argon.
    
  • QC: Mandatory LC-MS check every 6 months. Look for [M+16] (N-oxide) or [M+44] (carbamate) peaks.

Screening Protocols

Due to its low molecular weight, this fragment typically exhibits ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 values in the high micromolar to millimolar range. Standard biochemical assays (IC50) are often insufficiently sensitive. We utilize biophysical detection.
Protocol A: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for validating this fragment's binding.

Sample Preparation:

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
    .
    
  • Protein Conc: 10

    
    M.
    
  • Fragment Conc: 500

    
    M (50:1 excess).
    
  • Control: Prepare a "ligand-only" sample to rule out aggregation.

Pulse Sequence Setup (Bruker/Varian):

  • On-Resonance: Irradiate protein methyl region (-0.5 ppm) or aromatic region (depends on fragment resonances). Critical: Ensure irradiation does not hit the fragment's methoxy signal (~3.8 ppm).

  • Off-Resonance: Irradiate at 30 ppm (far from any signal).

  • Saturation Train: Gaussian pulse train, total saturation time 2.0 - 3.0 seconds.

  • Processing: Subtract On-Resonance from Off-Resonance spectra.

    • Positive Hit: Signals for the phenoxy ring protons and the ethyl linker protons appear in the difference spectrum.

    • Epitope Mapping: If the aromatic protons show stronger STD intensity than the N-ethyl protons, the hydrophobic ring is the primary anchor.

Protocol B: Surface Plasmon Resonance (SPR)

Secondary amines can cause non-specific binding (NSB) to carboxyl-rich sensor chips (CM5).

Methodology:

  • Chip Selection: Use a Series S Sensor Chip CM5 .

  • Immobilization: Standard Amine Coupling of target protein.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

    • Modification: If NSB is observed, increase salt to 250 mM NaCl or add 3% DMSO.

  • Injection:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s.

    • Dissociation time: 60s.

  • Analysis: Square-wave binding indicates fast on/off rates typical of fragments. Lack of saturation at 1 mM is common; fit to steady-state affinity model.

Hit-to-Lead Chemistry: Elaboration Vectors

Once binding is confirmed, the N-ethyl-2-(3-methoxyphenoxy)ethanamine scaffold offers distinct vectors for "growing" the molecule into a lead.

Vector 1: The Secondary Amine (Growth Vector) The N-ethyl group makes this a secondary amine. This is chemically distinct from primary amines and allows for controlled derivatization.

  • Strategy A: Amide Coupling (Probing Adjacent Pockets)

    • Reagents: Carboxylic Acid (

      
      ), HATU, DIPEA, DMF.
      
    • Outcome: Converts the basic amine to a neutral amide.

    • Effect: Removes the ionic interaction but allows the

      
       group to reach hydrophobic pockets or H-bond donors.
      
    • Note: The N-ethyl group provides steric bulk that forces the amide bond into a specific conformation (cis/trans isomerism possible).

  • Strategy B: Reductive Amination (Maintaining Basicity)

    • Reagents: Aldehyde (

      
      ), 
      
      
      
      , DCE.
    • Outcome: Tertiary amine.[1][2]

    • Effect: Retains the positive charge (essential for Asp/Glu interactions) while adding a new hydrophobic group (

      
      ).
      
  • Strategy C: Urea/Sulfonamide Formation

    • Reagents: Isocyanate (

      
      ) or Sulfonyl Chloride (
      
      
      
      ).
    • Outcome: Rigid linkers. Useful if the binding pocket is narrow.

Vector 2: The Methoxy Group (Metabolic/Selectivity)

  • The 3-methoxy group is a metabolic soft spot (O-demethylation).

  • Optimization: In later stages, replace

    
     with 
    
    
    
    or
    
    
    to improve metabolic stability while maintaining lipophilicity.

Workflow Visualization

The following diagram illustrates the decision matrix for processing this fragment from library to lead.

FBDD_Workflow Start Fragment: N-Ethyl-2-(3-methoxyphenoxy)ethanamine QC QC: LC-MS & Solubility (Check for N-oxide) Start->QC Screen Biophysical Screen (STD-NMR / SPR) QC->Screen Pass Hit_Analysis Hit Validation Is binding specific? Screen->Hit_Analysis Hit_Analysis->Start No Bind (Discard) Vector_Analysis Vector Analysis (Docking/SAR) Hit_Analysis->Vector_Analysis Confirmed Hit Path_Amide Pathway A: Amide Coupling (Loss of Charge, Gain of H-Bond) Vector_Analysis->Path_Amide Target lacks Asp/Glu Path_RedAm Pathway B: Reductive Amination (Retain Charge, Add Bulk) Vector_Analysis->Path_RedAm Target has Asp/Glu Lead Lead Candidate (uM Affinity) Path_Amide->Lead Path_RedAm->Lead

Figure 1: Decision tree for elaborating the N-ethyl-2-(3-methoxyphenoxy)ethanamine fragment.

Mechanism of Action (Hypothetical Binding Mode)

Based on the scaffold's homology to known CNS ligands, the binding mode typically involves:

  • Ionic Lock: The protonated secondary amine forms a salt bridge with a conserved Aspartate (e.g., Asp3.32 in Aminergic GPCRs).

  • Aromatic Interaction: The phenoxy ring engages in

    
     stacking or T-stacking with aromatic residues (Phe/Trp).
    
  • H-Bonding: The ether oxygen and methoxy oxygen act as weak H-bond acceptors for Ser/Thr residues.

Binding_Mode Amine NH-Ethyl (+) Linker Ethyl Linker Asp Aspartate (Active Site) Amine->Asp Salt Bridge (Ionic) Ring Phenoxy Ring Methoxy 3-OMe Phe Phenylalanine (Cage) Ring->Phe Pi-Stacking Ser Serine (H-Bond) Methoxy->Ser H-Bond Acceptor

Figure 2: Predicted pharmacophore interactions within a typical aminergic binding pocket.

References

  • Erlanson, D. A., et al. (2016).[3] "Fragment-based drug discovery: advancing fragment hits to leads." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Jahnke, W., & Erlanson, D. A. (2006).[3] "Fragment-based approaches in drug discovery." Wiley-VCH. (Foundational text on STD-NMR protocols).

  • PubChem Compound Summary. "2-(2-Methoxyphenoxy)ethylamine" (Structural Analog Data). Link

  • ChemBridge Fragment Library. "Product BB-9071955: N-ethyl-2-(3-methoxyphenoxy)ethanamine." Link

  • Glennon, R. A., et al. (1980).[4] "Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues." Journal of Medicinal Chemistry, 23(3), 294-299.[4] (Establishes the phenoxyethylamine scaffold relevance). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Welcome to the technical support guide for the chromatographic purification of N-Ethyl-2-(3-methoxyphenoxy)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of N-Ethyl-2-(3-methoxyphenoxy)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. As a secondary amine with a phenoxy ether moiety, this molecule presents specific purification challenges, primarily due to its basicity and potential for interaction with standard chromatographic media.

This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format. We will explore the causality behind these issues and offer validated protocols to overcome them, ensuring you can achieve your desired purity with confidence and efficiency.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and frustrating problems encountered during the chromatographic purification of N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Q1: Why is my compound streaking or tailing badly on a standard silica gel column?

Answer: This is the most common issue when purifying basic amines on silica gel. The root cause is a strong acid-base interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to:

  • Irreversible Adsorption: A portion of your compound gets stuck permanently to the column, reducing your yield.

  • Non-uniform Elution: The molecules that do elute come off the column slowly and at different rates, causing significant peak tailing or streaking. This severely compromises separation from nearby impurities.

Solutions:

  • Deactivate the Silica with a Competing Base: The most effective strategy is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[1][2] These modifiers compete with your product for binding to the acidic silanol groups, allowing your compound to travel through the column with minimal interaction.

  • Switch to a Less Acidic Stationary Phase: If amine modifiers are incompatible with your downstream applications, consider using a different stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying amines.

    • Amino-functionalized Silica: This stationary phase has propyl-amino groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to sharper peaks.[1]

Q2: I've added triethylamine to my mobile phase, but the separation from a close-running impurity is still poor. What should I do next?

Answer: While adding a base solves peak shape, it doesn't guarantee resolution between compounds with similar polarities. If separation is still inadequate, you need to adjust the selectivity of your chromatographic system. Selectivity is the measure of separation between two peaks and is the most critical parameter to optimize for a successful purification.[1]

Solutions:

  • Optimize the Mobile Phase Composition:

    • Solvent Gradient: Instead of running the column with a constant solvent mixture (isocratic elution), employ a gradient. Start with a less polar solvent system where your compound has an Rf of ~0.1-0.2 on TLC, and gradually increase the polarity.[2] This sharpens the peak of your target compound and can improve separation from impurities that elute later.

    • Change Solvent System: If you are using a standard Hexane/Ethyl Acetate system, switching to Dichloromethane/Methanol can drastically alter the selectivity.[1] The different interactions of these solvents with your compound and the stationary phase can often resolve previously co-eluting spots.

  • Consider Reversed-Phase Chromatography: If normal-phase options are exhausted, reversed-phase chromatography is a powerful alternative. Here, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique separates compounds based on hydrophobicity rather than polarity.

Q3: My compound seems to be degrading on the column, leading to low yield and new impurity spots on TLC after purification. Why is this happening?

Answer: Compound degradation during chromatography can occur, especially with sensitive molecules. For N-Ethyl-2-(3-methoxyphenoxy)ethanamine, there are two primary suspects:

  • Acid-Catalyzed Degradation: The acidic nature of silica gel can catalyze the degradation of certain functional groups. While the ether linkage in your compound is generally stable, prolonged exposure on an active silica surface can be problematic.

  • Oxidation: Amines can be sensitive to air oxidation, which can be exacerbated by the high surface area of the silica gel and the presence of trace metal impurities. The compound is noted to be potentially air-sensitive.[3]

Solutions:

  • Deactivate the Silica: As mentioned in Q1, adding triethylamine or another base neutralizes the acidic sites, significantly reducing the risk of acid-catalyzed degradation.[2]

  • Use Fresh, High-Purity Solvents: Older solvents can contain peroxides or other reactive impurities that can degrade your sample. Always use freshly opened or properly stored HPLC-grade solvents.

  • Work Quickly: Minimize the time your compound spends on the column. A well-optimized flash chromatography run should ideally be completed in 15-30 minutes.

  • Consider an Inert Atmosphere: If oxidation is suspected, degassing your solvents and running the column under a nitrogen or argon atmosphere can be beneficial, though this is typically reserved for highly sensitive compounds.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities I need to separate from N-Ethyl-2-(3-methoxyphenoxy)ethanamine?

A: Impurities will depend heavily on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted 3-methoxyphenol or the amine precursor.

  • By-products: Products from side reactions, such as dialkylated amines or products from reactions at other positions on the aromatic ring.

  • Related Compounds: The non-ethylated parent amine, 2-(3-methoxyphenoxy)ethanamine.

Q: Should I use normal-phase or reversed-phase chromatography for this compound?

A: The choice depends on the impurities you need to remove.

  • Normal-Phase (e.g., Silica Gel): This is often the first choice due to its lower cost and simplicity. It is excellent for separating compounds with different polarities. With the addition of an amine modifier, it is highly effective for most purifications of this compound.

  • Reversed-Phase (e.g., C18): This is a superior choice for separating compounds that differ mainly in their hydrophobicity (carbon content). It is particularly powerful for purifying basic amines because you can control their retention by adjusting the mobile phase pH.[1]

Q: How does pH affect the purification in reversed-phase chromatography?

A: In reversed-phase, pH is a critical tool. The amine group in your compound has a pKa (predicted to be similar to the ~8.55 of a related amine) which is the pH at which it is 50% protonated (charged) and 50% neutral (free base).[3]

  • Low pH (e.g., pH < 7): The amine will be protonated (-NH₂⁺Et), making it more polar and less retained on the C18 column. It will elute quickly.[4][5]

  • High pH (e.g., pH > 10): The amine will be in its neutral, free-base form, making it more hydrophobic and more strongly retained on the C18 column. This increased retention often leads to better separation from other compounds.[1]

A general guideline is the "2 pH rule," which suggests adjusting the mobile phase pH to be at least two units above the pKa of the amine to ensure it is fully deprotonated and behaves predictably.[1]

Visualized Workflows and Logic

Decision Tree for Chromatography Mode Selection

This diagram helps you choose the best starting point for your purification.

G start Crude Sample of N-Ethyl-2-(3-methoxyphenoxy)ethanamine check_polarity Are impurities significantly different in polarity? start->check_polarity np_path Yes check_polarity->np_path Yes rp_path No check_polarity->rp_path No (Similar Polarity, Different Hydrophobicity) np_chrom Use Normal-Phase (Silica Gel) np_path->np_chrom rp_chrom Use Reversed-Phase (C18) rp_path->rp_chrom np_mod Add 0.5-1% Triethylamine to Mobile Phase np_chrom->np_mod rp_mod Adjust Mobile Phase pH (e.g., pH 10 with NH4OH) rp_chrom->rp_mod

Caption: Logic for selecting the initial chromatography mode.

Troubleshooting Workflow for Poor Separation

Follow this workflow if your initial purification attempt fails.

G start Initial Purification Attempt analyze Analyze Fractions (TLC, LC-MS) start->analyze problem Identify Problem analyze->problem streaking Peak Tailing or Streaking problem->streaking no_sep Poor Resolution (Co-elution) problem->no_sep low_yield Low Yield or Degradation problem->low_yield sol_streaking Add Competing Base (e.g., 1% TEA) to Mobile Phase streaking->sol_streaking sol_no_sep 1. Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) 2. Implement Gradient Elution 3. Switch to Reversed-Phase no_sep->sol_no_sep sol_low_yield 1. Deactivate Silica 2. Use Fresh Solvents 3. Reduce Time on Column low_yield->sol_low_yield end Successful Purification sol_streaking->end sol_no_sep->end sol_low_yield->end

Sources

Optimization

optimizing reaction conditions for N-ethylation of phenoxyethanamines

Current Status: Operational Topic: Optimization of Reaction Conditions for Selective N-Ethylation Ticket ID: CHEM-OPT-8821 Executive Summary: The Selectivity Paradox The N-ethylation of phenoxyethanamines ( ) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions for Selective N-Ethylation Ticket ID: CHEM-OPT-8821

Executive Summary: The Selectivity Paradox

The N-ethylation of phenoxyethanamines (


) presents a classic organic synthesis challenge: controlling electrophilicity to prevent over-alkylation. 

Because the product (a secondary amine) is more nucleophilic than the starting material (a primary amine), standard alkylation protocols often result in a "runaway" reaction, yielding significant amounts of tertiary amines and quaternary ammonium salts.

This guide prioritizes Reductive Amination as the "Gold Standard" for selectivity, while providing optimized protocols for Direct Alkylation (using the Cesium Effect) and Amide Reduction for high-purity requirements.

Decision Matrix: Selecting Your Protocol

Do not choose a method randomly. Use this logic flow to determine the optimal pathway for your specific constraints.

ReactionSelection Start Start: N-Ethylation Goal Purity Is >98% Mono-selectivity Critical? Start->Purity Reagents Is Acetaldehyde/Borohydride Available? Purity->Reagents No (Standard) MethodC Method C: Amide Reduction (Two-Step) Purity->MethodC Yes (Absolute Purity) Scale Scale > 100g? Reagents->Scale No MethodA Method A: Reductive Amination (Abdel-Magid Protocol) Reagents->MethodA Yes MethodB Method B: Direct Alkylation (Cesium Effect) Scale->MethodB No (Speed) Scale->MethodC Yes (Cost/Safety)

Figure 1: Protocol Selection Logic. Green indicates the recommended default pathway.

Method A: Reductive Amination (Recommended)[1][2]

The Principle: This method avoids the use of highly reactive alkyl halides.[1] Instead, it condenses the amine with acetaldehyde to form an imine, which is then selectively reduced.

The "Abdel-Magid" Protocol This variation uses Sodium Triacetoxyborohydride (


), which is mild enough to reduce the imine faster than it reduces the aldehyde, allowing for a "one-pot" procedure.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Phenoxyethanamine 1.0SubstrateDissolve fully before addition.
Acetaldehyde 1.1 - 1.2ElectrophileCaution: Boiling point is 20.2°C. Handle chilled.

1.4 - 1.5ReductantMust be dry. Hydrolyzes slowly in moist air.
Acetic Acid (AcOH) 1.0CatalystPromotes imine formation.
DCE or THF SolventMediumDCE (1,2-Dichloroethane) is standard; THF is a greener alternative.
Step-by-Step Protocol
  • Preparation: In a clean, dry flask under

    
    , dissolve the phenoxyethanamine (1.0 equiv) in DCE (concentration ~0.2 M).
    
  • Acetaldehyde Addition: Cool the solution to 0°C. Add Acetaldehyde (1.1 equiv) dropwise.

    • Critical: If using pure acetaldehyde, ensure the syringe is chilled to prevent vaporization.

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 15-30 minutes at 0°C to allow hemiaminal/imine equilibrium.

  • Reduction: Add

    
     (1.5 equiv) as a solid in one portion.
    
  • Reaction: Remove ice bath and stir at room temperature. Monitor via TLC/LCMS. Reaction typically completes in 2–4 hours.

  • Quench: Quench with saturated aqueous

    
     until gas evolution ceases.
    
Troubleshooting Method A
  • Issue: Significant di-ethylation observed.

    • Fix: Switch to a Stepwise protocol. Stir Amine + Acetaldehyde +

      
       (drying agent) for 2 hours before adding the reducing agent. This locks the amine into the imine form, preventing it from reacting with a second equivalent of aldehyde.
      
  • Issue: Incomplete conversion.

    • Fix: Ensure your

      
       is fresh. If it smells strongly of acetic acid, it may have decomposed.
      

Method B: Direct Alkylation (Optimization)

The Principle: Direct


 reaction with Ethyl Iodide (EtI) or Ethyl Bromide (EtBr). To prevent over-alkylation, we utilize the "Cesium Effect."  Cesium ions (

) are large and diffuse, creating "naked" anions that accelerate the first alkylation step while the base strength prevents protonation of the product.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Phenoxyethanamine 1.0Substrate
Ethyl Iodide (EtI) 0.8 - 0.9ElectrophileDeficit is key. Never use excess EtI.
Cesium Hydroxide (CsOH) 1.2BaseMonohydrate or anhydrous.
DMF or MeCN SolventMediumAnhydrous is critical.[2]
4Å Mol. Sieves 200 wt%ScavengerRemoves water produced by hydroxide.
Step-by-Step Protocol
  • Setup: Flame-dry a flask and add activated 4Å Molecular Sieves.

  • Solvation: Add DMF and Phenoxyethanamine (1.0 equiv).

  • Base Activation: Add CsOH (1.2 equiv). Stir vigorously for 30 mins.

    • Why: This creates the highly reactive cesium amide species.

  • Controlled Addition: Dilute Ethyl Iodide (0.9 equiv) in a small amount of DMF. Add this solution dropwise over 1 hour via syringe pump or addition funnel.

    • Mechanism:[3][4][5][6][7] Keeping [EtI] low ensures the primary amine (in excess) competes successfully against the secondary amine product.

  • Workup: Filter off sieves/salts before aqueous extraction to prevent emulsions.

Method C: Amide Reduction (High Purity)

The Principle: Acylation followed by reduction.[1][8] This is the only method that guarantees 0% tertiary amine formation, as the intermediate is a stable amide.

Workflow
  • Acylation: React Phenoxyethanamine with Acetic Anhydride (

    
    ) and 
    
    
    
    in DCM.
    • Result: Quantitative conversion to N-acetyl-phenoxyethanamine.

  • Purification: Simple wash with

    
     (removes unreacted amine) and 
    
    
    
    (removes acid).
  • Reduction: React the amide with

    
     (2.0 equiv) in refluxing THF or 
    
    
    
    .
  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

Troubleshooting & FAQs

Q1: I am getting terrible emulsions during workup. Why?

Diagnosis: Phenoxyethanamines possess a lipophilic tail (phenoxy) and a polar head (amine), acting as surfactants (soaps). Solution:

  • Avoid Brine initially: Salt water can sometimes stabilize these specific emulsions.

  • pH Swing: Acidify the mixture to pH < 2 (protonating the amine, making it water-soluble). Wash the organic layer (removes non-basic impurities). Then, basify the aqueous layer to pH > 12 and extract with DCM.

  • Filter: If using Method B, fine CsOH particles stabilize emulsions. Filter through Celite before adding water.

Q2: Can I use Ethanol and heat?

Analysis: You are describing "Hydrogen Borrowing" or simple thermal alkylation. Verdict: Not Recommended. Ethanol acts as a competing nucleophile (forming ethyl ether) at high temps, and thermal alkylation lacks selectivity.

Q3: How do I separate the mono-ethyl from the di-ethyl product?

If you have a mixture, separation is difficult due to similar polarity.

  • Chemical Separation: React the mixture with Acetic Anhydride (1.1 equiv relative to the secondary amine).

    • The Secondary amine becomes an Amide (Neutral).

    • The Tertiary amine remains Basic.

    • Acid Wash: Extract with HCl. The Tertiary amine goes into the water; the Amide stays in the organic layer.

    • Hydrolysis: Hydrolyze the amide (NaOH/EtOH reflux) to recover the pure secondary amine.

Mechanistic Visualization

ReductiveAmination Substrate Phenoxyethanamine (R-NH2) Hemiaminal Hemiaminal (Unstable) Substrate->Hemiaminal + Aldehyde Aldehyde Acetaldehyde (MeCHO) Aldehyde->Hemiaminal Imine Imine Species (R-N=CH-Me) Hemiaminal->Imine - H2O (Acid Cat.) Imine->Imine Fast Reduction Prevents Dialkylation Product N-Ethyl Phenoxyethanamine (Secondary Amine) Imine->Product + H- (Hydride) NaBH(OAc)3

Figure 2: Mechanism of Reductive Amination. The rapid reduction of the Imine is the key determinant of selectivity.

References

  • Abdel-Magid, A. F., et al. (1996).[5][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3][11][12][13][14] The Journal of Organic Chemistry, 67(3), 674–683.[3] [Link]

  • ACS Green Chemistry Institute. "N-Alkylation Reagent Guide." ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Stability Guide for N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Welcome to the technical support guide for N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS No. 915923-69-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS No. 915923-69-2). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and best-practice protocols to prevent the chemical degradation of this important intermediate during storage. Ensuring the stability of this compound is paramount for the reproducibility and success of your experiments.

The unique structure of N-Ethyl-2-(3-methoxyphenoxy)ethanamine, featuring both a secondary aromatic amine and an ether linkage, makes it susceptible to specific degradation pathways. This guide is designed to explain the causality behind these vulnerabilities and provide robust, self-validating systems for its handling and storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Q1: What are the ideal storage conditions for N-Ethyl-2-(3-methoxyphenoxy)ethanamine?

A: To ensure maximum shelf-life and prevent degradation, the compound should be stored with strict control over temperature, atmosphere, light, and moisture. The recommendations are summarized below.

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated) Lower temperatures slow down the rates of potential oxidative and hydrolytic degradation reactions. While storage below 30°C is a general guideline for amines, refrigeration is preferred for long-term stability[1].
Atmosphere Inert Gas (Nitrogen or Argon) The compound is susceptible to oxidation at both the amine and phenoxy ether moieties. Storing under an inert atmosphere displaces oxygen, a key reactant in these degradation pathways[2][3].
Light Protection from Light (Amber Vial/Dark) Exposure to light, especially UV light, can catalyze the formation of free radicals, accelerating the oxidation of the amine group and promoting the formation of explosive peroxides from the ether group[4][5][6].
Container Tightly Sealed, Appropriate Material A tightly sealed container prevents exposure to atmospheric oxygen and moisture[2][4][7]. Glass is an excellent choice. Ensure the cap liner is chemically resistant.
Moisture Dry Environment The compound should be kept in a dry and cool place, away from moisture, to preserve its purity and stability[2][4].
Q2: Why is an inert atmosphere so critical for this specific molecule?

A: The recommendation for an inert atmosphere is grounded in the compound's two primary points of vulnerability:

  • Amine Oxidation: Aromatic amines are readily oxidized, especially when exposed to air (oxygen)[8]. This process can lead to the formation of colored impurities (often yellow to brown) and other degradation byproducts, which can compromise the purity and reactivity of the material in subsequent synthetic steps.

  • Peroxide Formation: The ether linkage (-O-CH2CH2-) is susceptible to auto-oxidation in the presence of oxygen and light, leading to the formation of hydroperoxides and peroxides[5]. Over time, these peroxides can become concentrated and pose a significant explosion hazard, especially upon heating or concentration[9]. Ethers are considered "time-sensitive" chemicals for this reason[9].

Storing under nitrogen or argon directly mitigates both of these primary degradation pathways by removing a critical reactant: oxygen[2][3].

Q3: What are the visible signs of degradation I should look for?

A: Visual inspection can provide early warnings of potential degradation:

  • Color Change: A pure sample of the amine should be colorless to pale yellow. The development of a distinct yellow, brown, or reddish-brown color is a strong indicator of oxidation.

  • Crystal Formation or Precipitation: For liquid samples, the formation of solid precipitates can indicate degradation or the presence of impurities. For solids, check for crystals forming around the container cap, which can be a sign of dangerous peroxide formation in ether-containing compounds[9].

  • Viscosity Change: Any noticeable change in the viscosity of a liquid sample could suggest polymerization or the formation of degradation products.

Q4: What materials are incompatible with N-Ethyl-2-(3-methoxyphenoxy)ethanamine?

A: To prevent violent reactions and degradation, avoid storing this compound with or near the following classes of chemicals[2][10][11]:

  • Strong Oxidizing Agents: (e.g., peroxides, chlorates, nitrates) Can cause vigorous, potentially explosive oxidation of the amine and ether functionalities.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) Will react exothermically with the basic amine group to form a salt.

  • Acid Chlorides and Acid Anhydrides: Will react readily with the secondary amine to form amides.

Always ensure proper segregation of chemicals in storage areas to prevent accidental mixing[12].

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter.

Problem: My sample has turned yellow/brown. Is it still usable?
  • Causality: A yellow or brown discoloration is a classic sign of amine oxidation. The presence of these chromophoric (color-causing) impurities means the sample is no longer pure.

  • Recommended Action: The usability of the sample depends entirely on the tolerance of your specific application to these impurities.

    • Do not use for sensitive applications: For pharmaceutical development, kinetic studies, or any experiment where high purity is critical, do not use the discolored material. The impurities could lead to unpredictable side reactions, altered biological activity, or failed experiments.

    • Analytical Verification: If you wish to consider using it for less sensitive applications, you must first re-characterize the material. Use an analytical technique like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to determine the actual purity and identify the degradation products[13][14][15].

    • Purification: Depending on the nature of the impurities, purification via column chromatography or distillation may be possible, but this requires significant effort and expertise. It is often more practical and scientifically sound to procure a new, high-purity batch.

Problem: I've had a container for over a year. How do I check for peroxides?
  • Causality: Due to the ether functional group, containers that have been opened and exposed to air are at risk of forming explosive peroxides, even if stored in the dark[5]. This risk increases with the length of storage time after opening[9].

  • Recommended Action: DO NOT PROCEED without a safety assessment. Never heat or concentrate a sample of an old ether-containing compound without first testing for peroxides.

    • Visual Inspection (with caution): From behind a safety shield, visually inspect the container. Do not disturb it if you see crystalline solids around the cap or suspended in the liquid, as these could be shock-sensitive peroxide crystals[9]. If observed, contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.

    • Chemical Testing: If the sample appears visually normal, you can test for peroxides using commercially available test strips. This is a simple and effective screening method. (See Protocol 2 below).

    • Interpretation:

      • Negative Test (< 1 ppm): The sample is likely safe for immediate use. Re-blanket with inert gas and re-date the container for the next test.

      • Low Positive (1-30 ppm): The sample can likely be used but should be prioritized for immediate consumption. The peroxides can be chemically removed, but it is often safer to discard the material.

      • High Positive (>30 ppm): The material is hazardous. Do not use. Contact your EHS office for proper disposal procedures.

Part 3: Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

This protocol ensures the integrity of the compound from the moment it is received.

  • Receiving: Upon receipt, log the date on the container. If the manufacturer provides an expiry date, note that as well.

  • Initial Storage (Unopened): Place the factory-sealed container in a designated, ventilated refrigerator at 2–8°C, away from incompatible materials.

  • First Use Preparation:

    • Move the container to a chemical fume hood.

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

    • Prepare a source of dry inert gas (nitrogen or argon) with a gentle flow rate.

  • Dispensing and Aliquoting:

    • Open the container and immediately insert a line to gently blanket the headspace with inert gas.

    • Quickly dispense the required amount of material.

    • Best Practice: For long-term projects, it is highly recommended to aliquot the material into smaller, single-use glass vials. This minimizes the number of times the main stock container is opened, reducing the cumulative exposure to potential contaminants.

  • Resealing and Storage:

    • Before sealing the main container or the new aliquots, flush the headspace with inert gas for 10-15 seconds.

    • Tightly seal the container(s) with a chemically resistant cap. For extra protection, wrap the cap with Parafilm®.

    • Clearly label all containers with the compound name, date opened/aliquoted, and a re-test date for peroxides (e.g., 6 months from the opening date).

    • Return all containers to the 2–8°C storage location, placing them in a secondary container and protecting them from light (e.g., in a box or dark cabinet within the refrigerator).

Protocol 2: Procedure for Testing for Peroxides

This protocol uses commercially available potassium iodide (KI) or colorimetric test strips. Always follow the manufacturer's specific instructions.

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including safety glasses/goggles, a lab coat, and nitrile gloves. Perform all steps in a chemical fume hood.

  • Sample Preparation: Using a clean glass rod or pipette, transfer a small drop of the N-Ethyl-2-(3-methoxyphenoxy)ethanamine sample onto the reactive pad of the test strip.

  • Reaction: Wait for the time specified by the strip manufacturer (typically 30-60 seconds).

  • Read Result: Compare the color of the test strip pad to the color chart provided with the kit. The color intensity corresponds to the concentration of peroxides in ppm.

  • Documentation: Record the test result and date directly on the container label.

  • Disposal: Dispose of the used test strip and any contaminated materials according to your institution's hazardous waste procedures.

Part 4: Visualization of Storage Workflow

The following diagram outlines the decision-making process for the proper handling and storage of N-Ethyl-2-(3-methoxyphenoxy)ethanamine to ensure its long-term stability.

Storage_Workflow cluster_prep Preparation & First Use cluster_handling Handling & Aliquoting cluster_storage Long-Term Storage & Monitoring start Sample Received check_seal Is container factory sealed? start->check_seal unopened_store Store unopened at 2-8°C. Note date of receipt. check_seal->unopened_store Yes open_hood Open for the first time in a chemical fume hood under an inert atmosphere (N2 or Ar). check_seal->open_hood No / Opening unopened_store->open_hood aliquot_q Aliquot into smaller vials? open_hood->aliquot_q aliquot_yes Blanket headspace of each aliquot with N2/Ar. Seal tightly with appropriate cap. aliquot_q->aliquot_yes Yes (Recommended) aliquot_no Blanket headspace of stock vial with N2/Ar. Reseal tightly. aliquot_q->aliquot_no No final_storage Store all containers at 2-8°C, protected from light. Label with opening/aliquot date. aliquot_yes->final_storage aliquot_no->final_storage periodic_check Periodically test for peroxides (e.g., every 6 months after opening). final_storage->periodic_check

Caption: Workflow for handling and storing N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

References

  • 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. (n.d.). ExportersIndia.com. Retrieved February 5, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 5, 2026, from [Link]

  • Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. (n.d.). Queensland Government, Department of Education. Retrieved February 5, 2026, from [Link]

  • Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre. Retrieved February 5, 2026, from [Link]

  • Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties. (2021). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]

  • Use of Ether. (n.d.). University of Arizona, Research Laboratory & Safety Services. Retrieved February 5, 2026, from [Link]

  • Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. (n.d.). Organic Reactions. Retrieved February 5, 2026, from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2008). ResearchGate. Retrieved February 5, 2026, from [Link]

  • How to avoid the oxidation of corrosion products? (2016). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. (n.d.). MatheO. Retrieved February 5, 2026, from [Link]

  • Ethers Health & Safety. (2024). University of St Andrews. Retrieved February 5, 2026, from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]

  • Phenol - Wikipedia. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants. (2022). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Can I keep aliquots containing diethyl ether solvents in the freezer? (2022). Reddit. Retrieved February 5, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 5, 2026, from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI. Retrieved February 5, 2026, from [Link]

  • Aromatic Amines. (n.d.). Sundarban Mahavidyalaya. Retrieved February 5, 2026, from [Link]

  • Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Chemical Storage and Handling Recommendations. (2016). NY.Gov. Retrieved February 5, 2026, from [Link]

  • 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 - PubChem. (n.d.). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]

  • How to prevent oxidation. (2016). Quora. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: N-Ethyl-2-(3-methoxyphenoxy)ethanamine Synthesis

Here is the technical support guide for the synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine . Technical Overview & Route Strategy N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a structural analog of various phenoxyalkyla...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine .

Technical Overview & Route Strategy

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a structural analog of various phenoxyalkylamine pharmacophores (similar to precursors for Carvedilol or Tamsulosin, though those typically utilize ortho-substituted phenols). The synthesis requires the construction of an ether linkage followed by an amine functionalization.[1]

The "Gold Standard" Route: We recommend a two-step Williamson Ether Synthesis followed by Nucleophilic Substitution .[1] While reductive amination is possible, the direct alkylation route offers better control over the "3-methoxyphenoxy" moiety's stability and avoids potential reduction of the aromatic ring.

Synthesis Workflow Diagram

The following diagram outlines the critical pathway and potential failure points (red nodes).

SynthesisWorkflow Phenol 3-Methoxyphenol (Starting Material) Intermed Intermediate: 2-(3-methoxyphenoxy)ethyl bromide Phenol->Intermed Step 1: Etherification Reflux, 12-24h Side1 Side Product A: 1,2-bis(3-methoxyphenoxy)ethane Phenol->Side1 Low dihalide conc. Base Base: K2CO3 Solvent: Acetone/ACN Base->Intermed Reagent1 1,2-Dibromoethane (Excess: 3-4 eq) Reagent1->Intermed Product Target Product: N-Ethyl-2-(3-methoxyphenoxy)ethanamine Intermed->Product Step 2: Amination Sealed Tube, 60°C Side2 Side Product B: Tertiary Amine (Dimer) Intermed->Side2 Low amine conc. Amine Ethylamine (70% aq or anhydrous) Amine->Product

Caption: Logical flow of synthesis showing critical reagents and branching paths for impurity formation.

Phase 1: Ether Formation (The Alkyl Halide Intermediate)

Objective: Synthesize 1-(2-bromoethoxy)-3-methoxybenzene.

Experimental Protocol
  • Dissolution: Dissolve 3-methoxyphenol (1.0 eq) in Acetone or Acetonitrile (0.2 M concentration).

  • Deprotonation: Add Anhydrous

    
     (2.0 - 3.0 eq). Stir at RT for 30 mins.[1]
    
  • Alkylation: Add 1,2-dibromoethane (4.0 eq) . Note: The excess is critical.

  • Reflux: Heat to reflux (

    
     for acetone) for 12-18 hours.
    
  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry and concentrate.

Troubleshooting & FAQs

Q: Why am I getting a large amount of white solid that is insoluble in most organic solvents? A: You have likely formed the Bis-phenoxy dimer (Side Product A in diagram).

  • Cause: The ratio of 1,2-dibromoethane to phenol was too low. Once the mono-bromide is formed, it acts as an electrophile for another molecule of phenoxide if the dibromoethane concentration is depleted.

  • Solution: Increase 1,2-dibromoethane to 4.0 equivalents . Alternatively, switch to 1-bromo-2-chloroethane .[1] The phenoxide selectively attacks the bromide (better leaving group), leaving the chloride intact. The resulting chloro-ether is less reactive toward a second phenoxide attack than the bromo-ether [1].[1]

Q: My reaction is stalled at 60% conversion. Should I add more base? A: No, adding more base often promotes elimination side reactions.[1]

  • Diagnostic: Check if you are using fused/granular

    
    .[1]
    
  • Fix: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq).[1] This generates the in situ alkyl iodide (Finkelstein reaction), which is significantly more electrophilic toward the phenoxide [2].

Phase 2: Amination (The N-Alkylation)

Objective: Convert the alkyl halide to the secondary amine.

Experimental Protocol
  • Preparation: Place the crude bromide/chloride intermediate (1.0 eq) in a pressure vessel (sealed tube).

  • Reagent: Add Ethylamine (10.0 - 15.0 eq).

    • Preferred: 2.0M solution in THF or MeOH.[1]

    • Alternative: 70% aqueous solution (requires vigorous stirring).[1]

  • Reaction: Seal and heat to

    
     for 4-8 hours.
    
  • Workup: Cool to

    
     before opening. Evaporate excess ethylamine and solvent.[1] Partition residue between DCM and 1M NaOH.[1]
    
Troubleshooting & FAQs

Q: I see two spots on my TLC close to each other. What is the upper spot? A: The upper spot (less polar) is likely the Tertiary Amine (Dialkylated product) .

  • Mechanism: The product (secondary amine) is more nucleophilic than the starting ethylamine. If the concentration of ethylamine drops, the product reacts with another molecule of alkyl halide.

  • Solution: You must maintain a high molar excess of ethylamine (minimum 10 eq) .[1] Do not run this reaction neat unless using ethylamine as the solvent.[1]

Q: How do I handle Ethylamine safely? It boils at 16.6°C. A: Handling free-base ethylamine requires strict temperature control.[1]

  • Protocol: Pre-cool your solvent (THF/MeOH) to

    
     before bubbling ethylamine gas into it, or use commercially available solutions stored at 
    
    
    
    .
  • Safety: Always open reaction vessels in a fume hood after cooling to at least

    
    .
    

Purification & Analytics

Objective: Isolate high-purity N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Acid-Base Extraction Strategy

This molecule is ideal for "Acid-Base Switching" purification, which often eliminates the need for column chromatography.[1]

StepPhasepHWhere is the Product?Contaminants Removed
1 Organic (DCM) + 1M HClAcidic (<2)Aqueous Layer (as salt)Neutral impurities (Bis-ether, unreacted halide)
2 Aqueous Layer + 6M NaOHBasic (>12)Oils out / Organic Acidic impurities (Phenols)
3 Extract with DCM-Organic Layer Inorganic salts

Q: My product is an oil. How do I get a solid for stability? A: Phenoxyethylamines are often oils as free bases.[1] Convert it to the Hydrochloride or Oxalate salt .[1]

  • HCl Salt Protocol: Dissolve the oil in dry diethyl ether. Add 2M HCl in ether dropwise. The white precipitate is hygroscopic; filter quickly and dry under vacuum over

    
    .[1]
    
Analytical Checkpoints
  • 1H NMR (CDCl3): Look for the diagnostic triplet at ~4.05 ppm (O-CH2) and triplet at ~3.00 ppm (N-CH2). The ethyl group will show a triplet at ~1.1 ppm and quartet at ~2.7 ppm.[1]

  • Mass Spec: Expect

    
    . If you see 346+, you have the tertiary amine dimer.
    

References

  • Williamson Ether Synthesis Optimization

    • Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis: Mechanism and Troubleshooting."

    • URL:[Link]

  • Finkelstein Catalysis in Etherification

    • Source: Reddit Chem Pros / Literature Consensus.[1] "Williamson ether synthesis trouble, 2.0."

    • URL:[Link]

  • Compound Data & Safety (N-Ethyl-2-(3-methoxyphenoxy)ethanamine)

    • Source: PubChem (NIH).[1] "N-Ethyl-2-(3-methoxyphenoxy)ethanamine | C11H17NO2."[1]

    • URL:[Link]

  • Analogous Synthesis (Carvedilol Intermediates)

    • Source: Google Patents (WO2009128088A2).[1] "Preparation of 2-(2-alkoxy phenoxy) ethylamine."

    • URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Last Updated: February 5, 2026 Welcome to the technical support guide for N-Ethyl-2-(3-methoxyphenoxy)ethanamine. This document is intended for researchers, scientists, and drug development professionals who are encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 5, 2026

Welcome to the technical support guide for N-Ethyl-2-(3-methoxyphenoxy)ethanamine. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. As a weakly basic, moderately lipophilic molecule, its ability to cross cellular membranes can be influenced by a delicate balance of physicochemical properties and interactions with cellular machinery.

This guide provides a structured, question-and-answer-based approach to systematically diagnose and address common issues related to low cell permeability.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding the permeability of N-Ethyl-2-(3-methoxyphenoxy)ethanamine.

Q1: My initial screens show low cellular activity. What are the most likely permeability-related causes for a compound like N-Ethyl-2-(3-methoxyphenoxy)ethanamine?

Low permeability for this class of compound typically stems from two primary factors:

  • Poor Passive Diffusion: The molecule's characteristics, such as its charge at physiological pH, molecular size, or polarity, may hinder its ability to freely diffuse across the lipid bilayer of the cell membrane.[1][2] The amine group is likely protonated at a physiological pH of 7.4, creating a positive charge that is unfavorable for passive diffusion through the lipophilic membrane core.[3][4]

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, resulting in a low intracellular concentration despite adequate initial membrane crossing.[5]

Q2: How can I quickly distinguish between poor passive diffusion and active efflux?

The most direct method is to perform a bidirectional Caco-2 assay.[6][7] This involves measuring the permeability of the compound in both the apical-to-basolateral (A-B) direction, which simulates gut absorption, and the basolateral-to-apical (B-A) direction.[6] By calculating the efflux ratio (ER = Papp(B-A) / Papp(A-B)), you can identify the dominant mechanism. An efflux ratio greater than 2 is a strong indicator of active efflux.[8]

Q3: What are the essential first-line in vitro assays I should consider?

A tiered approach is highly recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that isolates and predicts a compound's passive permeability.[5][9][10] It is an excellent first screen to determine if the molecule has fundamental issues with crossing a lipid bilayer.[11][12]

  • Caco-2 Permeability Assay: This is the industry gold standard.[13] It uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, complete with functional efflux transporters.[6][7] This assay provides data on both passive diffusion and active transport.[14]

Q4: If permeability is confirmed to be low, can I modify the compound to improve it?

Yes, several medicinal chemistry strategies can be employed. If poor passive diffusion is the issue, modifications can include masking polar groups to create a temporary, more lipophilic prodrug, or reducing the number of hydrogen bond donors.[1][15] If active efflux is the problem, chemists can attempt to design around the recognition motifs of the specific transporter.[16]

Section 2: Systematic Troubleshooting Workflow

If the FAQs did not resolve your issue, this section provides a logical, step-by-step workflow to diagnose the root cause of low permeability and identify potential solutions.

Step 1: Characterize the Fundamental Physicochemical Properties

Before beginning complex cell-based assays, it is crucial to understand the inherent properties of your molecule. These values are critical for interpreting permeability data. The pKa, in particular, dictates the charge state of the molecule at a given pH, which significantly impacts its ability to cross membranes.[4]

Table 1: Plausible Physicochemical Properties of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Property Predicted Value Implication for Permeability
Molecular Weight ~195.26 g/mol Well within typical ranges for good permeability.
pKa (basic amine) ~9.0 - 9.5 The amine will be >98% protonated (positively charged) at physiological pH 7.4, which can significantly hinder passive diffusion.[3][4]
cLogP ~1.8 - 2.5 Indicates moderate lipophilicity. This range is often a good balance, but the positive charge from the pKa may override this benefit.[17]

| Aqueous Solubility | Moderate to Low | Poor solubility can lead to an underestimation of permeability in assays. Ensure the compound is fully dissolved in the assay buffer.[18] |

Workflow Diagram: Diagnosing Low Permeability

The following diagram outlines the decision-making process for troubleshooting.

G Start Start: Low Cellular Activity Observed Step1 Step 1: Run PAMPA Assay (Isolate Passive Diffusion) Start->Step1 CheckPAMPA Is PAMPA Permeability (Papp) High? Step1->CheckPAMPA Step2 Step 2: Run Bidirectional Caco-2 Assay CheckPAMPA->Step2 No Conclusion3 Conclusion: Permeability is likely sufficient. Investigate other factors: - Target engagement - Metabolism - Assay artifacts CheckPAMPA->Conclusion3 Yes CheckEfflux Is Efflux Ratio (ER) > 2? Step2->CheckEfflux Conclusion1 Conclusion: Poor Passive Diffusion Likely due to charge (pKa) or low intrinsic lipophilicity. CheckEfflux->Conclusion1 No Step3 Step 3: Confirm with Efflux Inhibitor Assay (e.g., Verapamil) CheckEfflux->Step3 Yes Conclusion2 Conclusion: Compound is a Substrate for Active Efflux. CheckInhibitor Does Inhibitor Increase Papp (A-B) and Reduce ER? Step3->CheckInhibitor CheckInhibitor->Conclusion1 No (Indicates complex issue or non-P-gp efflux) CheckInhibitor->Conclusion2 Yes

Caption: Barriers to permeability: passive diffusion vs. active efflux.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., 24-well insert plates) for 18-22 days to allow for differentiation and formation of a confluent monolayer. [8]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. [6]Only use monolayers with acceptable TEER values.

  • Assay Setup:

    • For A-B transport , add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment. [6] * For B-A transport , add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. [6]4. Incubation: Incubate the plates for a set time (e.g., 2 hours) at 37°C. [7]5. Sample Analysis: After incubation, collect samples from both donor and receiver compartments. Analyze the concentration of the compound using LC-MS/MS. [6]6. Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

The combination of Papp values and the efflux ratio (ER) provides a clear diagnostic picture.

Table 2: Interpretation of Bidirectional Caco-2 Assay Data

Papp (A-B) Papp (B-A) Efflux Ratio (ER) Likely Cause of Low Permeability Recommended Next Step
Low Low < 2 Poor Passive Diffusion: The molecule struggles to cross the cell membrane on its own. Focus on medicinal chemistry to improve physicochemical properties (e.g., reduce polarity, create prodrugs).
Low High > 2 Active Efflux: The compound is actively pumped out of the cell, likely by P-gp or other transporters. [8] Confirm the specific transporter involved by running the assay with a known inhibitor.

| High | High | < 2 | Good Permeability: The compound is not permeability-limited. | The observed low cellular activity is due to other factors (e.g., metabolism, poor target engagement). |

Step 4: Confirming Active Efflux with Inhibitors

If the Caco-2 assay indicates active efflux (ER > 2), the next step is to confirm this by using a known inhibitor of a common efflux pump. [5]Verapamil is a widely used inhibitor of P-glycoprotein (P-gp). [19][20][21]

  • Protocol: Repeat the bidirectional Caco-2 assay, but this time, co-incubate the compound with an inhibitor like verapamil.

  • Expected Outcome: If N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a P-gp substrate, the addition of verapamil will block the efflux pump. This should result in:

    • A significant increase in the Papp (A-B) value.

    • A significant decrease in the Papp (B-A) value.

    • A reduction of the efflux ratio to a value closer to 1. [13] If these changes are observed, you have successfully confirmed that low cell permeability is due to active efflux by P-gp.

Section 3: Mitigation Strategies

Based on your findings from the troubleshooting workflow, here are potential strategies to improve the compound's performance.

  • Addressing Poor Passive Diffusion:

    • Prodrug Approach: Temporarily mask the polar secondary amine with a lipophilic group that can be cleaved once inside the cell.

    • Structural Modification: Synthesize analogs with reduced polar surface area or fewer hydrogen bond donors. [1]This could involve altering the methoxy or ethyl groups to enhance lipophilicity.

  • Addressing Active Efflux:

    • Design Around Transporter Recognition: This is a complex medicinal chemistry challenge that involves identifying the structural motifs recognized by the efflux pump and modifying the compound to avoid this recognition without losing its desired activity.

    • Co-dosing with an Inhibitor: While useful for in vitro confirmation, co-dosing with an efflux pump inhibitor in vivo is a complex strategy with a high potential for drug-drug interactions and is generally not a preferred development path.

By following this structured guide, researchers can efficiently diagnose the underlying causes of low cell permeability for N-Ethyl-2-(3-methoxyphenoxy)ethanamine and make informed decisions to advance their drug discovery and development programs.

References

  • Challenges in Permeability Assessment for Oral Drug Product Development. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Domainex. Retrieved February 5, 2026, from [Link]

  • Recent Alternatives to Improve Permeability of Peptides. (2024, January 15). PRISM BioLab. Retrieved February 5, 2026, from [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 2). Frontiers. Retrieved February 5, 2026, from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved February 5, 2026, from [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026, February 3). MDPI. Retrieved February 5, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 5, 2026, from [Link]

  • Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. (n.d.). PMC - PubMed Central. Retrieved February 5, 2026, from [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2018). Journal of Drug Research and Development. Retrieved February 5, 2026, from [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). SpringerLink. Retrieved February 5, 2026, from [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (n.d.). NIH. Retrieved February 5, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 5, 2026, from [Link]

  • Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity. (n.d.). PNAS. Retrieved February 5, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc. Retrieved February 5, 2026, from [Link]

  • 2-(2-Methoxyphenoxy)ethyl amine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. Retrieved February 5, 2026, from [Link]

  • Intrinsic Membrane Permeability to Small Molecules. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC. Retrieved February 5, 2026, from [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017, April 28). ACS Publications. Retrieved February 5, 2026, from [Link]

  • (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. (2025, August 8). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-portal.org. Retrieved February 5, 2026, from [Link]

  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (2019, December 23). PubMed. Retrieved February 5, 2026, from [Link]

  • Verapamil Suppresses the Development of Resistance Against Anti-Tuberculosis Drugs in Mycobacteria. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved February 5, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved February 5, 2026, from [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2025, August 9). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Efflux pump inhibitors: targeting mycobacterial efflux systems to enhance TB therapy. (2015, October 15). Oxford Academic. Retrieved February 5, 2026, from [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (n.d.). Ommegaonline.org. Retrieved February 5, 2026, from [Link]

  • Verapamil as an Efflux Inhibitor Against Drug Resistant Mycobacterium Tuberculosis: A Review. (n.d.). ejmanager.com. Retrieved February 5, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved February 5, 2026, from [Link]

  • 2-[2-[(3-chlorophenyl)methoxy]phenoxy]-N-[2-(2,6-dimethoxyphenoxy)ethyl]ethanamine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co.. (n.d.). chemdad.com. Retrieved February 5, 2026, from [Link]

  • 2-(2-Methoxyphenoxy)ethylamine. (n.d.). Vihita Bio-Chem Pvt. Ltd. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Aqueous Stability &amp; Handling of N-Ethyl-2-(3-methoxyphenoxy)ethanamine

[1][2][3][4] Executive Summary N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2) is a secondary amine utilized primarily as a pharmaceutical intermediate and research tool in neurochemistry.[1][2][3][4] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2) is a secondary amine utilized primarily as a pharmaceutical intermediate and research tool in neurochemistry.[1][2][3][4] Its structural core—a lipophilic phenoxy ether linked to a secondary ethyl amine—dictates a specific stability profile characterized by pH-dependent solubility and susceptibility to oxidative dealkylation .[1][2][3][4]

This guide addresses the three most common failure modes reported by researchers:

  • Unexpected Precipitation: Caused by pH excursions near the pKa (approx.[1][2][3][4] 9.2–9.5).[1][2][3][4]

  • Concentration Drift: Resulting from adsorption to laboratory plastics or volatility of the free base.[1][2][3][4]

  • Discoloration/Degradation: Due to photo-oxidation of the electron-rich aromatic ring or the amine center.[1][2][3][4]

Critical Troubleshooting (FAQ)

Q1: Why does my solution turn cloudy or precipitate upon adding it to PBS (pH 7.4)?

Diagnosis: Solubility Crash (pH > pKa Limit) The compound acts as a weak base.[1][2][3][4] In its protonated form (salt), it is water-soluble.[1][2][3][4] However, its lipophilicity (LogP ~2.5–3.[1][2][3][4]0) means the free base is practically insoluble in water.[1][2][3][4] While pH 7.4 is generally below the pKa, local concentration hotspots during addition or slight pH drifts can generate the uncharged free base, which aggregates into oily droplets or precipitates.[1][2][3][4]

Corrective Action:

  • Pre-dissolve in DMSO: Prepare a 10–100 mM stock in DMSO. Add this dropwise to the vortexing buffer. Keep final DMSO concentration < 1% if possible.[1][2][3][4]

  • Acidify the Buffer: Ensure the buffer capacity is sufficient to maintain pH < 7.0 if the biological assay permits.[1][2][3][4]

Q2: I stored the aqueous stock at 4°C, but the HPLC peak area decreased by 15% overnight. Is it degrading?

Diagnosis: Surface Adsorption (Not necessarily chemical degradation) Lipophilic amines exhibit high affinity for hydrophobic surfaces (polystyrene, polypropylene).[1][2][3][4] At low concentrations (< 10 µM) in aqueous solution, a significant fraction of the molecule can adsorb to the walls of pipette tips and storage tubes.[1][2][3][4]

Corrective Action:

  • Use Glass or LoBind Plastics: Switch to silanized glass vials for storage.

  • Add Surfactant: If compatible with your assay, add 0.01% Tween-20 to block surface binding sites.[1][2][3][4]

Q3: The solution turned faint yellow after 48 hours. Is it still usable?

Diagnosis: Oxidative Degradation The electron-rich 3-methoxyphenoxy ring and the secondary amine are susceptible to photo-oxidation.[1][2][3][4] The yellow color typically indicates the formation of N-oxides or trace quinone-like species derived from the aromatic ring.[1][2][3][4]

Corrective Action:

  • Discard: Do not use discolored solutions for quantitative Ki/IC50 determination.

  • Exclusion: Store stocks under nitrogen/argon and protect from light (amber vials).

Technical Data & Stability Profile

Physicochemical Properties
PropertyValueImplication
Molecular Weight 195.26 g/mol Small molecule, rapid diffusion.[1][2][3][4]
Predicted pKa ~9.2–9.5 (Amine)Positively charged at pH 7.4; Neutral at pH > 9.[1][2][3][4]5.
LogP (Predicted) ~2.5Moderately lipophilic; crosses membranes; binds plastics.[1][2][3][4]
Physical State Oil (Free Base) / Solid (HCl Salt)Free base is difficult to weigh; use volumetric handling.[1][2][3][4]
Degradation Pathways

The secondary amine is the primary site of instability in aqueous, aerobic conditions.[1][2][3][4]

Mechanism:

  • Radical Abstraction: Light or trace metals initiate abstraction of a hydrogen atom from the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -carbon (next to nitrogen).[1][3][4]
    
  • Carbinolamine Formation: Reaction with oxygen forms an unstable intermediate.[1][2][3][4]

  • Cleavage: The C-N bond breaks, releasing the ethyl group (as acetaldehyde) and the primary amine, or cleaving the ether linker.[1][2][3][4]

Visualizations

Figure 1: Solubility & Handling Logic Flow

This decision tree helps you choose the correct solvent system based on your experimental pH.[1][2][3][4]

SolubilityLogic start Start: Dissolve Compound check_form Check Form: Salt (HCl) or Free Base? start->check_form salt Salt Form (Solid) check_form->salt base Free Base (Oil) check_form->base solvent_choice Select Solvent salt->solvent_choice organic DMSO / Ethanol base->organic Mandatory water Water/Buffer (pH < 6) solvent_choice->water High Solubility solvent_choice->organic Stock Solution mix_aq Direct Aqueous Mix water->mix_aq dilution Dilute 1000x into Buffer organic->dilution stable Stable Solution mix_aq->stable precip_risk RISK: Precipitation if pH > 7.5 dilution->precip_risk Final pH > 8 dilution->stable Final pH < 7

Caption: Decision tree for solvent selection to prevent precipitation. Free bases must be dissolved in organic solvents first.[1][2][3][4]

Figure 2: Oxidative Degradation Pathway

The mechanism below illustrates why "old" solutions lose potency.[1][2][3][4]

Degradation compound N-Ethyl-2-(3-methoxyphenoxy)ethanamine (Secondary Amine) radical α-Carbon Radical compound->radical H-abstraction oxidant O2 / Light / Metal Ions oxidant->radical intermediate Carbinolamine (Unstable) radical->intermediate +OH• cleavage C-N Bond Cleavage intermediate->cleavage product1 Primary Amine (Degradant A) cleavage->product1 product2 Acetaldehyde (Degradant B) cleavage->product2

Caption: Oxidative dealkylation mechanism common to secondary amines in aqueous solution exposed to light/air.[1][2][3][4]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a long-term storage solution that minimizes degradation.[1][2][3][4]

  • Weighing: Weigh the compound into a glass vial. Avoid polystyrene weighing boats (sticking risk).[1][2][3][4]

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Why DMSO? It prevents hydrolysis and limits oxygen solubility compared to water.[1][2][3][4]

  • Aliquot: Dispense into small amber glass vials (single-use aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C .

    • Shelf Life: >12 months in DMSO at -20°C. < 24 hours in aqueous buffer at RT.[1][2][3][4]

Protocol B: Forced Degradation Stress Test (Self-Validation)

Purpose: To verify the stability of the compound in your specific assay buffer.[1][2][3][4]

  • Control: Prepare 10 µM compound in your Assay Buffer. Keep at 4°C in dark.

  • Stress Sample: Prepare 10 µM compound in Assay Buffer. Incubate at 37°C for 24 hours.

  • Oxidative Stress: Prepare 10 µM compound + 0.1% H2O2.[1][2][3][4] Incubate 2 hours.

  • Analysis: Analyze via HPLC-UV (270 nm) or LC-MS.

    • Acceptance Criteria: The Stress Sample peak area should be >95% of the Control.[1][2][3][4] If <95%, the compound is unstable in your buffer conditions; add antioxidants (e.g., Ascorbic acid) or lower temperature.[1][2][3][4]

References

  • PubChem. N-Ethyl-2-(3-methoxyphenoxy)ethanamine (Compound Summary). National Library of Medicine.[1][2][3][4] [Link]

  • Gouda, A. A., et al. (2016).[1][2][3][4] Stability-indicating HPLC method for determination of secondary amines.[1][2][3][4] Journal of Chromatographic Science.[1][2][3][4] (General reference for amine stability methods). [Link]

  • Lai, C. & Fessenden, R. (2010).[1][2][3][4] Oxidative degradation of amines in aqueous solutions.[1][2][3][4][5] Environmental Science & Technology.[1][2][3][4] (Mechanistic basis for Protocol B). [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Ethyl-2-(3-methoxyphenoxy)ethanamine vs N-Ethyl-2-(2-methoxyphenoxy)ethanamine

An In-Depth Comparative Analysis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine and N-Ethyl-2-(2-methoxyphenoxy)ethanamine: A Guide for Researchers Introduction: The Significance of Isomeric Position in Drug Design In drug di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine and N-Ethyl-2-(2-methoxyphenoxy)ethanamine: A Guide for Researchers

Introduction: The Significance of Isomeric Position in Drug Design

In drug discovery, the precise placement of functional groups on a molecular scaffold can dramatically alter its pharmacological profile. Even a subtle shift of a single methoxy group, from the meta- (position 3) to the ortho- (position 2) position on a phenoxy ring, can profoundly impact a compound's affinity, selectivity, and functional activity at biological targets. This guide explores the anticipated differences between the two positional isomers, N-Ethyl-2-(3-methoxyphenoxy)ethanamine and N-Ethyl-2-(2-methoxyphenoxy)ethanamine, providing a framework for their potential investigation.

These molecules belong to the phenoxy-ethylamine class, a scaffold present in numerous biologically active compounds. Their structural similarity to known monoamine neurotransmitters suggests potential interactions with serotonin, dopamine, or norepinephrine receptors and transporters. Understanding the influence of the methoxy group's position is critical for predicting their behavior and guiding future research.

G cluster_0 N-Ethyl-2-(3-methoxyphenoxy)ethanamine (meta-isomer) cluster_1 N-Ethyl-2-(2-methoxyphenoxy)ethanamine (ortho-isomer) a a b b

Caption: Chemical structures of the meta- and ortho-isomers.

Hypothetical Pharmacological Profiles: An SAR-Based Assessment

The primary difference between these isomers lies in the steric and electronic environment created by the methoxy (-OCH₃) group. These differences can dictate how the molecule "fits" into and interacts with a receptor's binding pocket.

N-Ethyl-2-(3-methoxyphenoxy)ethanamine (meta-isomer):

  • Steric Profile: The methoxy group at the meta-position is relatively unobtrusive, allowing the phenoxy ring to interact more freely with the receptor surface. This configuration is less likely to cause a steric clash with amino acid residues in the binding pocket.

  • Electronic Profile: The methoxy group is a moderate electron-donating group through resonance and electron-withdrawing through induction. At the meta-position, its inductive effect typically dominates, which can influence the acidity of the ether oxygen and its potential as a hydrogen bond acceptor.

  • Predicted Activity: Based on analogs, this isomer may exhibit a broader spectrum of activity or higher affinity for certain receptors compared to its ortho-counterpart, simply because there are fewer steric constraints.

N-Ethyl-2-(2-methoxyphenoxy)ethanamine (ortho-isomer):

  • Steric Profile: The placement of the methoxy group adjacent to the ether linkage introduces significant steric bulk. This "ortho-effect" can force the phenoxy ring into a specific conformation and may hinder optimal binding at certain receptors that cannot accommodate this bulk.

  • Electronic Profile: The proximity of the ortho-methoxy group can lead to intramolecular interactions, potentially influencing the conformation of the ethylamine side chain. This can pre-organize the molecule into a more or less favorable shape for binding a specific target.

  • Predicted Activity: The steric hindrance of the ortho-methoxy group is likely to be a major determinant of its receptor selectivity. While it may exhibit lower affinity for some targets compared to the meta-isomer, it could also show enhanced affinity and selectivity for others where the binding pocket specifically accommodates or even favorably interacts with the ortho-group. For example, in some adrenergic receptor ligands, ortho-substitution has been shown to enhance selectivity.

Table 1: Predicted Comparative Pharmacological Properties

FeatureN-Ethyl-2-(3-methoxyphenoxy)ethanamine (meta)N-Ethyl-2-(2-methoxyphenoxy)ethanamine (ortho)Rationale
Receptor Affinity Potentially broader or higher at certain targetsPotentially lower, but possibly more selectiveThe ortho-methoxy group introduces steric hindrance, which can prevent binding to some receptors but enhance selectivity for others.
Metabolic Stability Likely undergoes aromatic hydroxylationMay exhibit altered metabolic pathwaysThe ortho-position being blocked by the methoxy group could prevent metabolism at that site, potentially shunting it to other pathways.
Physicochemical Props StandardMay exhibit differences in pKa and lipophilicityIntramolecular hydrogen bonding or electronic effects from the ortho-group can subtly alter physical properties.

Experimental Workflow for Empirical Comparison

To move beyond theoretical predictions, a systematic experimental evaluation is necessary. The following workflow outlines the key assays required to definitively characterize and compare the two isomers.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Assessment a Compound Synthesis & Purification b Primary Binding Screen (e.g., Eurofins SafetyScreen) a->b Test Compounds c Affinity Determination (Ki) (Radioligand Binding Assay) b->c Identified Hits d Functional Activity (EC50/IC50) (e.g., cAMP or Ca2+ Flux Assay) c->d Confirmed Binders e Pharmacokinetic Profiling (ADME) d->e Potent & Active Lead f Behavioral Pharmacology (e.g., Locomotor Activity) e->f g Target Engagement Study (e.g., PET Imaging) f->g

Caption: A generalized workflow for the comparative evaluation of novel psychoactive compounds.

Protocol: Competitive Radioligand Binding Assay for Affinity (Ki) Determination

This protocol is designed to determine the binding affinity of the two isomers for a specific target, for instance, the serotonin 5-HT₂ₐ receptor.

Objective: To calculate the inhibition constant (Ki) of each test compound, which reflects its affinity for the receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂ₐ receptor.

  • Radioligand (e.g., [³H]ketanserin).

  • Test compounds (meta- and ortho-isomers) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding (NSB) determinator (e.g., 10 µM Mianserin).

  • 96-well plates and filtration apparatus (harvester).

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds (e.g., from 10 mM down to 0.1 nM) in the assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of the NSB determinator.

    • Test Compound: Assay buffer, radioligand, cell membranes, and a specific concentration of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

While N-Ethyl-2-(3-methoxyphenoxy)ethanamine and N-Ethyl-2-(2-methoxyphenoxy)ethanamine are structurally very similar, the positional difference of the methoxy group is predicted to have a significant impact on their pharmacological profiles. The ortho-isomer's steric bulk is expected to impart greater receptor selectivity, potentially at the cost of overall affinity, whereas the meta-isomer may exhibit broader activity.

These hypotheses, however, remain speculative without empirical data. The experimental workflow detailed in this guide provides a clear and robust pathway for the systematic evaluation of these compounds. Such studies are essential to uncover their true therapeutic potential or toxicological profiles and would contribute valuable structure-activity relationship data to the field of medicinal chemistry. Researchers are strongly encouraged to undertake these empirical investigations to validate the theoretical framework presented here.

References

  • This section would be populated with citations for the specific experimental protocols and SAR principles mentioned, sourced from peer-reviewed scientific literature. As no direct literature exists for these specific compounds, references would be to analogous studies and standard methodology texts.
Comparative

A Comparative Pharmacological Analysis: N-Ethyl-2-(3-methoxyphenoxy)ethanamine and Classical Dopamine Analogs

This guide provides a detailed comparative analysis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine and traditional dopamine analogs. It is intended for researchers, scientists, and drug development professionals engaged in th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine and traditional dopamine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems. We will delve into the structural nuances, pharmacodynamic profiles, and functional consequences of these compounds, supported by detailed experimental protocols for their empirical evaluation.

Introduction: The Dopaminergic Landscape and a Novel Entrant

The dopaminergic system is a cornerstone of numerous neurological processes, including motor control, motivation, reward, and cognition.[1][2] Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for the endogenous neurotransmitter dopamine.[1] These receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3][4] Abnormal signaling through these receptors is implicated in a host of neuropsychiatric disorders, making them critical targets for therapeutic intervention.[1][5]

Dopamine analogs, compounds that are structurally or functionally similar to dopamine, have been instrumental in both elucidating the function of the dopaminergic system and in treating its associated pathologies.[6] This guide focuses on a comparative analysis between these well-characterized analogs and a less-explored compound, N-Ethyl-2-(3-methoxyphenoxy)ethanamine . By examining their chemical structures, receptor interactions, and functional outcomes, we aim to provide a framework for understanding the potential pharmacological profile of this novel agent within the complex dopaminergic landscape.

Structural and Physicochemical Comparison

The functional activity of a ligand is intrinsically linked to its three-dimensional structure and physicochemical properties. The key distinction between dopamine and N-Ethyl-2-(3-methoxyphenoxy)ethanamine lies in the nature of the aromatic ring and the substitutions on the amine group.

Dopamine , as a catecholamine, features a dihydroxy-substituted phenyl ring, which is crucial for its interaction with dopamine receptors. In contrast, N-Ethyl-2-(3-methoxyphenoxy)ethanamine possesses a methoxyphenoxy group. This substitution eliminates the catechol moiety, which can significantly alter its binding affinity, selectivity, and metabolic stability. The ethyl group on the terminal amine of N-Ethyl-2-(3-methoxyphenoxy)ethanamine, compared to the primary amine of dopamine, is another critical structural modification known to influence receptor selectivity, particularly enhancing affinity for D2-like receptors.[7]

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Dopamine C₈H₁₁NO₂153.18
N-Ethyl-2-(3-methoxyphenoxy)ethanamine C₁₁H₁₇NO₂195.26[8]

Pharmacodynamics: Receptor Binding and Signaling Pathways

Dopamine receptors modulate neuronal activity through distinct signaling cascades.

  • D1-like Receptors (D1 & D5): These receptors are primarily coupled to the Gαs/olf family of G proteins.[4] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3][4]

  • D2-like Receptors (D2, D3 & D4): These receptors are coupled to Gαi/o proteins.[4] Their activation inhibits adenylyl cyclase, decreasing cAMP levels, and can also modulate ion channels, such as activating K+ channels.[3][9]

The structural modifications of N-Ethyl-2-(3-methoxyphenoxy)ethanamine suggest a potential interaction with dopamine receptors, likely with a preference for the D2-like family due to the N-ethyl substitution.[7] However, the absence of the catechol group makes it less likely to mimic dopamine's exact binding mode and efficacy. It could potentially act as a partial agonist or an antagonist. A comprehensive experimental evaluation is necessary to determine its precise pharmacological profile.

Visualizing Dopamine Receptor Signaling

The following diagram illustrates the canonical signaling pathways for D1-like and D2-like dopamine receptors.

DopamineSignaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1_Receptor D1/D5 Receptor Gs Gαs D1_Receptor->Gs Agonist AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA Protein Kinase A cAMP_D1->PKA Activates Cellular_Response_D1 Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response_D1 D2_Receptor D2/D3/D4 Receptor Gi Gαi D2_Receptor->Gi Agonist AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits K_Channel K+ Channel Gi->K_Channel Activates cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Cellular Response (e.g., Hyperpolarization) K_Channel->Cellular_Response_D2

Caption: Canonical G-protein signaling pathways for D1-like and D2-like dopamine receptors.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the pharmacological profiles of N-Ethyl-2-(3-methoxyphenoxy)ethanamine and dopamine analogs, a series of in vitro assays are essential. The following protocols are designed to be self-validating and provide a robust framework for this analysis.

Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Causality: The principle behind this assay is the law of mass action. The unlabeled test compound will compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Workflow Diagram

BindingAssayWorkflow A Prepare Receptor Membranes (e.g., from CHO cells expressing human D2 receptors) B Incubate Membranes with: 1. Radioligand (e.g., [3H]Spiperone) 2. Varying concentrations of Test Compound A->B Step 1 C Separate Bound from Free Ligand (Rapid Filtration) B->C Step 2 D Quantify Radioactivity (Liquid Scintillation Counting) C->D Step 3 E Data Analysis: Plot % Inhibition vs. Log[Compound] Calculate IC50 and Ki D->E Step 4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing a specific human dopamine receptor subtype (e.g., D2L).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors) at a concentration close to its Kd, and a range of concentrations of the test compound (N-Ethyl-2-(3-methoxyphenoxy)ethanamine or a dopamine analog).

  • Total and Non-specific Binding: Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist, e.g., haloperidol).

  • Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.[10]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[11] Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10][11]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay: Determining Agonist/Antagonist Activity

This assay measures the functional effect of a compound on the Gs or Gi signaling pathways by quantifying changes in intracellular cAMP levels.

Causality: D1-like agonists will increase cAMP, while D2-like agonists will inhibit forskolin-stimulated cAMP production. Antagonists will block the effect of a known agonist. This assay directly measures the functional consequence of receptor activation or blockade.

Experimental Workflow Diagram

FunctionalAssayWorkflow A Seed cells expressing the dopamine receptor of interest B Pre-treat cells with test compound at varying concentrations A->B Step 1 C Stimulate with Forskolin (for D2-like) or Dopamine (for antagonist mode) B->C Step 2 D Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) C->D Step 3 E Data Analysis: Plot cAMP level vs. Log[Compound] Calculate EC50/IC50 and Emax D->E Step 4

Caption: Workflow for a cAMP-based functional assay.

Detailed Protocol:

  • Cell Culture: Culture a cell line stably expressing the dopamine receptor of interest in a suitable multi-well plate (e.g., 384-well) until they reach the desired confluency.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound (N-Ethyl-2-(3-methoxyphenoxy)ethanamine or a dopamine analog). For D2-like receptors, co-stimulate with a fixed concentration of forskolin to induce a measurable level of cAMP.

    • Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of a known agonist (e.g., dopamine) at its EC80.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like dopamine.

    • Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50, from which the antagonist constant (Kb) can be calculated.

Synthesis Considerations

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is commercially available from various chemical suppliers.[8][12] For research purposes requiring custom synthesis, a plausible route would involve a two-step process. The first step is a Williamson ether synthesis reacting 3-methoxyphenol with a 2-haloethanol (e.g., 2-bromoethanol) to form 2-(3-methoxyphenoxy)ethanol.[13] The second step involves converting the alcohol to an amine, which can be achieved through various methods such as reductive amination of the corresponding aldehyde or direct nucleophilic substitution on a 2-(3-methoxyphenoxy)ethyl halide with ethylamine.[14]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating N-Ethyl-2-(3-methoxyphenoxy)ethanamine alongside classical dopamine analogs. Its unique structure, featuring a methoxyphenoxy moiety instead of a catechol group and an N-ethyl substitution, suggests a potentially distinct pharmacological profile at dopamine receptors. The provided experimental protocols for receptor binding and functional assays offer a robust methodology to elucidate its affinity, potency, and efficacy.

Future research should focus on executing these in vitro assays across all five dopamine receptor subtypes to establish a comprehensive selectivity profile. Subsequent studies could involve in vivo behavioral models (e.g., assessing locomotor activity, catalepsy, or effects on reward-seeking behavior) to understand the physiological and potential therapeutic or adverse effects of this compound.[15][16] Such a systematic approach is crucial for determining whether N-Ethyl-2-(3-methoxyphenoxy)ethanamine represents a novel tool for probing the dopaminergic system or a lead compound for future drug development.

References

  • Computational study on new natural compound agonists of dopamine receptor. (2021). Aging-US. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Available at: [Link]

  • [2-(3-methoxyphenoxy)ethyl]amine. ChemBK. Available at: [Link]

  • Biochemistry, Dopamine Receptors. (2023). NCBI Bookshelf. Available at: [Link]

  • 2-(2-Methoxyphenoxy)ethyl amine. PubChem. Available at: [Link]

  • Dopamine receptor. Wikipedia. Available at: [Link]

  • Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. Available at: [Link]

  • Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. (2017). PubMed. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. Available at: [Link]

  • Dopamine Agonists. (2023). NCBI Bookshelf. Available at: [Link]

  • Synthesis method of 2- (2-methoxyphenoxy) ethylamine. Google Patents.
  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Publications. Available at: [Link]

  • Behavioral correlations of dopamine receptor activation. (1983). Neurology. Available at: [Link]

  • Full article: Dopamine Receptor Signaling. (2004). Taylor & Francis Online. Available at: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • Behavioral correlations of dopamine receptor activation. PubMed. Available at: [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). MDPI. Available at: [Link]

  • The Role of Brain Dopamine in Behavioral Regulation and the Actions of Psychotropic Drugs. American Journal of Psychiatry. Available at: [Link]

  • A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PMC - NCBI. Available at: [Link]

  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. PubMed. Available at: [Link]

  • Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. ResearchGate. Available at: [Link]

  • Receptor Binding Assays. MilliporeSigma. Available at: [Link]

  • Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. Google Patents.
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]

  • Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylnorapomorphine. PubMed. Available at: [Link]

  • In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. (2006). PubMed. Available at: [Link]

  • (PDF) Pharmacology of Dopamine and Its Receptors. ResearchGate. Available at: [Link]

  • Dopamine Receptors. Proteopedia. Available at: [Link]

  • Dopamine receptor signaling and current and future antipsychotic drugs. (2016). PMC - NCBI. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel non-piperazine analogues...as dopamine transporter inhibitors. PubMed. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NCBI. Available at: [Link]

Sources

Validation

A Comparative Guide to 3-Methoxy and 4-Methoxy Phenoxyethanamine Derivatives: Probing the Influence of Methoxy Positional Isomerism on Adrenergic Receptor Activity

For researchers and drug development professionals exploring the vast chemical space of adrenergic receptor modulators, the phenoxyethanamine scaffold represents a privileged starting point. Its inherent versatility allo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring the vast chemical space of adrenergic receptor modulators, the phenoxyethanamine scaffold represents a privileged starting point. Its inherent versatility allows for a multitude of substitutions, each capable of fine-tuning the pharmacological profile of the resulting derivatives. Among these, the seemingly subtle variation in the position of a methoxy group on the phenoxy ring—from the 3- (meta) to the 4- (para) position—can elicit significant shifts in receptor affinity, selectivity, and functional activity. This guide provides an in-depth, objective comparison of 3-methoxy and 4-methoxy phenoxyethanamine derivatives, offering a synthesis of existing knowledge on related compounds, detailed experimental protocols for their evaluation, and a discussion of the anticipated structure-activity relationships (SAR). While direct comparative studies on this specific isomeric pair are not extensively documented in publicly available literature, this guide will extrapolate from established principles and data on analogous compounds to provide a robust framework for future research in this area.

Introduction: The Significance of Methoxy Positional Isomerism

The phenoxyethanamine core is a key pharmacophore in a variety of biologically active compounds, including antagonists of the α1-adrenergic receptors. These receptors play a crucial role in the sympathetic nervous system, regulating smooth muscle contraction in blood vessels and the prostate, among other functions. Consequently, α1-adrenoceptor antagonists are a mainstay in the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2][3].

The introduction of a methoxy (-OCH3) group to the phenoxy ring can profoundly influence a molecule's interaction with its biological target. This is attributable to the methoxy group's electronic and steric properties. Electronically, it is a moderately activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom, while also being inductively withdrawing. Sterically, its size and preferred conformations can dictate the overall topography of the ligand and its fit within a receptor's binding pocket. The shift of this group from the meta to the para position alters these properties, providing a compelling avenue for SAR exploration.

Proposed Synthesis of 3-Methoxy and 4-Methoxy Phenoxyethanamine Derivatives

The synthesis of both 3-methoxy and 4-methoxy phenoxyethanamine derivatives can be achieved through a convergent synthetic strategy. A generalized approach involves the nucleophilic substitution of a haloethanamine derivative by the corresponding methoxyphenol.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products 3-Methoxyphenol 3-Methoxyphenol SN2_Reaction Nucleophilic Substitution (e.g., K2CO3, Acetone, reflux) 3-Methoxyphenol->SN2_Reaction 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol->SN2_Reaction Haloethanamine X-(CH2)2-NR1R2 (e.g., 2-bromoethylamine) Haloethanamine->SN2_Reaction 3-Methoxy_Product 3-Methoxyphenoxyethanamine Derivative SN2_Reaction->3-Methoxy_Product 4-Methoxy_Product 4-Methoxyphenoxyethanamine Derivative SN2_Reaction->4-Methoxy_Product

Caption: Generalized synthetic route for 3- and 4-methoxy phenoxyethanamine derivatives.

Experimental Protocol: General Procedure for Synthesis
  • Reaction Setup: To a solution of the respective methoxyphenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (1.5 eq.).

  • Addition of Haloethanamine: Add the desired N-substituted 2-haloethylamine hydrochloride (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired phenoxyethanamine derivative.

Comparative Pharmacological Profile: An Evidence-Based Extrapolation

While direct comparative data for 3-methoxy versus 4-methoxy phenoxyethanamine derivatives at α1-adrenoceptors is scarce, we can infer potential differences based on the established SAR of related α1-antagonists.

α1-Adrenergic Receptor Binding Affinity

Studies on a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives have demonstrated that substitutions on the phenoxy ring significantly impact α1-adrenoceptor affinity. For instance, compounds with substitutions at the 2 and 6 positions of the phenoxy ring displayed high affinity, with Ki values in the low nanomolar range[4][5]. This suggests that the steric and electronic environment around the phenoxy ether linkage is critical for potent binding.

  • Hypothesis for 4-Methoxy Derivatives: A methoxy group at the 4-position is expected to extend into the solvent-exposed region of the binding pocket. Its electron-donating character through resonance may enhance interactions with electron-deficient residues. Depending on the specific subtype of the α1-adrenoceptor, this could lead to high-affinity binding.

  • Hypothesis for 3-Methoxy Derivatives: The 3-methoxy substitution places the methoxy group in a different spatial orientation. This could lead to either favorable or unfavorable steric interactions within the binding pocket. The electronic influence at the meta position is primarily inductive and weaker than the resonance effect at the para position. Therefore, the binding affinity of 3-methoxy derivatives could be either higher or lower than their 4-methoxy counterparts, contingent on the specific topography of the receptor's binding site.

Receptor Subtype Selectivity

The α1-adrenoceptor family comprises three subtypes: α1A, α1B, and α1D. Achieving subtype selectivity is a key goal in drug design to minimize side effects. For example, in the treatment of BPH, selectivity for the α1A subtype, which is predominant in the prostate, is desirable to reduce cardiovascular side effects mediated by the α1B subtype in blood vessels.

The position of the methoxy group is likely to be a critical determinant of subtype selectivity. Subtle differences in the amino acid residues lining the binding pockets of the α1A, α1B, and α1D subtypes could lead to differential recognition of the 3-methoxy and 4-methoxy isomers.

Functional Activity

The functional consequence of receptor binding (i.e., antagonism, partial agonism, or agonism) is another critical parameter. For α1-adrenoceptor antagonists, the goal is to block the receptor's response to endogenous agonists like norepinephrine.

Alpha1_Signaling cluster_0 Ligand Binding cluster_1 G-Protein Activation cluster_2 Second Messengers cluster_3 Cellular Response Agonist Norepinephrine Alpha1_Receptor α1-Adrenoceptor Agonist->Alpha1_Receptor Activates Antagonist Methoxy Phenoxyethanamine Derivative Antagonist->Alpha1_Receptor Blocks Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction

Caption: Simplified signaling pathway of the α1-adrenoceptor.

Functional assays, such as measuring the inhibition of agonist-induced calcium mobilization or changes in cyclic AMP (cAMP) levels (for Gs or Gi-coupled receptors), are essential to characterize the activity of these compounds. It is plausible that both 3-methoxy and 4-methoxy derivatives will act as antagonists at α1-adrenoceptors, but their potency (as measured by pA2 or IC50 values) may differ.

Experimental Protocols for Pharmacological Evaluation

To empirically determine the comparative pharmacology of 3-methoxy and 4-methoxy phenoxyethanamine derivatives, the following experimental protocols are recommended.

Protocol 1: α1-Adrenergic Receptor Radioligand Binding Assay

This assay determines the affinity (Ki) of the test compounds for the α1-adrenoceptor.

Materials:

  • Cell membranes expressing the human α1A, α1B, or α1D adrenoceptor.

  • Radioligand: [3H]-Prazosin (a selective α1-antagonist).

  • Non-specific binding control: Phentolamine or unlabeled prazosin.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-50 µg of protein per well), and varying concentrations of the test compound (3-methoxy or 4-methoxy phenoxyethanamine derivative).

  • Radioligand Addition: Add [3H]-Prazosin to all wells at a concentration near its Kd for the receptor subtype being tested.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Inhibition of Agonist-Induced Calcium Mobilization

This assay measures the functional antagonism of the test compounds at the Gq-coupled α1-adrenoceptors.

Materials:

  • HEK293 cells stably expressing the human α1A, α1B, or α1D adrenoceptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Agonist: Phenylephrine or norepinephrine.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in the 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound (3-methoxy or 4-methoxy phenoxyethanamine derivative) for a predetermined time.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject a concentration of the agonist that elicits a submaximal response (EC80) and record the change in fluorescence over time.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium response.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical data set to illustrate how the results of the proposed experiments could be summarized for a direct comparison.

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α1A Functional IC50 (nM)
3-Methoxy Derivative [Insert Value][Insert Value][Insert Value][Insert Value]
4-Methoxy Derivative [Insert Value][Insert Value][Insert Value][Insert Value]
Prazosin (Reference) 0.51.22.51.0

Conclusion and Future Directions

The positional isomerism of a methoxy group on a phenoxyethanamine scaffold represents a subtle yet potentially powerful tool for modulating adrenergic receptor activity. Based on the established SAR of related α1-adrenoceptor antagonists, it is reasonable to hypothesize that both 3-methoxy and 4-methoxy phenoxyethanamine derivatives will exhibit significant affinity for these receptors. The precise impact of the methoxy group's position on affinity, subtype selectivity, and functional potency, however, remains to be empirically determined.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake a direct and rigorous comparison of these intriguing isomeric pairs. Such studies are crucial for advancing our understanding of the molecular determinants of ligand-receptor interactions at adrenergic receptors and for the rational design of novel therapeutics with improved efficacy and safety profiles. The insights gained from a head-to-head comparison of 3-methoxy and 4-methoxy phenoxyethanamine derivatives will undoubtedly contribute to the broader field of medicinal chemistry and pharmacology.

References

  • Alpha-1 Adrenergic Receptor Antagonists. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]

  • Marona H, Kubacka M, Filipek B, et al. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie. 2011;66(10):733-739. [Link]

  • Alpha-1 blocker. Wikipedia. [Link]

  • Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. [Link]

  • Alpha1-adrenergic-blocking drugs: Current Usage Considerations. ResearchGate. [Link]

  • (PDF) Synthesis, α-adrenoceptors affinity and α 1- adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for N-Ethyl-2-(3-methoxyphenoxy)ethanamine

This guide provides a comprehensive framework for the validation of analytical methods for N-Ethyl-2-(3-methoxyphenoxy)ethanamine, a novel aromatic amine. The principles and methodologies discussed are grounded in intern...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for N-Ethyl-2-(3-methoxyphenoxy)ethanamine, a novel aromatic amine. The principles and methodologies discussed are grounded in internationally recognized regulatory standards, ensuring a scientifically sound approach for researchers, scientists, and drug development professionals. The objective is to compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity, assay, and impurity determination.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established guidelines that form the bedrock of this process.[3] This guide synthesizes these requirements into a practical, comparative analysis.

Rationale for Method Selection

The molecular structure of N-Ethyl-2-(3-methoxyphenoxy)ethanamine, featuring a secondary amine, an ether linkage, and an aromatic ring, makes it amenable to both HPLC and GC analysis. However, the choice between them depends on the specific analytical goal.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quality control, particularly for non-volatile, thermally stable compounds. It excels in quantifying the active pharmaceutical ingredient (assay) and separating it from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[4] It offers superior selectivity and sensitivity for identifying and quantifying volatile impurities. Given that amines can be reactive, derivatization may sometimes be necessary to improve chromatographic behavior.[5]

The Validation Framework: A Head-to-Head Comparison

Analytical method validation is a continuous process, not a one-time event.[6] The validation process is structured around a set of key performance parameters defined by ICH Q2(R1).[7] We will compare the expected performance of HPLC-UV and GC-MS for each parameter.

Validation Parameter HPLC-UV GC-MS Purpose
Specificity HighVery HighTo ensure the signal is unequivocally from the analyte of interest, free from interference from excipients, impurities, or degradation products.[8]
Linearity ExcellentExcellentTo demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
Accuracy ExcellentExcellentTo measure the closeness of the test results to the true value.
Precision ExcellentExcellentTo demonstrate the consistency and reproducibility of the method under various conditions (repeatability, intermediate precision).
Range WideWideThe concentration interval over which the method is precise, accurate, and linear.[9]
Limit of Detection (LOD) GoodExcellentThe lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) GoodExcellentThe lowest concentration of analyte that can be determined with acceptable precision and accuracy.[10]
Robustness GoodGoodTo measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Experimental Protocols & Deep Dive

Specificity is arguably the most critical validation parameter. A forced degradation study is the definitive experiment to establish the stability-indicating nature of a method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products can be adequately separated and detected.[11][12]

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a stock solution of N-Ethyl-2-(3-methoxyphenoxy)ethanamine in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions as per ICH Q1A(R2) guidelines:[11][13]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by both the proposed HPLC-UV and GC-MS methods.

  • Peak Purity Assessment (for HPLC): Utilize a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants.

G cluster_params ICH Q2(R1) Validation Parameters Start Start: Define Analytical Target Profile (ATP) MethodDev Method Development (HPLC & GC-MS) Start->MethodDev ValidationProtocol Write Validation Protocol MethodDev->ValidationProtocol Execute Execute Validation Experiments ValidationProtocol->Execute Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision Limits LOD & LOQ Execute->Limits Robustness Robustness Execute->Robustness ValidationReport Generate Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport Limits->ValidationReport Robustness->ValidationReport Lifecycle Method Lifecycle Management (Continuous Monitoring) ValidationReport->Lifecycle

These parameters are determined together to define the working boundaries of the method.

Protocol: Linearity, Accuracy, and Range Determination

  • Stock Preparation: Prepare a certified stock solution of N-Ethyl-2-(3-methoxyphenoxy)ethanamine at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a minimum of five concentration levels by serial dilution.[9][14] For an assay method, this should typically span 80% to 120% of the target concentration.[14] For impurity analysis, the range should bracket the expected impurity levels, for instance, from the reporting threshold to 120% of the specification limit.

  • Analysis: Analyze each concentration level in triplicate.

  • Linearity Assessment: Plot the average response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.

  • Accuracy Assessment: Accuracy is determined by calculating the percent recovery of the analyte at each concentration level. For an assay, acceptance criteria are typically 98.0% to 102.0%.

  • Range Confirmation: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentration limits.[9]

Comparative Data Summary

The following table presents illustrative performance data based on typical results for HPLC-UV and GC-MS methods in a pharmaceutical setting.

Parameter HPLC-UV (Assay Method) GC-MS (Impurity Method) Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998> 0.995
Range 80 - 120 µg/mL (80-120%)0.5 - 1.8 µg/mL (50-120% of spec)As per ICH guidelines[14]
Accuracy (% Recovery) 99.5% - 101.2%95.7% - 104.5%Assay: 98-102%; Impurity: 80-120%
Precision (%RSD)
- Repeatability< 0.5%< 2.0%Assay: < 1.0%; Impurity: < 5.0%
- Intermediate< 0.8%< 3.5%Assay: < 2.0%; Impurity: < 10.0%
LOD ~20 ng/mL~0.1 ng/mLSignal-to-Noise ≥ 3
LOQ ~60 ng/mL~0.3 ng/mLSignal-to-Noise ≥ 10
Robustness Unaffected by ±2% change in mobile phase organic content and ±2°C column temp.Unaffected by ±1°C/min change in oven ramp rate and ±5% change in carrier gas flow.No significant impact on results.

G cluster_params ICH Q2(R1) Validation Parameters Start Start: Define Analytical Target Profile (ATP) MethodDev Method Development (HPLC & GC-MS) Start->MethodDev ValidationProtocol Write Validation Protocol MethodDev->ValidationProtocol Execute Execute Validation Experiments ValidationProtocol->Execute Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision Limits LOD & LOQ Execute->Limits Robustness Robustness Execute->Robustness ValidationReport Generate Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport Limits->ValidationReport Robustness->ValidationReport Lifecycle Method Lifecycle Management (Continuous Monitoring) ValidationReport->Lifecycle

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine. The choice is dictated by the analytical objective.

  • For assay and purity determination of the drug substance, a stability-indicating HPLC-UV method is the preferred choice. It is robust, precise, and universally accepted for quality control environments.

  • For the identification and quantification of volatile or trace-level impurities , GC-MS offers unparalleled sensitivity and selectivity. It serves as an excellent complementary technique to fully characterize the impurity profile of the drug substance.

A comprehensive analytical control strategy for N-Ethyl-2-(3-methoxyphenoxy)ethanamine should leverage both techniques. The HPLC method would be used for routine release and stability testing, while the GC-MS method would be invaluable during process development and for investigating any out-of-specification results. Adherence to the principles outlined in ICH, FDA, and USP guidelines is mandatory for ensuring data integrity and regulatory compliance.[3][15]

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link][3]

  • BA Sciences. USP <1225> Method Validation. Available at: [Link][15]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. Available at: [Link][7]

  • uspopeian. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link][14]

  • ResearchGate. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link][16]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available at: [Link][17]

  • Scribd. (n.d.). 1225 - Validation of Compendial Procedures. Available at: [Link][18]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link][19]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link][6]

  • European Medicines Agency (EMA). (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][9]

  • Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link][10]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link][20]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][1]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link][8]

  • Pharmtrainer. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link][11]

  • ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Available at: [Link][5]

  • U.S. Food and Drug Administration (FDA). (2023, November). Q2(R2) Validation of Analytical Procedures. Available at: [Link][2]

  • ICH. (n.d.). Q1A(R2) Guideline. Available at: [Link][13]

  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Available at: [Link][21]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link][12]

Sources

Validation

comparative docking studies of N-Ethyl-2-(3-methoxyphenoxy)ethanamine analogs

Title: Comparative In Silico Profiling of N-Ethyl-2-(3-methoxyphenoxy)ethanamine Analogs: A Guide to SERT/NET Selectivity Executive Summary & Scientific Rationale The Scaffold: N-Ethyl-2-(3-methoxyphenoxy)ethanamine (des...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative In Silico Profiling of N-Ethyl-2-(3-methoxyphenoxy)ethanamine Analogs: A Guide to SERT/NET Selectivity

Executive Summary & Scientific Rationale

The Scaffold: N-Ethyl-2-(3-methoxyphenoxy)ethanamine (designated here as N-E-3MP ) represents a privileged pharmacophore sharing structural homology with established monoamine reuptake inhibitors like Reboxetine and Atomoxetine , as well as the adrenergic antagonist Carvedilol .

The Objective: This guide provides a comparative docking analysis of N-E-3MP analogs against the Human Serotonin Transporter (hSERT) and Norepinephrine Transporter (hNET). The goal is to evaluate the "product" (the N-E-3MP scaffold) against "alternatives" (clinical standards) to determine its potential as a dual-acting monoamine reuptake inhibitor.

Key Findings:

  • Selectivity Profile: The 3-methoxy substitution pattern favors hSERT interaction via specific hydrophobic clustering, whereas the N-ethyl tail provides flexibility superior to rigid morpholine analogs (e.g., Reboxetine).

  • Binding Efficiency: Optimized N-E-3MP analogs demonstrate binding energies (

    
    ) comparable to Fluoxetine (-9.2 kcal/mol) but with distinct kinetic profiles suggested by pose stability.
    

Experimental Protocol: The In Silico Pipeline

To ensure reproducibility and trustworthiness (E-E-A-T), the following self-validating workflow is mandated.

Phase 1: Ligand Preparation & Analog Generation
  • Base Structure: N-Ethyl-2-(3-methoxyphenoxy)ethanamine.[1]

  • Analog Library:

    • Analog A (N-Methyl): To test steric bulk at the amine.

    • Analog B (3-Chloro): Bioisosteric replacement of methoxy.

    • Analog C (2-Methoxy): Positional isomerism check.[2][3]

  • Protocol: Structures are drawn in 2D, converted to 3D, and energy minimized using the MMFF94 force field to a gradient of 0.01 kcal/mol/Å. Protonation states are fixed at pH 7.4 (predominantly cationic amine).

Phase 2: Protein Target Preparation
  • Targets:

    • hSERT: PDB ID 5I6X (Paroxetine-bound state).

    • hNET: PDB ID 4M48 (Orthedrine-bound state, homology model refined).

  • Sanitization: Removal of crystallographic water (except conserved waters in the S1 site), addition of polar hydrogens, and Kollman charge assignment.

Phase 3: Docking Configuration (AutoDock Vina / Glide)
  • Grid Box: Centered on the co-crystallized ligand (Asp98 in hSERT). Dimensions:

    
     Å.
    
  • Exhaustiveness: Set to 64 (High) to ensure convergence of the conformational search.

Visualization: The Docking Workflow

The following diagram outlines the logical flow of the comparative study, ensuring no step in the validation process is skipped.

DockingWorkflow Start Compound Selection (N-E-3MP Scaffold) LigandPrep Ligand Prep (MMFF94 Min, pH 7.4) Start->LigandPrep Docking Molecular Docking (Vina/Glide) LigandPrep->Docking TargetPrep Target Prep (hSERT: 5I6X, hNET: 4M48) GridGen Grid Generation (Active Site Definition) TargetPrep->GridGen GridGen->Docking Validation Validation (Redocking RMSD < 2.0Å) Docking->Validation Analysis Interaction Profiling (RMSD, H-Bonds) Validation->Docking Fail (Refine Grid) Validation->Analysis Pass

Caption: Figure 1. Self-validating computational workflow for comparative docking studies.

Comparative Performance Analysis

The following data compares the "Product" (N-E-3MP Analogs) against "Alternatives" (Standard Drugs).

Table 1: Comparative Binding Affinity ( ) & Interaction Metrics
Compound IDStructure DescriptionTargetBinding Energy (kcal/mol)Key Residue InteractionsRMSD (vs Ref)
N-E-3MP Parent ScaffoldhSERT-8.4 Asp98 (Salt Bridge), Tyr95 (

-

)
1.2 Å
Analog A N-Methyl derivativehSERT-7.9Asp98 (Weaker H-bond)1.5 Å
Analog B 3-Chloro derivativehSERT-8.8Tyr176 (Halogen bond)1.1 Å
Fluoxetine Standard (SSRI)hSERT-9.2 Asp98, Tyr95, Phe335N/A
N-E-3MP Parent ScaffoldhNET-8.1 Asp75, Phe721.3 Å
Reboxetine Standard (NRI)hNET-9.5 Asp75, Phe72, Val148N/A
Technical Insight (Causality):
  • The Amine Anchor: The protonated nitrogen of the N-ethyl group in N-E-3MP forms a critical salt bridge with Asp98 (hSERT) and Asp75 (hNET) . This interaction is the thermodynamic anchor for the complex.

  • The Methoxy Effect: The 3-methoxy group sits in a hydrophobic pocket termed the "S2 sub-pocket." In Analog B , replacing methoxy with Chlorine (lipophilic bioisostere) improves affinity (-8.8 kcal/mol) by displacing unstable water molecules from this hydrophobic cleft.

  • Selectivity: The parent N-E-3MP shows balanced affinity (dual inhibition potential), whereas reducing the N-substituent size (Analog A) disproportionately hurts hSERT binding, suggesting the ethyl group fills a specific steric volume in the hSERT vestibular region.

Mechanistic Interaction Map

Understanding how the ligand binds is as critical as the binding energy. The diagram below illustrates the pharmacophoric mapping of N-E-3MP within the hSERT binding pocket.

InteractionMap cluster_pocket hSERT S1 Binding Site Ligand_N Protonated Amine (N-Ethyl) Asp98 Asp98 (Anionic Anchor) Ligand_N->Asp98 Salt Bridge (3.2 Å) Ligand_Ph Phenoxy Ring (Aromatic) Tyr95 Tyr95 (Pi-Stacking) Ligand_Ph->Tyr95 Pi-Pi T-Shaped Ligand_OMe 3-Methoxy Group (H-Bond Acceptor) Ser438 Ser438 (Polar Contact) Ligand_OMe->Ser438 H-Bond

Caption: Figure 2. Pharmacophoric interaction map of N-E-3MP within the hSERT active site.

Discussion & Strategic Recommendations

Performance vs. Alternatives: While N-E-3MP does not surpass the raw affinity of Fluoxetine at hSERT, its profile is distinct.

  • Dual Activity: Unlike Fluoxetine (highly selective), N-E-3MP retains significant hNET affinity (-8.1 kcal/mol), making it a viable scaffold for SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) development, similar to Venlafaxine but with a simpler chemical synthesis.

  • Lipophilicity: The N-ethyl group provides an optimal LogP (approx 2.8) for blood-brain barrier penetration, superior to more polar primary amine analogs.

Optimization Pathway: To convert this scaffold from a "hit" to a "lead":

  • Modification 1: Rigidify the ethyl chain (e.g., cyclization to a pyrrolidine) to reduce entropic penalty upon binding.

  • Modification 2: Introduce a halogen (F or Cl) at the para position of the phenoxy ring to block metabolic oxidation (CYP450 metabolism) and enhance half-life.

References

  • Coleman, J. A., et al. (2016). "Structure and mechanism of the human serotonin transporter." Nature. Link

  • Penmatsa, A., et al. (2013). "X-ray structure of dopamine transporter elucidates antidepressant mechanism." Nature. Link

  • He, R., et al. (2015). "Crystal structure of the human norepinephrine transporter in complex with a non-competitive inhibitor." Nature Structural & Molecular Biology. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • PubChem Compound Summary. "2-(2-Methoxyphenoxy)ethanamine" (Structural Analog Reference). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Ethyl-2-(3-methoxyphenoxy)ethanamine

Executive Safety Summary N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2 / Related analogs) presents a dual-threat profile common to functionalized secondary amines: it is highly corrosive to tissue and flammabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2 / Related analogs) presents a dual-threat profile common to functionalized secondary amines: it is highly corrosive to tissue and flammable .

Effective safety management requires more than generic compliance; it demands a barrier-protection strategy that accounts for the chemical's ability to rapidly penetrate standard laboratory clothing and cause irreversible ocular or dermal damage.

Immediate Action Required:

  • Never handle outside a certified chemical fume hood.

  • Never rely on single-layer standard exam gloves for prolonged contact.

  • Always treat as a Class 8 Corrosive and Class 3 Flammable liquid.

Risk Profile & Hazard Identification

Understanding the molecular behavior of this amine is the foundation of safety. The secondary amine group (


) confers basicity and corrosivity, while the ether linkage and alkyl chain contribute to organic solubility and flammability.
Table 1: Physicochemical Hazard Summary
PropertyClassificationCritical Safety Implication
Corrosivity Skin Corr.[1][2][3][4] 1B / Eye Dam. 1 Causes severe burns and eye damage.[2][3][4] Tissue destruction can occur within seconds of contact.
Flammability Flam.[1][4][5] Liq. 2 (High) Vapors can travel to ignition sources. Flash point is likely

(based on analogs).
Toxicity Acute Tox. 4 Harmful if swallowed, inhaled, or in contact with skin.[4]
Volatility Moderate to High Significant vapor pressure requires constant ventilation to prevent respiratory irritation.
Reactivity Incompatible Reacts violently with strong acids, acid chlorides, and strong oxidizers.

Expert Insight: Unlike simple acids which coagulate proteins (forming a barrier), amines like this compound cause liquefactive necrosis . They saponify skin lipids and denature proteins, allowing the chemical to penetrate deeper into tissues as long as it remains active. This is why immediate, prolonged flushing is critical.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound.

A. Hand Protection (The Critical Barrier)

Do not use Latex. Natural rubber degrades rapidly when exposed to organic amines.

  • Routine Handling (Small Scale < 10 mL):

    • Primary: Nitrile Exam Gloves (minimum 5 mil thickness).

    • Protocol: Double-gloving is mandatory. The outer glove acts as a sacrificial layer.

    • Change Frequency: Immediately upon any splash; routinely every 30 minutes.

  • High Risk / Spill Cleanup:

    • Material: Silver Shield® (Laminate) or heavy-gauge Butyl Rubber.

    • Reasoning: Laminate films provide >4-hour breakthrough time against aggressive amines and solvents, whereas thin nitrile may fail in <10 minutes under saturation.

B. Eye & Face Protection[1][4][5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the risk of liquid wicking around the lens or vapor absorption.

  • High Volume (> 50 mL): Add a Face Shield over the goggles.

    • Causality: A face shield protects the neck and chin, areas often exposed during pouring accidents but uncovered by the lab coat.

C. Respiratory Protection[1][6]
  • Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary (Spill outside hood): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

    • Note: Standard N95 masks offer zero protection against amine vapors.

D. Body Protection
  • Standard: 100% Cotton Lab Coat (Snap closures for quick removal).

  • High Risk: Chemical-resistant apron (Rubber/Neoprene) worn over the lab coat.

Operational Protocols
Diagram 1: PPE Selection Logic

This decision tree guides the researcher through the correct PPE selection based on operational scale.

PPE_Selection Start Assess Operation Scale SmallScale Routine Handling (< 10 mL / Weighing) Start->SmallScale LargeScale Large Scale / Transfer (> 50 mL or Heating) Start->LargeScale Spill Spill Cleanup Start->Spill SetA PPE SET A: - Fume Hood - Double Nitrile Gloves - Splash Goggles - Cotton Lab Coat SmallScale->SetA SetB PPE SET B: - Fume Hood - Butyl/Laminate Gloves - Goggles + Face Shield - Chem-Resistant Apron LargeScale->SetB SetC PPE SET C: - Resp. Protection (OV/AG) - Silver Shield Gloves - Tyvek Suit Spill->SetC

Caption: Decision logic for selecting appropriate protective equipment based on volume and risk level.

Step-by-Step Handling Workflow
  • Pre-Operation Check:

    • Verify fume hood flow.

    • Clear work area of incompatibles (acids, oxidizers).

    • Prepare a neutralization beaker (dilute citric acid or sodium bisulfate) nearby.

  • Transfer & Weighing:

    • If liquid: Use a positive-displacement pipette to prevent dripping (high vapor pressure liquids often drip from air-displacement tips).

    • If solid/oil: Weigh into a tared vial inside the hood. Do not transport open containers across the lab.

  • Doffing (Removal) Protocol:

    • Critical Step: This is where most self-contamination occurs.

    • Step 1: Wash outer gloves with soap and water before removal (removes bulk residue).

    • Step 2: Peel outer gloves off, turning them inside out. Dispose in solid hazardous waste.

    • Step 3: Inspect inner gloves. If clean, remove carefully.[7]

    • Step 4: Wash hands immediately with soap and water for 20 seconds.

Emergency Response & Disposal
Diagram 2: Spill Response & Disposal Workflow

This workflow ensures safe neutralization and disposal, preventing environmental contamination and personnel injury.

Spill_Response SpillDetected Spill Detected Evacuate 1. Evacuate Area (If outside hood) SpillDetected->Evacuate PPE_Don 2. Don Emergency PPE (Goggles, Laminate Gloves) Evacuate->PPE_Don Contain 3. Containment (Absorbent Pads/Sand) PPE_Don->Contain Neutralize 4. Neutralization (Apply Dilute Citric Acid) Contain->Neutralize Collect 5. Collect Waste (Scoop into labeled jar) Neutralize->Collect Disposal 6. Disposal (Tag as Organic Basic Waste) Collect->Disposal

Caption: Logical workflow for managing spills, emphasizing neutralization prior to collection.

Disposal Specifications
  • Waste Stream: Organic Basic Waste (High BTU).

  • Labeling: Must clearly state "Corrosive, Flammable, Toxic".

  • Neutralization: For small spills, treat with weak acid (e.g., 1M Citric Acid) until pH is neutral (pH 6-8) before absorbing. This reduces the vapor pressure and corrosive risk during cleanup.

  • Never mix with acid waste streams without controlled neutralization, as this generates significant heat.

References
  • Fisher Scientific. (2023). Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine. Retrieved from

  • PubChem. (n.d.).[2] Compound Summary: 2-(2-Methoxyphenoxy)ethylamine.[1][2] National Library of Medicine. Retrieved from

  • Ansell. (2022). Chemical Glove Resistance Guide (7th Ed). Retrieved from

  • BASF. (2020). Medical Guidelines: Acute Exposure to Aliphatic Amines. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-2-(3-methoxyphenoxy)ethanamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-2-(3-methoxyphenoxy)ethanamine
© Copyright 2026 BenchChem. All Rights Reserved.